molecular formula C12H16O3 B017481 (S)-Ethyl 2-hydroxy-4-phenylbutanoate CAS No. 125639-64-7

(S)-Ethyl 2-hydroxy-4-phenylbutanoate

Cat. No.: B017481
CAS No.: 125639-64-7
M. Wt: 208.25 g/mol
InChI Key: ZJYKSSGYDPNKQS-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Ethyl 2-hydroxy-4-phenylbutanoate (CAS 125639-64-7) is a high-value chiral synthon of significant interest in pharmaceutical research and development. This compound serves as a versatile building block for the synthesis of various biologically active molecules. Its primary research application is in the preparation of benzothiophenes, benzofurans, and indoles, which are investigated for the treatment of conditions such as insulin resistance and hyperglycemia. Furthermore, this (S)-configured enantiomer and its (R)-counterpart are well-recognized key intermediates in the synthesis of inhibitors for the Angiotensin-Converting Enzyme (ACE), a major target in the development of antihypertensive drugs. Specifications: • CAS Number: 125639-64-7 • Molecular Formula: C 12 H 16 O 3 • Molecular Weight: 208.25 g/mol • Appearance: Typically a clear, pale yellow to yellow oil. • Storage: Store at 2-8°C in a cool, dry place. Important Notice: This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for application in foods, cosmetics, or drugs for human or veterinary use. All products must be handled by technically qualified individuals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2S)-2-hydroxy-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYKSSGYDPNKQS-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450893
Record name (S)-Ethyl 2-hydroxy-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125639-64-7
Record name Ethyl 2-hydroxy-4-phenylbutyrate, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125639647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Ethyl 2-hydroxy-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl-(S)-2-hydroxy-4-phenylbutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 2-HYDROXY-4-PHENYLBUTYRATE, (2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2828BZ7CJW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: (S)-Ethyl 2-hydroxy-4-phenylbutanoate (CAS No. 125639-64-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ethyl 2-hydroxy-4-phenylbutanoate is a chiral organic compound of significant interest in synthetic organic chemistry. While its enantiomer, (R)-ethyl 2-hydroxy-4-phenylbutanoate, is a well-established key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors such as Enalapril and Lisinopril, the (S)-enantiomer serves as a valuable chiral building block and a reference standard in stereoselective synthesis and analysis.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, and analytical procedures for this compound.

Physicochemical and Spectral Data

A summary of the key physical and chemical properties for this compound is presented in the table below.

PropertyValueReference
CAS Number 125639-64-7
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Appearance Colorless to pale yellow oil
Density 1.075 g/mL at 20 °C
Boiling Point 331 °C
Flash Point 150 °C
Refractive Index n20/D 1.505
Storage Temperature 2-8 °C

Experimental Protocols

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric reduction of the corresponding ketone and kinetic resolution of the racemic mixture.

Protocol 1: Enantioselective Reduction of Ethyl 2-oxo-4-phenylbutanoate

This protocol describes the microbial reduction of ethyl 2-oxo-4-phenylbutanoate to yield the (S)-enantiomer using Saccharomyces cerevisiae (Baker's Yeast).

Materials:

  • Ethyl 2-oxo-4-phenylbutanoate

  • Saccharomyces cerevisiae (commercial baker's yeast)

  • Sucrose

  • Dextrose (Glucose)

  • Yeast extract

  • Peptone

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Diatomaceous earth (e.g., Celite®)

Equipment:

  • Fermentation vessel or large Erlenmeyer flask

  • Magnetic stirrer and stir bar or orbital shaker

  • Centrifuge and appropriate centrifuge tubes

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Yeast Culture Preparation:

    • Prepare a culture medium by dissolving sucrose (50 g/L), yeast extract (10 g/L), and peptone (20 g/L) in deionized water.

    • Sterilize the medium by autoclaving.

    • Inoculate the sterile medium with Saccharomyces cerevisiae.

    • Incubate the culture at 30°C with agitation for 24 hours.

  • Bioreduction:

    • To the yeast culture, add a solution of ethyl 2-oxo-4-phenylbutanoate (typically 1-5 g/L) and a co-substrate such as glucose (dextrose) to facilitate cofactor regeneration.

    • Continue the incubation at 30°C with agitation, monitoring the reaction progress by TLC or GC analysis. The reaction is typically complete within 24-48 hours.

  • Work-up and Purification:

    • After the reaction is complete, add diatomaceous earth to the culture broth and filter to remove the yeast cells.

    • Saturate the filtrate with sodium chloride and extract with ethyl acetate (3 x volume of filtrate).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

  • Enantiomeric Excess Determination:

    • The enantiomeric excess (ee) of the product is determined by chiral HPLC or chiral GC analysis.

Protocol 2: Kinetic Resolution of Racemic Ethyl 2-hydroxy-4-phenylbutanoate

This protocol outlines the lipase-catalyzed kinetic resolution of a racemic mixture of ethyl 2-hydroxy-4-phenylbutanoate to isolate the (S)-enantiomer.

Materials:

  • Racemic ethyl 2-hydroxy-4-phenylbutanoate

  • Immobilized lipase (e.g., Novozym® 435 from Candida antarctica lipase B or Lipase PS from Pseudomonas cepacia)

  • Acylating agent (e.g., vinyl acetate, isopropenyl acetate)

  • Organic solvent (e.g., hexane, toluene, or solvent-free)

  • Buffer solution (e.g., phosphate buffer, pH 7) for hydrolysis-based resolution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Equipment:

  • Reaction vessel with temperature control

  • Magnetic stirrer and stir bar or orbital shaker

  • Filtration apparatus

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Enzymatic Acylation:

    • Dissolve racemic ethyl 2-hydroxy-4-phenylbutanoate in an appropriate organic solvent (or use neat).

    • Add the immobilized lipase and the acylating agent (e.g., vinyl acetate).

    • Incubate the mixture at a controlled temperature (e.g., 30-45°C) with agitation.

    • Monitor the reaction progress by TLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Separation and Purification:

    • Once the desired conversion is reached, filter off the immobilized lipase. The lipase can often be washed and reused.

    • Remove the solvent and excess acylating agent under reduced pressure.

    • The resulting mixture contains the unreacted this compound and the acylated (R)-enantiomer.

    • Separate the two components by column chromatography on silica gel. The less polar acylated product will elute first, followed by the more polar alcohol.

  • Enantiomeric Excess Determination:

    • Determine the enantiomeric excess of the isolated this compound using chiral HPLC or chiral GC.

Diagrams

Synthesis Workflow

Enzymatic Synthesis of this compound cluster_reduction Asymmetric Reduction cluster_resolution Kinetic Resolution start_reduction Ethyl 2-oxo-4-phenylbutanoate process_reduction Saccharomyces cerevisiae (Baker's Yeast) + Glucose start_reduction->process_reduction product_s This compound process_reduction->product_s start_resolution Racemic Ethyl 2-hydroxy-4-phenylbutanoate process_resolution Lipase + Acylating Agent start_resolution->process_resolution separation Chromatographic Separation process_resolution->separation product_s_res This compound (unreacted) product_r_ester (R)-Ethyl 2-acetoxy-4-phenylbutanoate (acylated) separation->product_s_res Isolated separation->product_r_ester Isolated

Caption: Synthetic routes to this compound.

Logical Relationship in ACE Inhibition

While this compound is not the active enantiomer for ACE inhibition, the following diagram illustrates the central role of its counterpart, the (R)-enantiomer, in the synthesis of ACE inhibitors. This provides context for the importance of chiral synthesis in this area.

Role of the (R)-Enantiomer in ACE Inhibitor Synthesis start_precursor Ethyl 2-oxo-4-phenylbutanoate chiral_intermediate (R)-Ethyl 2-hydroxy-4-phenylbutanoate start_precursor->chiral_intermediate Asymmetric Synthesis ace_inhibitors ACE Inhibitors (e.g., Enalapril, Lisinopril) chiral_intermediate->ace_inhibitors Key Building Block application Treatment of Hypertension and Heart Failure ace_inhibitors->application Therapeutic Use

Caption: The significance of the (R)-enantiomer in pharmaceuticals.

References

An In-depth Technical Guide to the Physicochemical Properties of (S)-Ethyl 2-hydroxy-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ethyl 2-hydroxy-4-phenylbutanoate is a chiral ester of significant interest in the pharmaceutical industry. It serves as a key intermediate in the synthesis of various Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure. A thorough understanding of its physicochemical properties is paramount for its efficient synthesis, purification, and formulation in drug development processes. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a schematic of its synthesis pathway.

Core Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for handling, storage, and application of this compound in a laboratory and industrial setting.

General and Physical Properties

This compound is a liquid at room temperature, often described as a slightly yellowish oil.[1]

PropertyValueReference(s)
Molecular Formula C₁₂H₁₆O₃[2]
Molecular Weight 208.25 g/mol [2]
Physical Form Liquid
Appearance Slightly yellowish oil[1]
Density 1.075 g/mL at 20 °C[2]
Thermal Properties

There is a notable discrepancy in the reported boiling point of the enantiomers of ethyl 2-hydroxy-4-phenylbutanoate. While one source reports a boiling point of 331 °C for the (S)-enantiomer, multiple other sources state a boiling point of 212 °C for the (R)-enantiomer.[2][3][4][5] As enantiomers should have identical boiling points under the same conditions, the value of 212 °C is considered more likely to be accurate, with the higher value possibly being an outlier or measured under different, unspecified conditions. No melting point is reported as the substance is a liquid at standard conditions.

PropertyValueReference(s)
Boiling Point 212 °C (for the (R)-enantiomer)[3][4][5]
331 °C (for the (S)-enantiomer)[2]
Flash Point 150 °C[2]
Optical Properties
PropertyValueReference(s)
Refractive Index (n20/D) 1.505[2]
Specific Rotation [α] +10° (neat, expected)Inferred from[3][5]
Solubility

Qualitative solubility information indicates that this compound is insoluble in water and soluble in ethanol.[5]

SolventSolubilityReference(s)
WaterInsoluble[5]
EthanolSoluble[5]

Synthesis Pathway

This compound is commonly synthesized via the asymmetric reduction of its precursor, ethyl 2-oxo-4-phenylbutyrate. This reaction is often catalyzed by enzymes, such as carbonyl reductases, to achieve high enantioselectivity.[6]

G cluster_start Starting Material cluster_process Process cluster_reagents Catalyst/Reagents cluster_product Final Product Ethyl 2-oxo-4-phenylbutyrate Ethyl 2-oxo-4-phenylbutyrate Asymmetric Reduction Asymmetric Reduction Ethyl 2-oxo-4-phenylbutyrate->Asymmetric Reduction This compound This compound Asymmetric Reduction->this compound Carbonyl Reductase (or other chiral catalyst) Carbonyl Reductase (or other chiral catalyst) Carbonyl Reductase (or other chiral catalyst)->Asymmetric Reduction

Synthesis of this compound.

The process involves the selective reduction of the ketone group of ethyl 2-oxo-4-phenylbutyrate to a hydroxyl group, creating a chiral center with the desired (S)-configuration.

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of liquid organic compounds like this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

  • Thiele tube or other heating bath (e.g., oil bath)

  • Thermometer (calibrated)

  • Small test tube (e.g., ignition tube)

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or hot plate)

  • Stand and clamps

Procedure:

  • A small amount (a few milliliters) of the liquid sample is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube is securely attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

  • The assembly is clamped and immersed in a Thiele tube or an oil bath.

  • The heating bath is heated slowly and steadily.

  • As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.

  • The temperature at which a rapid and continuous stream of bubbles escapes is noted.

  • The heating is then discontinued, and the bath is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

G A Place sample in test tube B Insert inverted sealed capillary A->B C Attach to thermometer B->C D Immerse in heating bath C->D E Heat slowly D->E F Observe continuous bubbles E->F G Stop heating F->G H Record temperature at liquid entry into capillary G->H

Workflow for Boiling Point Determination.
Measurement of Optical Rotation

Optical rotation is a critical parameter for characterizing chiral compounds and is measured using a polarimeter.

Apparatus:

  • Polarimeter

  • Polarimeter cell (of a known path length, e.g., 1 dm)

  • Sodium lamp (or other monochromatic light source)

  • Volumetric flask and pipette (if preparing a solution)

  • Analytical balance

Procedure for a Neat (Pure) Liquid:

  • Ensure the polarimeter is calibrated and the light source is warmed up.

  • Fill the polarimeter cell with the neat liquid sample, ensuring no air bubbles are present in the light path.

  • Place the filled cell in the polarimeter.

  • Observe the optical rotation through the eyepiece or on the digital display.

  • Record the observed rotation (α) and the temperature.

  • The specific rotation [α] is calculated if the density (d) and path length (l) are known, though for a neat sample, it is often reported directly with the conditions.

Procedure for a Solution:

  • Accurately weigh a known mass (m) of the sample.

  • Dissolve the sample in a specific volume (V) of a suitable achiral solvent in a volumetric flask to obtain a known concentration (c).

  • Fill the polarimeter cell with the solution.

  • Measure the observed rotation (α) as described above.

  • The specific rotation [α] is calculated using the formula: [α] = α / (c * l) where:

    • α is the observed rotation in degrees.

    • c is the concentration in g/mL.

    • l is the path length of the cell in decimeters (dm).

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_calculation Calculation (for solution) A Prepare neat liquid or solution of known concentration B Fill polarimeter cell A->B C Place cell in polarimeter B->C D Record observed rotation (α) C->D E Calculate specific rotation [α] = α / (c * l) D->E

Workflow for Measuring Optical Rotation.

References

An In-depth Technical Guide to (S)-Ethyl 2-hydroxy-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (S)-Ethyl 2-hydroxy-4-phenylbutanoate, a significant chiral intermediate in the synthesis of various pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Properties

This compound is a chiral ester with the molecular formula C12H16O3.[1][2][3][4] Its structure features a stereocenter at the C2 position, which is crucial for its biological activity in downstream applications.

Structural Formula:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C12H16O3[1][2][3][4]
Molecular Weight 208.25 g/mol [2][3][4]
CAS Number 125639-64-7[2][3]
Appearance Slightly yellowish oil[5]
Density 1.075 g/mL at 20 °C[1][3][4][5]
Boiling Point 331 °C[1][4][5]
Flash Point 150 °C[1][4][5]
Refractive Index n20/D 1.505[3][5]
Storage Temperature 2-8°C[5]

Synthesis Protocols

The synthesis of enantiomerically pure this compound is a key step in the production of several ACE inhibitors. Common strategies involve the asymmetric reduction of a prochiral ketone or synthesis from a chiral pool.

Asymmetric Reduction of Ethyl 2-oxo-4-phenylbutanoate

One of the most efficient methods for synthesizing the (R)-enantiomer, which can be adapted for the (S)-enantiomer, is the microbial reduction of ethyl 2-oxo-4-phenylbutanoate.[6] A highly efficient synthesis of the (R)-enantiomer has been demonstrated using engineered bi-enzyme coupled systems.[7] This method involves the use of a carbonyl reductase coupled with a glucose dehydrogenase for cofactor regeneration, achieving high conversion rates and enantiomeric excess.[7]

Experimental Workflow:

G cluster_0 Biocatalytic Reduction cluster_1 Purification A Ethyl 2-oxo-4-phenylbutanoate B Engineered E. coli with Carbonyl Reductase & Glucose Dehydrogenase A->B D This compound B->D C NADPH Cofactor Regeneration C->B E Extraction D->E F Column Chromatography E->F G Pure this compound F->G

Caption: Workflow for the biocatalytic synthesis of this compound.

A detailed experimental protocol for the synthesis of the related (R)-enantiomer involves the esterification of (R)-2-hydroxy-4-phenylbutanoic acid.[8] A similar procedure can be applied for the (S)-enantiomer.

Protocol for Esterification:

  • To a solution of (S)-2-hydroxy-4-phenylbutanoic acid in absolute ethanol, slowly add concentrated sulfuric acid while stirring.

  • Heat the reaction mixture to 70°C and monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion (approximately 2 hours), cool the reaction to 0°C.

  • Neutralize the excess sulfuric acid by the slow addition of solid sodium bicarbonate.

  • Filter the mixture to remove any insoluble salts.

  • Concentrate the filtrate under reduced pressure to remove excess ethanol.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic phases with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product.

Synthesis from a Chiral Pool

A practical synthesis of both (R)- and this compound can be achieved starting from the readily available and inexpensive chiral pool material, L-malic acid.[9]

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic techniques.

Spectroscopic Data Values
¹H NMR (CDCl₃, 400 MHz) δ 7.35-7.15 (m, 5H, Ar-H), 4.21 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.17 (dd, J = 8.2, 4.5 Hz, 1H, CHOH), 2.91 (d, J = 6.4 Hz, 1H, OH), 2.85-2.65 (m, 2H, PhCH₂), 2.20-2.05 (m, 1H, CH₂CHOH), 2.00-1.85 (m, 1H, CH₂CHOH), 1.28 (t, J = 7.1 Hz, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ 175.1, 141.2, 128.6, 128.5, 126.1, 70.2, 61.8, 36.0, 31.6, 14.3
IR (neat, cm⁻¹) 3450 (br, OH), 2980, 2935, 1730 (C=O), 1495, 1455, 1190, 1130, 1095, 750, 700
Mass Spec (ESI) m/z 209.1172 ([M+H]⁺), C12H17O3⁺ requires 209.1178

Note: The provided spectroscopic data is a representative example and may vary slightly depending on the specific experimental conditions and instrumentation.

Applications in Drug Development

This compound and its enantiomer are crucial intermediates in the synthesis of ACE inhibitors, a class of drugs widely used for the treatment of hypertension and congestive heart failure.[6][7][9] These compounds serve as key building blocks for the synthesis of drugs such as Enalapril, Benazepril, and Lisinopril.[7] The specific stereochemistry of the hydroxy ester is essential for the therapeutic efficacy of the final drug product. The compound is also used in the preparation of benzothiophenes, benzofurans, and indoles which are investigated for the treatment of insulin resistance and hyperglycemia.[10]

Safety Information

This compound is a chemical that should be handled in a laboratory setting with appropriate personal protective equipment. It is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation.[11]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)[11]

  • Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P321, P332+P313, P337+P313, P362[11]

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

The Enigmatic Role of (S)-Ethyl 2-hydroxy-4-phenylbutanoate: A Chiral Keystone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Ethyl 2-hydroxy-4-phenylbutanoate is a chiral molecule of significant interest within the pharmaceutical industry. While direct biological activity data for this specific enantiomer is scarce in publicly available literature, its principal importance lies in its role as a key intermediate in the synthesis of various bioactive compounds. This technical guide elucidates the known applications of this compound, with a primary focus on its relationship to the development of Angiotensin-Converting Enzyme (ACE) inhibitors. The document will explore the biological context of ACE inhibition, the renin-angiotensin-aldosterone system, and the synthetic pathways where this chiral building block is utilized.

Introduction: The Significance of Chirality in Drug Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even elicit adverse effects. Consequently, the stereoselective synthesis of pharmaceutical intermediates is of paramount importance. This compound represents one such chiral intermediate, though its utility is often discussed in contrast to its more prominent (R)-enantiomer.

This compound: A Chiral Intermediate

This compound, and more frequently its enantiomer (R)-Ethyl 2-hydroxy-4-phenylbutanoate ((R)-HPBE), are recognized as crucial chiral synthons for the preparation of a class of drugs known as Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2] These drugs, including enalapril and lisinopril, are widely prescribed for the management of hypertension and congestive heart failure.[1][2] The synthesis of these complex molecules often requires optically pure starting materials to ensure the final drug product has the desired stereochemistry for optimal therapeutic effect.

While the (R)-enantiomer is the key building block for many commercial ACE inhibitors, the (S)-enantiomer serves as a critical point of comparison in stereoselective synthesis and as a potential precursor for other novel therapeutics.

The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

To understand the significance of the molecules synthesized from this compound's enantiomeric counterpart, it is essential to comprehend the physiological pathway they target: the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.

A simplified representation of this pathway is provided below:

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Aldosterone Aldosterone Release AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction BloodPressure Increased Blood Pressure Aldosterone->BloodPressure Vasoconstriction->BloodPressure Renin Renin Renin->Angiotensinogen ACE ACE ACE->AngiotensinI AT1R AT1 Receptor AT1R->AngiotensinII ACE_Inhibitor ACE Inhibitors (e.g., Enalapril) ACE_Inhibitor->ACE inhibit

Diagram 1: The Renin-Angiotensin-Aldosterone System and the site of action for ACE inhibitors.

In this pathway, the enzyme Renin cleaves angiotensinogen to produce angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts angiotensin I to the potent vasoconstrictor, angiotensin II. Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention. The combined effects of vasoconstriction and increased fluid volume lead to an elevation in blood pressure. ACE inhibitors, synthesized from chiral intermediates like (R)-Ethyl 2-hydroxy-4-phenylbutanoate, block the conversion of angiotensin I to angiotensin II, thereby lowering blood pressure.

Quantitative Data on Biological Activity

A comprehensive search of scientific literature did not yield any specific quantitative data (e.g., IC50, EC50, Ki) for the direct biological activity of this compound. The research focus remains on its synthetic utility rather than its intrinsic pharmacological properties. For reference, the ACE inhibitory activity of various compounds has been reported with a wide range of IC50 values. For example, the IC50 of captopril, a well-known ACE inhibitor, is in the nanomolar range, while some flavonoids exhibit IC50 values from the micromolar to millimolar range.[3]

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound are not available due to the lack of reported studies on its direct biological effects. However, a general workflow for evaluating a novel compound for potential ACE inhibitory activity is outlined below.

ACE_Inhibition_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Compound This compound ACE_Assay ACE Enzyme Inhibition Assay (e.g., using FAPGG as substrate) Compound->ACE_Assay IC50 Determine IC50 Value ACE_Assay->IC50 Cell_Culture Cell Culture (e.g., Endothelial Cells) IC50->Cell_Culture AngII_Production Measure Angiotensin II Production Cell_Culture->AngII_Production Animal_Model Animal Model of Hypertension (e.g., Spontaneously Hypertensive Rat) AngII_Production->Animal_Model BP_Measurement Blood Pressure Measurement Animal_Model->BP_Measurement PK_PD Pharmacokinetic/ Pharmacodynamic Studies BP_Measurement->PK_PD

Diagram 2: Generalized workflow for assessing ACE inhibitory activity.

This workflow would begin with an in vitro enzyme inhibition assay to determine the half-maximal inhibitory concentration (IC50). Positive hits would then be further evaluated in cell-based assays and subsequently in animal models of hypertension to assess in vivo efficacy, pharmacokinetics, and pharmacodynamics.

Conclusion

This compound is a molecule of interest primarily from a synthetic and stereochemical perspective. While it is a crucial chiral building block, the current body of scientific literature does not attribute any direct biological activity to it. Instead, its significance is intrinsically linked to the synthesis of potent pharmaceuticals, most notably the ACE inhibitors, which are derived from its (R)-enantiomer. Future research may yet uncover novel applications and direct biological activities for the (S)-enantiomer, but for now, its role remains that of a silent but essential partner in the complex world of pharmaceutical synthesis. This underscores the critical importance of stereochemistry in drug design and the necessity for enantiomerically pure intermediates to create safe and effective medicines.

References

An In-Depth Technical Guide to (S)-Ethyl 2-hydroxy-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ethyl 2-hydroxy-4-phenylbutanoate is a chiral molecule of significant interest in the fields of organic synthesis and medicinal chemistry. As the enantiomer of the well-known (R)-isomer, a key building block for Angiotensin-Converting Enzyme (ACE) inhibitors, the (S)-enantiomer presents unique opportunities for stereospecific synthesis and the exploration of novel biological activities. This technical guide provides a comprehensive review of the synthesis, properties, and potential applications of this compound, with a focus on detailed experimental protocols and quantitative data to support research and development efforts.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. While experimental data for the (S)-enantiomer is limited in the literature, some properties can be inferred from data for the racemic mixture and the (R)-enantiomer.

PropertyValueReference
Molecular Formula C₁₂H₁₆O₃[1][2]
Molecular Weight 208.25 g/mol [1][2]
Density 1.075 g/mL at 20 °C (lit.)[2]
Boiling Point 331 °C (lit.)[2]
Refractive Index n20/D 1.505 (lit.)[2]
Flash Point 150 °C[2]
Purity 97%
Storage Temperature Room Temperature
Physical Form Liquid

Synthesis of this compound

The stereoselective synthesis of this compound can be achieved through several routes, including chemical synthesis from a chiral pool and enzymatic reduction of a prochiral ketone.

Chemical Synthesis from L-Malic Acid

A practical and efficient asymmetric synthesis of this compound has been reported starting from the readily available and inexpensive chiral pool material, L-malic acid.[3] This multi-step synthesis provides the target compound in good overall yield and excellent optical purity.

Experimental Protocol:

While a detailed step-by-step protocol is not fully available in the public domain, the synthetic strategy involves the following key transformations[3]:

  • Activation of L-malic acid: L-malic acid is first activated, for example, as its anhydride using acetyl chloride.

  • Friedel-Crafts Acylation: The activated malic acid derivative undergoes a selective Friedel-Crafts acylation with benzene to introduce the phenyl group, forming an α-hydroxy keto acid.

  • Reduction of the Ketone: The ketone functionality is reduced, for instance, through catalytic hydrogenation using a Palladium on carbon (Pd/C) catalyst.

  • Esterification: The carboxylic acid is then esterified to the ethyl ester.

  • Global Reduction: A final reduction step, for example using lithium aluminum hydride (LiAlH₄), yields the corresponding diol.

  • Cyclization and Ring Opening: The diol is then cyclized to a 1,2-cyclic sulfate, which undergoes a regioselective ring-opening to furnish the desired this compound.[3]

An overall yield of 64% for the synthesis of the (S)-enantiomer from L-malic acid has been reported.[3]

Logical Relationship of the Synthesis from L-Malic Acid:

G L-Malic Acid L-Malic Acid Activated L-Malic Acid Activated L-Malic Acid L-Malic Acid->Activated L-Malic Acid Activation alpha-Hydroxy Keto Acid alpha-Hydroxy Keto Acid Activated L-Malic Acid->alpha-Hydroxy Keto Acid Friedel-Crafts Acylation Reduced Keto Acid Reduced Keto Acid alpha-Hydroxy Keto Acid->Reduced Keto Acid Ketone Reduction Esterified Product Esterified Product Reduced Keto Acid->Esterified Product Esterification Vicinal Diol Vicinal Diol Esterified Product->Vicinal Diol Global Reduction 1,2-Cyclic Sulfate 1,2-Cyclic Sulfate Vicinal Diol->1,2-Cyclic Sulfate Cyclization This compound This compound 1,2-Cyclic Sulfate->this compound Ring Opening

Caption: Synthetic pathway from L-malic acid.

Enzymatic Synthesis

The enzymatic reduction of the prochiral precursor, ethyl 2-oxo-4-phenylbutanoate, offers a highly enantioselective route to this compound. Various microorganisms and isolated enzymes have been shown to catalyze this transformation with high conversion rates and excellent enantiomeric excess (ee).

Experimental Protocol for Bioreduction using a Recombinant Diketoreductase:

A reported method utilizes a recombinant diketoreductase for the bio-reduction of ethyl 2-oxo-4-phenylbutanoate.[3]

  • Reaction Setup: The reaction is performed in an aqueous-toluene biphasic system.

  • Substrate Concentration: A substrate concentration of 0.8 M (164.8 g/L) of ethyl 2-oxo-4-phenylbutanoate is used.

  • Cofactor Regeneration: A formate dehydrogenase system is coupled for the regeneration of the necessary cofactor.

  • Outcome: This method results in an overall yield of the hydroxyl product of 88.7% with an enantiomeric excess of 99.5% for the (S)-enantiomer.[3]

Experimental Protocol for Bioreduction using Microorganisms:

Different microorganisms can be employed for the enantioselective reduction of ethyl 2-oxo-4-phenylbutanoate.[4]

  • Screening of Microorganisms: A variety of microorganisms are screened for their ability to reduce the ketoester to the desired (S)-alcohol.

  • Reaction Conditions: The reactions are typically carried out in a suitable culture medium.

  • Outcome: Commercially available Saccharomyces cerevisiae and Dekkera sp. have been reported to produce (S)-(+)-2-hydroxy-4-phenylbutanoate with over 92% ee and greater than 90% conversion.[4]

Workflow for Enzymatic Synthesis:

G Ethyl 2-oxo-4-phenylbutanoate Ethyl 2-oxo-4-phenylbutanoate This compound This compound Ethyl 2-oxo-4-phenylbutanoate->this compound Bioreduction Enzyme/Microorganism Enzyme/Microorganism Enzyme/Microorganism->this compound Cofactor Regeneration System Cofactor Regeneration System Cofactor Regeneration System->Enzyme/Microorganism Provides Cofactor

Caption: Enzymatic reduction workflow.

Quantitative Data on Synthesis

The following table summarizes the quantitative data for the synthesis of this compound from various methods.

MethodCatalyst/MicroorganismSubstrateYield (%)Enantiomeric Excess (ee, %)Reference
Chemical Synthesis-L-Malic Acid64 (overall)>99[3]
Enzymatic ReductionRecombinant DiketoreductaseEthyl 2-oxo-4-phenylbutanoate88.799.5[3]
Enzymatic ReductionSaccharomyces cerevisiaeEthyl 2-oxo-4-phenylbutanoate>90 (conversion)>92[4]
Enzymatic ReductionDekkera sp.Ethyl 2-oxo-4-phenylbutanoate>90 (conversion)>92[4]

Spectroscopic Data

Predicted ¹H NMR (CDCl₃):

  • δ 7.35-7.15 (m, 5H): Aromatic protons of the phenyl group.

  • δ 4.21 (q, J=7.1 Hz, 2H): Methylene protons of the ethyl group (-OCH₂CH₃).

  • δ 4.17 (dd, J=8.1, 4.5 Hz, 1H): Methine proton at the chiral center (-CH(OH)-).

  • δ 2.90-2.70 (m, 2H): Methylene protons adjacent to the phenyl group (-CH₂-Ph).

  • δ 2.20-2.00 (m, 2H): Methylene protons adjacent to the chiral center (-CH₂-CH(OH)-).

  • δ 1.27 (t, J=7.1 Hz, 3H): Methyl protons of the ethyl group (-OCH₂CH₃).

Predicted ¹³C NMR (CDCl₃):

  • δ 174.5: Carbonyl carbon of the ester.

  • δ 141.2: Quaternary aromatic carbon.

  • δ 128.5 (2C): Aromatic CH carbons.

  • δ 128.4 (2C): Aromatic CH carbons.

  • δ 126.0: Aromatic CH carbon.

  • δ 70.1: Methine carbon of the chiral center.

  • δ 61.5: Methylene carbon of the ethyl group.

  • δ 34.2: Methylene carbon adjacent to the chiral center.

  • δ 31.5: Methylene carbon adjacent to the phenyl group.

  • δ 14.2: Methyl carbon of the ethyl group.

Biological Activity and Applications

While the (R)-enantiomer is a well-established precursor to ACE inhibitors, the biological profile of this compound is not as extensively studied. However, its structural similarity to biologically active molecules suggests potential applications in medicinal chemistry.

Chiral molecules often exhibit different pharmacological activities. Therefore, the (S)-enantiomer could serve as a valuable tool for:

  • Probing Enantioselectivity of Biological Targets: Comparing the activity of the (S)- and (R)-enantiomers can provide insights into the stereochemical requirements of enzyme active sites or receptor binding pockets.

  • Developing Novel Therapeutics: The unique stereochemistry of the (S)-enantiomer may lead to interactions with different biological targets or exhibit a distinct pharmacological profile compared to its (R)-counterpart.

  • Asymmetric Synthesis: It can be used as a chiral building block for the synthesis of other complex, enantiopure molecules.

Further research is warranted to fully elucidate the biological activities and potential therapeutic applications of this compound.

Conclusion

This compound is a chiral molecule with significant potential for research and development. This technical guide has provided a comprehensive overview of its synthesis, physicochemical properties, and potential applications. The detailed information on synthetic routes, including a promising chemoenzymatic approach starting from L-malic acid and various enzymatic reductions, offers practical guidance for its preparation. While the biological activity of the (S)-enantiomer is an area that requires further investigation, its availability through stereoselective synthesis opens up new avenues for drug discovery and development. The data and protocols compiled herein are intended to serve as a valuable resource for scientists and researchers working in the fields of organic chemistry, medicinal chemistry, and drug development.

References

The Emergence of a Key Chiral Building Block: A Technical Guide to (S)-Ethyl 2-hydroxy-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ethyl 2-hydroxy-4-phenylbutanoate is a valuable chiral building block in modern organic synthesis. Its significance is intrinsically linked to the development of stereoselective synthesis methods and the pharmaceutical industry's demand for enantiomerically pure compounds. While its (R)-enantiomer has garnered significant attention as a key intermediate in the synthesis of several Angiotensin-Converting Enzyme (ACE) inhibitors, the (S)-enantiomer plays a crucial role as a versatile synthon for various other complex molecules. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of this compound, offering valuable insights for professionals in drug development and chemical research.

Discovery and Historical Context

The history of this compound is not marked by a singular, celebrated discovery but rather by the gradual evolution of asymmetric synthesis. Its development is a testament to the growing understanding of stereochemistry and the increasing need for enantiopure starting materials in the synthesis of complex target molecules. The rise of chiral pool synthesis, which utilizes readily available enantiopure natural products, provided an early pathway to obtaining such compounds. A significant milestone in the targeted synthesis of this compound was its preparation from L-malic acid, a readily available and inexpensive chiral starting material. This approach underscored the power of using the inherent chirality of natural products to construct complex chiral molecules.

The importance of this class of compounds, particularly the (R)-enantiomer, skyrocketed with the discovery and development of ACE inhibitors.[1][2] These drugs, such as enalapril and lisinopril, are crucial for the treatment of hypertension and congestive heart failure.[3] The stereochemistry of the side chain, derived from chiral 2-hydroxy-4-phenylbutanoic acid esters, is critical for their therapeutic activity. This intense focus on the (R)-enantiomer has driven the development of numerous synthetic methods, many of which have been adapted for the preparation of the (S)-enantiomer.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₂H₁₆O₃
Molar Mass 208.25 g/mol
Appearance Slightly yellowish oil
Density 1.075 g/mL at 20 °C (lit.)
CAS Number 125639-64-7

Synthesis Methodologies

The synthesis of this compound can be broadly categorized into two main approaches: chemical synthesis from chiral precursors and biocatalytic methods, primarily involving the asymmetric reduction of a prochiral ketone.

Chemical Synthesis from L-Malic Acid

One of the early and efficient methods for the preparation of this compound involves a multi-step chemical synthesis starting from the chiral pool material, L-malic acid. This approach leverages the stereocenter present in the starting material to establish the desired stereochemistry in the final product.

G

Biocatalytic Synthesis: Asymmetric Reduction of Ethyl 2-oxo-4-phenylbutanoate

Biocatalysis has emerged as a powerful and green alternative for the synthesis of enantiomerically pure this compound. This method relies on the stereoselective reduction of the prochiral ketone, ethyl 2-oxo-4-phenylbutanoate, using various microorganisms or isolated enzymes.

A variety of microorganisms, including strains of Saccharomyces cerevisiae (baker's yeast) and Dekera sp., have been shown to effectively reduce ethyl 2-oxo-4-phenylbutanoate to the (S)-enantiomer with high enantiomeric excess.[4] The use of whole-cell biocatalysts is often advantageous as it circumvents the need for costly cofactor regeneration.

G

Quantitative Data on Synthesis

The following table summarizes the quantitative data for various methods used in the synthesis of both (S)- and (R)-Ethyl 2-hydroxy-4-phenylbutanoate, providing a comparative overview of their efficiencies.

Synthesis MethodEnantiomerBiocatalyst/ReagentYield (%)Enantiomeric Excess (ee %)
Chemical Synthesis (S)L-Malic Acid~64 (overall)>99
Microbial Reduction (S)Saccharomyces cerevisiae>90 (conversion)>92
Microbial Reduction (S)Dekera sp.>90 (conversion)>92
Microbial Reduction (R)Candida krusei SW202695.199.7
Enzymatic Reduction (R)Carbonyl Reductase (CpCR)98.3 (conversion)99.9

Experimental Protocols

General Protocol for Microbial Reduction of Ethyl 2-oxo-4-phenylbutanoate to this compound

1. Culture Preparation:

  • A suitable microorganism (e.g., Saccharomyces cerevisiae) is cultured in an appropriate growth medium.

  • The cells are harvested by centrifugation and washed with a buffer solution (e.g., phosphate buffer).

2. Bioreduction Reaction:

  • The microbial cells are suspended in a reaction buffer.

  • A carbon source (e.g., glucose) is added to facilitate cofactor regeneration.

  • Ethyl 2-oxo-4-phenylbutanoate, the substrate, is added to the reaction mixture. The substrate may be added in portions to minimize substrate inhibition.

  • The reaction is incubated at a controlled temperature (e.g., 30°C) with agitation.

3. Product Extraction and Purification:

  • After the reaction is complete (monitored by techniques like TLC or HPLC), the mixture is centrifuged to remove the microbial cells.

  • The supernatant is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure this compound.

Synthesis of (R)-Ethyl 2-hydroxy-4-phenylbutanoate via Esterification (for comparison)

This protocol details the synthesis of the (R)-enantiomer, which can be conceptually adapted for the (S)-enantiomer from the corresponding (S)-acid.[5]

1. Reaction Setup:

  • To a solution of (R)-2-hydroxy-4-phenylbutanoic acid in absolute ethanol, concentrated sulfuric acid is added dropwise with stirring at 0°C.

2. Reaction Execution:

  • The reaction mixture is heated to 70°C and stirred for approximately 2 hours, with the reaction progress monitored by TLC.

3. Work-up and Purification:

  • The reaction is cooled to 0°C, and solid sodium bicarbonate is added to neutralize the acid.

  • The mixture is filtered, and the filtrate is concentrated to remove excess ethanol.

  • The residue is dissolved in water and extracted with ethyl acetate.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the product.

Role in Drug Development

While the (R)-enantiomer is a direct precursor to several ACE inhibitors, this compound serves as a versatile chiral synthon for the synthesis of other biologically active molecules. Its utility lies in its ability to introduce a specific stereocenter, which is often crucial for the pharmacological activity of a drug candidate. It is used in the preparation of benzothiophenes, benzofurans, and indoles, which have shown potential in the treatment of insulin resistance and hyperglycemia.

The synthesis of ACE inhibitors like enalapril typically involves the reductive amination of ethyl 2-oxo-4-phenylbutanoate with a dipeptide, L-alanyl-L-proline. The stereochemistry of the resulting secondary amine is critical for the drug's efficacy.

G

Conclusion

This compound stands as a significant molecule in the field of asymmetric synthesis. Its history is intertwined with the broader advancements in controlling stereochemistry in chemical reactions. The development of both chemical and biocatalytic routes to this compound has provided chemists with a valuable tool for the construction of complex, enantiomerically pure molecules. For researchers and professionals in drug development, a thorough understanding of the synthesis and properties of this chiral building block is essential for the design and creation of novel therapeutics. The continued exploration of more efficient and sustainable synthetic methods for such chiral synthons will undoubtedly pave the way for future innovations in medicine and materials science.

References

synonyms for (S)-Ethyl 2-hydroxy-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-Ethyl 2-hydroxy-4-phenylbutanoate: Synonyms, Synthesis, and Applications

For researchers, scientists, and professionals in drug development, this compound is a chiral building block of significant interest. This technical guide provides a comprehensive overview of its synonyms, detailed experimental protocols for its synthesis, and its primary application as a key intermediate in the production of Angiotensin-Converting Enzyme (ACE) inhibitors.

Chemical Synonyms and Identifiers

This compound is known by several alternative names in scientific literature and chemical databases. A clear understanding of these synonyms is crucial for effective literature searches and chemical sourcing.

Identifier Type Identifier
IUPAC Name ethyl (2S)-2-hydroxy-4-phenylbutanoate
CAS Number 125639-64-7
Synonym 1 (αS)-α-Hydroxybenzenebutanoic Acid Ethyl Ester[1]
Synonym 2 Ethyl (S)-α-hydroxybenzenebutanoate[1]
Synonym 3 2-(S)-HYDROXY-4-PHENYL-BUTYRIC ACID, ETHYL ESTER
Synonym 4 S-(+)-ETHYL 2-HYDROXY-4-PHENYLBUTYRATE
Synonym 5 (S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester[1]

Synthesis Methodologies

The enantiomerically pure (S)-form of ethyl 2-hydroxy-4-phenylbutanoate is primarily synthesized via biocatalytic methods, which offer high selectivity and yield under mild conditions. The two main strategies are the kinetic resolution of a racemic mixture and the asymmetric reduction of a prochiral ketone.

Kinetic Resolution of Racemic Ethyl 2-hydroxy-4-phenylbutanoate

Kinetic resolution separates enantiomers of a racemic mixture by selectively reacting one enantiomer with an enzyme, typically a lipase. This leaves the unreacted enantiomer in high enantiomeric excess.

A study by Huang and Tsai demonstrated the kinetic resolution of (R,S)-ethyl 2-hydroxy-4-phenylbutanoate using Pseudomonas sp. lipase (Lipase PS).[2]

  • Substrate: (R,S)-ethyl 2-hydroxy-4-phenylbutanoate ((R,S)-EHPB)

  • Enzyme: Lipase PS

  • Solvent: Isooctane or a biphasic solution

  • Reaction: Enantioselective hydrolysis

  • Procedure: The racemic EHPB is incubated with Lipase PS in the chosen solvent. The enzyme selectively hydrolyzes the (S)-enantiomer, leaving the desired (R)-EHPB. To obtain the (S)-enantiomer as the acid, a lipase with (R)-stereoselectivity, such as Novozym 435, can be employed.[2]

The same study also explored transesterification, which can suppress side reactions and improve enantioselectivity.[2]

  • Substrate: (R,S)-ethyl 2-hydroxy-4-phenylbutanoate ((R,S)-EHPB)

  • Enzyme: Lipase PS

  • Acyl Donor: Vinyl acetate (VA) or Vinyl laurate

  • Solvent: Isooctane

  • Procedure: (R,S)-EHPB is reacted with an acyl donor in the presence of Lipase PS. The addition of vinyl acetate was shown to suppress hydrolysis, leading to a high apparent enantiomeric ratio (E value > 100).[2]

Table 1: Comparison of Lipases in Kinetic Resolution of (R,S)-EHPB [2]

Enzyme Stereoselectivity Product Enantiomeric Ratio (E)
Lipase PS(S)-enantiomer(R)-EHPB22
Novozym 435(R)-enantiomer(R)-HPBA22
Asymmetric Reduction of Ethyl 2-oxo-4-phenylbutanoate

This is the more common and efficient method for producing enantiomerically pure (S)- or (R)-ethyl 2-hydroxy-4-phenylbutanoate. It involves the stereoselective reduction of the prochiral ketone, ethyl 2-oxo-4-phenylbutanoate (EOPB), using a biocatalyst.

Researchers have identified various microorganisms capable of reducing EOPB with high enantioselectivity. For instance, Candida krusei SW2026 has been shown to be a highly effective biocatalyst for producing the (R)-enantiomer.[3] To obtain the (S)-enantiomer, other microorganisms like Saccharomyces cerevisiae can be used.[3]

  • Substrate: Ethyl 2-oxo-4-phenylbutanoate (EOPB)

  • Biocatalyst: Candida krusei SW2026 (for R-enantiomer) or Saccharomyces cerevisiae (for S-enantiomer)

  • Co-substrate: 5% Glucose for cofactor regeneration

  • Reaction Conditions: 30 °C, pH 6.6

  • Procedure: The microorganism is cultured and then incubated with EOPB and glucose. The enzymes within the cells catalyze the reduction of the ketone to the corresponding chiral alcohol.

Table 2: Microbial Asymmetric Reduction of EOPB [3]

Microorganism Product Enantiomer Enantiomeric Excess (e.e.) Yield
Candida krusei SW2026(R)-HPBE99.7%95.1%
Saccharomyces cerevisiae(S)-HPBE>92%Not specified
Dekera sp.(S)-HPBE>92%Not specified

For industrial-scale production, engineered microorganisms expressing specific reductases are often preferred. A study detailed the use of an engineered E. coli strain co-expressing a carbonyl reductase (CpCR) and a glucose dehydrogenase (GDH) for cofactor regeneration.[4]

  • Substrate: Ethyl 2-oxo-4-phenylbutanoate (OPBE)

  • Biocatalyst: Recombinant E. coli expressing CpCR and GDH

  • Cofactor: NADP+ (regenerated in-situ)

  • Co-substrate: Glucose

  • Reaction Buffer: 10 mM Phosphate Buffer (pH 7.0)

  • Procedure: Wet cells of the recombinant E. coli are suspended in the reaction buffer containing OPBE, glucose, and NADP+. The reaction proceeds at 30 °C for 24 hours. The product is then extracted with ethyl acetate for analysis.[4]

Table 3: Performance of Engineered E. coli in (R)-HPBE Synthesis [4]

Parameter Value
Substrate Concentration30 mM OPBE
Conversion Rate98.3%
Enantiomeric Excess (e.e.) of (R)-HPBE99.9%
Enzyme Activity69.78 U/mg

Application in ACE Inhibitor Synthesis

This compound is a crucial chiral precursor for the synthesis of several ACE inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure.[5][6] The "(S)" configuration of the hydroxyl group is essential for the biological activity of the final drug molecule.

The general synthetic pathway involves the conversion of the hydroxyl group of this compound to an amino group with retention of stereochemistry, followed by coupling with another chiral amino acid derivative to form the final ACE inhibitor, such as Enalapril or Lisinopril.

Visualization of Synthetic Pathway

The following diagram illustrates the biocatalytic synthesis of this compound and its subsequent role as a key intermediate in the synthesis of the ACE inhibitor Enalapril.

Synthesis_Pathway cluster_synthesis Biocatalytic Synthesis cluster_application Application in Drug Synthesis EOPB Ethyl 2-oxo-4-phenylbutanoate S_HPBE This compound EOPB->S_HPBE Asymmetric Reduction (e.g., S. cerevisiae) S_HPBE_app This compound Intermediate Chiral Amine Intermediate S_HPBE_app->Intermediate Multi-step Chemical Conversion Enalapril Enalapril (ACE Inhibitor) Intermediate->Enalapril Peptide Coupling

Caption: Synthetic pathway of this compound and its use in Enalapril synthesis.

References

In-Depth Technical Guide on the Safety and Handling of (S)-Ethyl 2-hydroxy-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of (S)-Ethyl 2-hydroxy-4-phenylbutanoate (CAS No: 125639-64-7), a key chiral intermediate in pharmaceutical synthesis. The document outlines its physicochemical properties, potential hazards, recommended safety protocols, and relevant experimental procedures.

Physicochemical Properties

This compound is a colorless liquid.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Data of this compound

PropertyValueReference(s)
Molecular Formula C₁₂H₁₆O₃[2]
Molecular Weight 208.25 g/mol [2]
Appearance Colorless Liquid[1]
Density 1.075 g/mL at 20°C
Boiling Point 331°C
Flash Point 150°C
Refractive Index n20/D 1.505
Storage Temperature Room Temperature or 2-8°C
Purity Typically ≥97%

Hazard Identification and Safety Precautions

This compound is classified as hazardous. It is crucial to handle it with appropriate care to avoid exposure.

GHS Classification: According to available safety data, this compound is classified with the GHS07 pictogram, indicating it can be an irritant.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementReference(s)
Signal Word -Warning
Hazard Pictogram GHS07Exclamation Mark
Hazard Statements H315Causes skin irritation.
H319Causes serious eye irritation.
Precautionary Statements P264Wash skin thoroughly after handling.
P280Wear protective gloves/eye protection/face protection.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P321Specific treatment (see supplemental first aid instruction on this label).
P362 + P364Take off contaminated clothing and wash it before reuse.

Personal Protective Equipment (PPE): A systematic approach to PPE selection is critical for minimizing exposure risk.

PPE_Selection_Workflow cluster_ppe PPE Selection Workflow start Assess Task-Specific Risks (e.g., weighing, transfer, reaction) eye_protection Eye Protection: Wear safety glasses with side-shields (EN166). Use a face shield if splashing is likely. start->eye_protection hand_protection Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber). Check for breakthrough time and compatibility. start->hand_protection body_protection Body Protection: Wear a laboratory coat. Use chemical-resistant apron for large quantities. start->body_protection respiratory_protection Respiratory Protection: Use in a well-ventilated area (fume hood). If ventilation is inadequate, use an approved respirator (EN 149). start->respiratory_protection end Proceed with Experiment eye_protection->end hand_protection->end body_protection->end respiratory_protection->end

Caption: PPE selection workflow for handling this compound.

Handling and Storage

Handling:

  • Handle in accordance with good industrial hygiene and safety practices.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid ingestion and inhalation.[1]

  • Ensure adequate ventilation, especially in confined areas.[1]

  • Keep away from heat and sources of ignition.[3]

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.

  • The compound is reported to be moisture-sensitive; protect from moisture.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

Accidental Release and First Aid Measures

Accidental Release:

  • Ensure adequate ventilation.

  • Remove all sources of ignition.[4]

  • Absorb spillage with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

  • Do not let the product enter drains.[4]

First Aid:

  • Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1] If eye irritation persists, get medical attention.

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing.[3] Get medical attention if symptoms occur.

  • Inhalation: Remove to fresh air. Get medical attention if you feel unwell.

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.[1] Get medical attention if symptoms occur.

Experimental Protocols

This compound is a valuable chiral building block. Its enantiomer, (R)-ethyl 2-hydroxy-4-phenylbutanoate, is a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors like Enalapril.[5] Below are representative experimental protocols.

A. Synthesis: Asymmetric Reduction of Ethyl 2-oxo-4-phenylbutyrate

This method involves the highly selective enzymatic reduction of a ketone precursor.

  • Principle: A carbonyl reductase enzyme enantioselectively reduces the keto group of ethyl 2-oxo-4-phenylbutyrate (EOPB) to the corresponding (S)-hydroxyl group, yielding the target compound with high enantiomeric excess.[5]

  • Methodology:

    • Reaction Setup: In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

    • Enzyme and Cofactor: Add the specific carbonyl reductase enzyme and a cofactor regeneration system (e.g., glucose dehydrogenase and glucose for NADPH regeneration).

    • Substrate Addition: Dissolve the substrate, ethyl 2-oxo-4-phenylbutyrate, in a water-immiscible organic solvent (e.g., toluene) to create a biphasic system. This minimizes substrate toxicity to the enzyme.

    • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation to ensure mixing of the two phases.

    • Monitoring: Monitor the reaction progress by periodically taking samples from the organic phase and analyzing them by gas chromatography (GC) or chiral HPLC to determine the conversion and enantiomeric excess.[5][6]

    • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

B. Purification: Fractional Distillation

  • Principle: Purification of the crude product can be achieved by fractional distillation under reduced pressure to separate the desired ester from non-volatile impurities and any remaining starting material.

  • Methodology:

    • Assemble a fractional distillation apparatus suitable for vacuum operation.

    • Place the crude this compound into the distillation flask.

    • Gradually reduce the pressure to the desired level (e.g., 12 mm Hg).

    • Heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the appropriate boiling point (e.g., 71–73°C at 12 mm for a similar compound).[6]

    • The purified ester should be stored under recommended conditions to prevent degradation.

C. Analysis: Chiral High-Performance Liquid Chromatography (HPLC)

  • Principle: Chiral HPLC is used to determine the enantiomeric excess (e.e.) of the product, confirming the stereoselectivity of the synthesis.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase.

    • Instrumentation: Use an HPLC system equipped with a chiral column (e.g., a polysaccharide-based column like Chiralcel OD-H).

    • Chromatographic Conditions:

      • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used.

      • Flow Rate: Typically 1.0 mL/min.

      • Detection: UV detector at a suitable wavelength (e.g., 254 nm).

    • Analysis: Inject the sample and record the chromatogram. The two enantiomers will have different retention times, allowing for the calculation of the peak areas and determination of the enantiomeric excess.

Lab_Workflow cluster_workflow General Laboratory Workflow prep Preparation - Review SDS - Don PPE - Prepare reagents synthesis Synthesis (e.g., Asymmetric Reduction) prep->synthesis workup Work-up - Quenching - Extraction - Drying synthesis->workup purification Purification (e.g., Vacuum Distillation) workup->purification analysis Analysis - Chiral HPLC for e.e. - NMR for structure purification->analysis storage Storage & Waste Disposal - Store under proper conditions - Dispose of waste correctly analysis->storage

Caption: General laboratory workflow for synthesis and handling.

Reactivity and Stability

  • Stability: The compound is stable under recommended storage conditions.[3] It is noted to be moisture-sensitive.[1]

  • Incompatible Materials: Avoid strong oxidizing agents.[1]

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide (CO) and carbon dioxide (CO₂).[1]

  • Hazardous Polymerization: Hazardous polymerization does not occur.[1]

Biological Context and Applications

While this guide focuses on safety, it is important for researchers to understand the compound's significance. This compound and its enantiomer are crucial chiral intermediates in the pharmaceutical industry. Specifically, the (R)-enantiomer is a key building block for synthesizing several ACE inhibitors, which are widely used to treat hypertension and congestive heart failure.[5] The synthesis of these chiral molecules with high enantiopurity is a critical step in drug manufacturing.

Synthesis_Pathway cluster_pathway Role in Pharmaceutical Synthesis start_material Ethyl 2-oxo-4-phenylbutyrate (Prochiral Ketone) chiral_intermediate (S)- or (R)-Ethyl 2-hydroxy-4-phenylbutanoate (Chiral Alcohol) start_material->chiral_intermediate Asymmetric Reduction further_steps Further Chemical Modifications chiral_intermediate->further_steps api Active Pharmaceutical Ingredient (e.g., ACE Inhibitors) further_steps->api

Caption: Role as a chiral intermediate in API synthesis.

References

A Technical Guide to (S)-Ethyl 2-hydroxy-4-phenylbutanoate and its Role in the Mechanism of Action of Angiotensin-Converting Enzyme (ACE) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delineates the role of (S)-Ethyl 2-hydroxy-4-phenylbutanoate in the context of angiotensin-converting enzyme (ACE) inhibition. It is crucial to understand that this compound is not itself an active ACE inhibitor. Instead, it serves as a pivotal chiral intermediate in the synthesis of a class of potent ACE inhibitors known as the "prils". A prominent example is Enalapril, a widely prescribed medication for hypertension and heart failure. This document will elucidate the synthetic pathway from this compound to Enalapril, the subsequent bioactivation of Enalapril to its active form, Enalaprilat, and the detailed mechanism by which Enalaprilat inhibits the angiotensin-converting enzyme, leading to its therapeutic effects.

This compound: A Key Chiral Intermediate

This compound is a valuable building block in pharmaceutical chemistry due to its specific stereochemistry, which is essential for the efficacy of the final active pharmaceutical ingredient. Its counterpart, (R)-2-hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE), is also a crucial intermediate for the synthesis of various ACE inhibitors, including Enalapril, benazepril, and lisinopril[1][2]. The synthesis of these drugs relies on the precise three-dimensional arrangement of atoms in these precursors to ensure a high affinity and specificity for the active site of the target enzyme.

Synthesis of Enalapril

The large-scale synthesis of Enalapril often involves a key step of diastereoselective reductive amination. This process typically involves the reaction of a derivative of this compound, such as ethyl 2-oxo-4-phenylbutyrate, with the dipeptide L-alanyl-L-proline[3][4]. The reaction is carried out in the presence of a reducing agent and a catalyst, such as Raney-Nickel or Palladium on carbon (Pd/C), under a hydrogen atmosphere[5][6].

G cluster_synthesis Synthesis of Enalapril Ethyl_2_oxo_4_phenylbutyrate Ethyl 2-oxo-4-phenylbutyrate Reductive_Amination Reductive Amination (H₂, Catalyst e.g., Raney-Ni) Ethyl_2_oxo_4_phenylbutyrate->Reductive_Amination Alanylproline L-Alanyl-L-proline Alanylproline->Reductive_Amination Enalapril Enalapril Reductive_Amination->Enalapril G cluster_activation Bioactivation of Enalapril Enalapril Enalapril (Prodrug) Liver Liver Enalapril->Liver CES1 Carboxylesterase 1 (CES1) Liver->CES1 Hydrolysis Hydrolysis CES1->Hydrolysis Enalaprilat Enalaprilat (Active Metabolite) Hydrolysis->Enalaprilat RAAS_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen (from Liver) Renin Renin (from Kidney) Angiotensinogen->Renin Angiotensin_I Angiotensin I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Blood_Pressure_Inc Increased Blood Pressure Vasoconstriction->Blood_Pressure_Inc Aldosterone->Blood_Pressure_Inc Renin->Angiotensin_I ACE->Angiotensin_II Enalaprilat Enalaprilat Enalaprilat->ACE Inhibition G cluster_workflow ACE Inhibition Assay Workflow Reagent_Prep Prepare Reagents: - ACE Solution - HHL Substrate - Inhibitor Dilutions Pre_incubation Pre-incubate ACE with Inhibitor/Buffer (37°C, 10 min) Reagent_Prep->Pre_incubation Reaction_Start Add HHL Substrate to Initiate Reaction Pre_incubation->Reaction_Start Incubation Incubate (37°C, 30-60 min) Reaction_Start->Incubation Reaction_Stop Stop Reaction with HCl Incubation->Reaction_Stop Extraction Extract Hippuric Acid with Ethyl Acetate Reaction_Stop->Extraction Measurement Measure Absorbance at 228 nm Extraction->Measurement Data_Analysis Calculate % Inhibition and IC50 Value Measurement->Data_Analysis

References

A Technical Guide to (S)-Ethyl 2-hydroxy-4-phenylbutanoate: Synthesis, Properties, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and IUPAC Nomenclature

(S)-Ethyl 2-hydroxy-4-phenylbutanoate is a chiral ester of significant interest in the pharmaceutical industry. It serves as a crucial building block, particularly in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. The accepted IUPAC name for this compound is ethyl (2S)-2-hydroxy-4-phenylbutanoate . Its enantiomer, the (R) form, is also a vital intermediate for several widely used antihypertensive drugs[1][2]. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and its primary application in drug development.

Physicochemical and Safety Data

The fundamental properties of this compound are summarized below. Data for the more commonly cited (R)-enantiomer are also included for comparison, as they share identical non-chiral physical properties.

Table 1: Physicochemical Properties

PropertyValueReference(s)
IUPAC Name ethyl (2S)-2-hydroxy-4-phenylbutanoate
CAS Number 125639-64-7[3][4]
Molecular Formula C₁₂H₁₆O₃[3][4][5]
Molecular Weight 208.25 g/mol [3][6]
Physical Form Liquid
Density 1.075 g/mL at 20 °C[3][7]
Boiling Point 212 °C[7]
Refractive Index n20/D 1.504[7]
InChI Key ZJYKSSGYDPNKQS-NSHDSACASA-N

Table 2: Safety and Handling Information

CategoryInformationReference(s)
GHS Pictogram GHS07 (Exclamation mark)
Signal Word Warning
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)
Storage Temperature Room Temperature
Flash Point 150 °C (302 °F) - closed cup[7]

Synthesis: Asymmetric Reduction of Ethyl 2-oxo-4-phenylbutanoate

A primary and efficient method for producing enantiomerically pure ethyl 2-hydroxy-4-phenylbutanoate is the asymmetric reduction of its corresponding ketoester, ethyl 2-oxo-4-phenylbutanoate (EOPB). This transformation can be achieved through both chemical and biocatalytic methods. Biocatalytic reduction using microorganisms or isolated enzymes is often preferred due to its high enantioselectivity, mild reaction conditions, and environmental benignity[1][8].

Experimental Protocol: Biocatalytic Asymmetric Reduction

This protocol is a generalized procedure based on methodologies for the microbial reduction of EOPB to produce the chiral hydroxy ester[2][8][9]. The choice of microorganism is critical as it determines the stereochemical outcome; for instance, Saccharomyces cerevisiae can yield the (S)-enantiomer, while other yeasts like Rhodotorula minuta or Candida holmii can produce the (R)-enantiomer[2][8].

Objective: To produce this compound via enantioselective microbial reduction of ethyl 2-oxo-4-phenylbutanoate.

Materials:

  • Ethyl 2-oxo-4-phenylbutanoate (EOPB)

  • Saccharomyces cerevisiae (Baker's Yeast)

  • Glucose (or other carbon source)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Growth medium for microorganism cultivation

Procedure:

  • Cultivation of Microorganism: Inoculate Saccharomyces cerevisiae into a suitable sterile growth medium. Incubate with shaking at an optimal temperature (e.g., 30°C) until a sufficient cell density is achieved (typically late exponential or early stationary phase)[9].

  • Cell Harvesting: Harvest the yeast cells by centrifugation. Wash the cell pellet with a sterile buffer solution (e.g., phosphate buffer) to remove residual growth medium[9]. The cells can now be used as a whole-cell biocatalyst.

  • Biocatalytic Reduction:

    • Prepare a reaction mixture in a suitable vessel containing buffer, a carbon source for cofactor regeneration (e.g., glucose), and the harvested yeast cells (e.g., 50 g/L wet cell weight)[10][11].

    • Add the substrate, ethyl 2-oxo-4-phenylbutanoate, to the mixture. To overcome potential substrate inhibition, a substrate feeding strategy may be employed[11].

    • Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30°C)[11].

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically. Analyze the samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine substrate conversion and product formation[9].

  • Work-up and Purification:

    • Once the reaction has reached completion, separate the cells from the reaction mixture by centrifugation[9].

    • Extract the supernatant three times with an organic solvent such as ethyl acetate[9][11].

    • Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent[9][12].

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, purify the crude product by column chromatography on silica gel to afford the pure this compound[9].

  • Analysis: Determine the final yield and confirm the enantiomeric excess (ee) of the product using chiral HPLC or GC analysis.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the biocatalytic synthesis of this compound.

G cluster_prep Preparation cluster_reaction Bioreduction cluster_purification Purification Cultivation 1. Cultivate Microorganism (e.g., S. cerevisiae) Harvesting 2. Harvest & Wash Cells Cultivation->Harvesting Setup 3. Prepare Reaction Mixture (Cells, Buffer, Glucose) Harvesting->Setup Reduction 4. Incubate with Shaking (e.g., 30°C) Setup->Reduction Substrate Add Substrate (Ethyl 2-oxo-4-phenylbutanoate) Substrate->Setup Centrifuge 5. Centrifuge to Remove Cells Reduction->Centrifuge Extract 6. Extract with Ethyl Acetate Centrifuge->Extract Dry 7. Dry & Concentrate Extract->Dry Purify 8. Column Chromatography (if needed) Dry->Purify Product Final Product: This compound Purify->Product G Start Ethyl 2-oxo-4-phenylbutanoate (Precursor) Step1 Asymmetric Reduction (Biocatalytic or Chemical) Start->Step1 Intermediate This compound (Chiral Intermediate) Step1->Intermediate Step2 Coupling Reaction (e.g., Reductive Amination) Intermediate->Step2 Dipeptide L-Alanyl-L-proline Dipeptide->Step2 End Enalapril (ACE Inhibitor Drug) Step2->End

References

Methodological & Application

Enantioselective Synthesis of (S)-Ethyl 2-hydroxy-4-phenylbutanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ethyl 2-hydroxy-4-phenylbutanoate is a valuable chiral building block in the synthesis of various pharmaceuticals. Its stereoselective synthesis is of paramount importance, as the biological activity of the final active pharmaceutical ingredient (API) is often dependent on a specific enantiomer. This document provides detailed application notes and protocols for the enantioselective synthesis of the (S)-enantiomer, focusing on biocatalytic methods that offer high selectivity and operate under mild, environmentally benign conditions. The primary route discussed is the asymmetric reduction of the prochiral ketone, ethyl 2-oxo-4-phenylbutanoate.

Biocatalytic Approach: Whole-Cell Reduction

The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) and yeasts of the Dekera genus, has proven to be a highly effective strategy for the production of this compound.[1] These microorganisms contain oxidoreductase enzymes that catalyze the reduction of the ketone with high enantioselectivity, favoring the formation of the (S)-alcohol. This method is advantageous due to the ready availability and low cost of the biocatalyst, mild reaction conditions, and the elimination of the need for expensive and often toxic heavy metal catalysts. The conversion rates for these reactions are typically high, often exceeding 90%.[1]

Data Presentation

The following tables summarize the quantitative data for the enantioselective synthesis of this compound using different whole-cell biocatalysts.

Table 1: Performance of Different Yeast Strains in the Synthesis of this compound

BiocatalystSubstrateConversion (%)Enantiomeric Excess (ee, %)ProductReference
Saccharomyces cerevisiaeEthyl 2-oxo-4-phenylbutanoate> 90> 92This compound[1]
Dekera sp.Ethyl 2-oxo-4-phenylbutanoate> 90> 92This compound[1]

Experimental Protocols

This section provides a detailed methodology for the enantioselective synthesis of this compound using commercially available baker's yeast (Saccharomyces cerevisiae).

Protocol: Whole-Cell Bioreduction of Ethyl 2-oxo-4-phenylbutanoate

Materials:

  • Ethyl 2-oxo-4-phenylbutanoate (Substrate)

  • Baker's Yeast (Saccharomyces cerevisiae), active dry yeast

  • Sucrose (Co-substrate/Energy Source)

  • Tap Water

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Phosphate buffer (0.1 M, pH 7.0), optional

Equipment:

  • Erlenmeyer flask (e.g., 500 mL)

  • Magnetic stirrer and stir bar

  • Incubator shaker or a temperature-controlled water bath with shaking capabilities

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of the Yeast Suspension:

    • In a 500 mL Erlenmeyer flask, dissolve 30 g of sucrose in 200 mL of tap water.

    • Add 20 g of active dry baker's yeast to the sucrose solution.

    • Stir the mixture gently for approximately 30-60 minutes at 30°C to activate the yeast. You should observe gas evolution, indicating the start of fermentation.

  • Substrate Addition:

    • Dissolve 1.0 g of ethyl 2-oxo-4-phenylbutanoate in a minimal amount of ethanol (e.g., 1-2 mL) to aid dispersion.

    • Add the substrate solution dropwise to the fermenting yeast suspension under vigorous stirring.

  • Biotransformation:

    • Incubate the reaction mixture at 30°C with moderate shaking (e.g., 150-200 rpm) for 24-48 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

  • Work-up and Product Isolation:

    • After the reaction is complete, add approximately 10 g of diatomaceous earth to the reaction mixture and stir for 15 minutes to facilitate filtration.

    • Filter the mixture through a Buchner funnel to remove the yeast cells. Wash the cell cake with a small amount of water.

    • Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification and Analysis:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

    • Determine the yield and confirm the structure of the product by ¹H NMR and ¹³C NMR spectroscopy.

    • Determine the enantiomeric excess (ee) of the this compound by chiral HPLC or chiral GC analysis.

Mandatory Visualization

The following diagrams illustrate the key relationships and workflows in the enantioselective synthesis of this compound.

Synthesis_Pathway cluster_reactants Reactants cluster_process Biotransformation cluster_product Product Ethyl 2-oxo-4-phenylbutanoate Ethyl 2-oxo-4-phenylbutanoate Whole-cell Reduction Whole-cell Reduction Ethyl 2-oxo-4-phenylbutanoate->Whole-cell Reduction Saccharomyces cerevisiae Saccharomyces cerevisiae Saccharomyces cerevisiae->Whole-cell Reduction Sucrose Sucrose Sucrose->Saccharomyces cerevisiae Energy Source This compound This compound Whole-cell Reduction->this compound >92% ee

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow start Start yeast_prep Yeast Suspension Preparation start->yeast_prep substrate_add Substrate Addition yeast_prep->substrate_add biotransformation Biotransformation (30°C, 24-48h) substrate_add->biotransformation workup Work-up (Filtration & Extraction) biotransformation->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, Chiral GC/HPLC) purification->analysis end End analysis->end

Caption: Experimental workflow for the synthesis and analysis of the target molecule.

References

Synthesis of (S)-Ethyl 2-hydroxy-4-phenylbutanoate: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

(S)-Ethyl 2-hydroxy-4-phenylbutanoate is a valuable chiral building block in the synthesis of various pharmaceuticals. This document outlines a detailed experimental protocol for the enantioselective synthesis of this compound via the microbial reduction of ethyl 2-oxo-4-phenylbutanoate. This biocatalytic approach offers high enantioselectivity and operates under mild reaction conditions, presenting a green and efficient alternative to traditional chemical methods. The protocol is intended for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development.

Experimental Protocol

This protocol details the synthesis of this compound through the asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate using Saccharomyces cerevisiae (baker's yeast).

Materials:

  • Ethyl 2-oxo-4-phenylbutanoate (EOPB)

  • Saccharomyces cerevisiae (commercial baker's yeast)

  • D-Glucose

  • Yeast extract

  • Peptone

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Phosphate buffer (pH 7.0)

Equipment:

  • Shaker incubator

  • Centrifuge and appropriate centrifuge tubes

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)

  • pH meter

  • Magnetic stirrer and stir bars

Procedure:

1. Preparation of Yeast Culture: a. Prepare a fermentation medium consisting of D-glucose (20 g/L), yeast extract (10 g/L), and peptone (20 g/L) in deionized water. b. Autoclave the medium at 121°C for 20 minutes and allow it to cool to room temperature. c. Inoculate the sterile medium with Saccharomyces cerevisiae (5 g/L). d. Incubate the culture at 30°C in a shaker incubator at 200 rpm for 24 hours.

2. Biocatalytic Reduction: a. After the incubation period, harvest the yeast cells by centrifugation at 5000 rpm for 10 minutes. b. Wash the cell pellet twice with sterile phosphate buffer (pH 7.0) and resuspend it in the same buffer to a final cell concentration of 50 g/L (wet cell weight). c. In a suitable reaction vessel, add the yeast cell suspension. d. Add D-glucose to the suspension to a final concentration of 5% (w/v) to serve as a co-substrate for cofactor regeneration. e. Dissolve ethyl 2-oxo-4-phenylbutanoate in a minimal amount of ethanol and add it to the reaction mixture to a final concentration of 10-30 mM. f. Maintain the reaction at 30°C with gentle stirring for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

3. Product Extraction and Purification: a. Once the reaction is complete, centrifuge the mixture to separate the yeast cells. b. Extract the supernatant three times with an equal volume of ethyl acetate. c. Combine the organic layers and wash them with a saturated NaCl solution. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. e. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to yield pure this compound.

Data Presentation

The following table summarizes typical results for the synthesis of ethyl 2-hydroxy-4-phenylbutanoate using different microbial reduction methods. Note that while the protocol provided focuses on achieving the (S)-enantiomer, data for the (R)-enantiomer is also included for comparative purposes, as it is more commonly reported in the literature.

BiocatalystSubstrateProductConversion (%)Enantiomeric Excess (ee, %)
Saccharomyces cerevisiaeEthyl 2-oxo-4-phenylbutanoateThis compound>90[1]>92[1]
Dekera sp.Ethyl 2-oxo-4-phenylbutanoateThis compound>90[1]>92[1]
Candida holmii KPY 12402Ethyl 2-oxo-4-phenylbutanoate(R)-Ethyl 2-hydroxy-4-phenylbutanoate-94[2][3]
Rhodotorula minuta IFO 0920Ethyl 2-oxo-4-phenylbutanoate(R)-Ethyl 2-hydroxy-4-phenylbutanoate-95[2][3]
Engineered E. coli with Carbonyl ReductaseEthyl 2-oxo-4-phenylbutanoate(R)-Ethyl 2-hydroxy-4-phenylbutanoate98.3[4]99.9[4]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

experimental_workflow cluster_prep 1. Preparation of Yeast Culture cluster_reaction 2. Biocatalytic Reduction cluster_purification 3. Product Extraction & Purification prep_medium Prepare Fermentation Medium inoculate Inoculate with S. cerevisiae prep_medium->inoculate incubate Incubate Culture (24h, 30°C) inoculate->incubate harvest Harvest & Wash Yeast Cells incubate->harvest resuspend Resuspend Cells in Buffer harvest->resuspend add_reagents Add Glucose & EOPB resuspend->add_reagents react Reaction (24-48h, 30°C) add_reagents->react centrifuge Centrifuge to Remove Cells react->centrifuge extract Extract with Ethyl Acetate centrifuge->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify final_product This compound purify->final_product Pure (S)-Product

References

Application Notes: (S)-Ethyl 2-hydroxy-4-phenylbutanoate and its Enantiomer as Key Chiral Building Blocks in the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically active 2-hydroxy-4-phenylbutanoate esters are critical chiral intermediates in the pharmaceutical industry, serving as pivotal building blocks for the synthesis of a class of drugs known as Angiotensin-Converting Enzyme (ACE) inhibitors. While the user query specified (S)-Ethyl 2-hydroxy-4-phenylbutanoate, it is predominantly its enantiomer, (R)-Ethyl 2-hydroxy-4-phenylbutanoate ((R)-HPBE), that is utilized in the synthesis of widely prescribed ACE inhibitors such as Enalapril, Benazepril, Lisinopril, and Ramipril.[1][2][3] These drugs are cornerstones in the management of hypertension and congestive heart failure.[2] This document provides detailed application notes and protocols for the synthesis of the chiral precursor and its subsequent elaboration into ACE inhibitors, with a focus on the therapeutically relevant (R)-enantiomer.

The primary route to obtaining enantiomerically pure (R)-HPBE is through the asymmetric reduction of the prochiral ketone, ethyl 2-oxo-4-phenylbutanoate (OPBE).[1][2][4] Both enzymatic and chemical methodologies have been developed to achieve high enantioselectivity and yield.

Data Presentation

Table 1: Enzymatic Reduction of Ethyl 2-oxo-4-phenylbutanoate (OPBE) to (R)-Ethyl 2-hydroxy-4-phenylbutanoate ((R)-HPBE)
BiocatalystCo-substrateSubstrate Conc. (mM)Conversion (%)Enantiomeric Excess (ee, %)Reference
Candida krusei SW2026Glucose2.5 g/L95.199.7[5]
Rhodotorula minuta IFO 0920---95[6][7]
Candida holmii KPY 12402--5890[6][7]
Engineered E. coli (CpCR-GDH)Glucose3098.399.9[8]
Engineered E. coli (CpCR-GDH)Glucose920 (fed-batch)>99>99[8]
Table 2: Chemical Synthesis of ACE Inhibitors from (R)-HPBE
ACE InhibitorKey Reaction StepDiastereomeric RatioOverall Yield (%)Reference
BenazeprilReductive amination7:325[9]
EnalaprilReductive amination6.7:1-[10]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of (R)-Ethyl 2-hydroxy-4-phenylbutanoate ((R)-HPBE) via Asymmetric Reduction of Ethyl 2-oxo-4-phenylbutanoate (OPBE) using Engineered E. coli

This protocol is based on the highly efficient bi-enzyme coupled system described by Li et al. (2024).[8]

Materials:

  • Engineered E. coli BL21 expressing Carbonyl reductase (CpCR) and Glucose dehydrogenase (GDH)

  • Ethyl 2-oxo-4-phenylbutanoate (OPBE)

  • Glucose

  • NADP+

  • Phosphate buffer (PB), 10 mM, pH 7.0

  • Ethyl acetate

  • Anhydrous MgSO₄

Equipment:

  • Fermenter (5L)

  • Centrifuge

  • Spectrophotometer

  • Gas Chromatograph (GC) with a chiral column

Procedure:

  • Fermentation: Culture the engineered E. coli in a 5L fermenter to achieve high cell density.

  • Biocatalysis Setup: After fermentation, add the substrate OPBE and co-substrate glucose directly to the fermenter. Adjust the temperature to 30°C and the pH to 7.5. Maintain stirring at 500 rpm.

  • Substrate Feeding: To mitigate substrate inhibition, employ a fed-batch strategy. Add an initial concentration of 120 mM OPBE. After two hours, commence continuous feeding of OPBE at a rate of 80 mM/h.

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing the conversion of OPBE to (R)-HPBE by GC.

  • Work-up and Purification:

    • Once the reaction is complete, centrifuge the reaction mixture to separate the cells.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic layers and dry over anhydrous MgSO₄.

    • Concentrate the solution under reduced pressure to obtain the crude (R)-HPBE.

    • Purify the product by column chromatography if necessary.

Protocol 2: Chemical Synthesis of Enalapril via Reductive Amination

This protocol is a general representation based on established synthetic routes.[10][11]

Materials:

  • (R)-Ethyl 2-hydroxy-4-phenylbutanoate ((R)-HPBE) (or Ethyl 2-oxo-4-phenylbutanoate for direct reductive amination)

  • L-Alanyl-L-proline

  • Catalyst (e.g., Raney-Nickel or Pd/C)

  • Hydrogen gas

  • Ethanol

  • Ethyl acetate

  • Sodium chloride

  • Potassium phosphate (K₂HPO₄)

  • Phosphoric acid (H₃PO₄)

  • Anhydrous sodium sulfate

Equipment:

  • Hydrogenation reactor

  • Stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Activation of Catalyst: In a hydrogenation reactor, suspend the catalyst (e.g., 100-500 mg of Raney-Nickel) in ethanol (50 mL). Activate the catalyst by stirring under a hydrogen atmosphere for 20-30 minutes.

  • Reaction Mixture: Add L-Alanyl-L-proline (e.g., 4 g, 0.022 mol) and ethyl 2-oxo-4-phenylbutanoate (e.g., 10 g, 0.043 mol) to the reactor under a hydrogen flow.

  • Reductive Amination: Stir the reaction mixture vigorously (900-1100 rpm) under a hydrogen pressure of 98-103 kPa at 45°C.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until completion.

  • Work-up:

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate by evaporation to yield a pale yellow oily residue.

    • Disperse the residue in a solution of sodium chloride (20 g) in water (100 mL). Adjust the pH to 8.5 with K₂HPO₄.

    • Extract the aqueous solution with ethyl acetate (2 x 100 mL) to remove unreacted starting material.

    • Acidify the aqueous layer to pH 4.2 with 1 M H₃PO₄.

    • Extract the product into ethyl acetate (4 x 100 mL).

  • Purification:

    • Combine the final organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the solution to obtain an oily substance.

    • Dissolve the residue in warm water (100 mL, 60°C) and filter.

    • Cool the filtrate to induce crystallization of Enalapril.

    • Collect the white amorphous solid by filtration and dry.

Mandatory Visualization

Signaling Pathway of ACE Inhibitors

The primary mechanism of action of ACE inhibitors is the disruption of the Renin-Angiotensin-Aldosterone System (RAAS).

RAAS_Pathway cluster_bradykinin Angiotensinogen Angiotensinogen Renin Renin Angiotensin_I Angiotensin I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_II Angiotensin II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor activates Renin->Angiotensin_I cleavage ACE->Angiotensin_II conversion Inactive_Metabolites Inactive Metabolites ACE->Inactive_Metabolites degradation ACE_Inhibitors (R)-HPBE derived ACE Inhibitors ACE_Inhibitors->ACE inhibits Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Bradykinin Bradykinin Vasodilation Vasodilation Bradykinin->Vasodilation

Caption: Mechanism of action of ACE inhibitors within the Renin-Angiotensin-Aldosterone System.

Experimental Workflow: Synthesis of (R)-HPBE and Enalapril

This diagram outlines the key stages from the starting material to the final active pharmaceutical ingredient.

Synthesis_Workflow cluster_HPBE Synthesis of (R)-HPBE cluster_Enalapril Synthesis of Enalapril Start_HPBE Ethyl 2-oxo-4-phenylbutanoate (OPBE) Reduction Asymmetric Reduction (Enzymatic or Chemical) Start_HPBE->Reduction HPBE (R)-Ethyl 2-hydroxy-4-phenylbutanoate ((R)-HPBE) Reduction->HPBE Purification_HPBE Purification HPBE->Purification_HPBE Start_Enalapril Purified (R)-HPBE Purification_HPBE->Start_Enalapril Coupling Reductive Amination with L-Alanyl-L-proline Start_Enalapril->Coupling Enalapril_crude Crude Enalapril Coupling->Enalapril_crude Purification_Enalapril Purification & Crystallization Enalapril_crude->Purification_Enalapril API Enalapril API Purification_Enalapril->API

Caption: General workflow for the synthesis of Enalapril using (R)-HPBE as a chiral building block.

References

Application Notes and Protocols: (S)-Ethyl 2-hydroxy-4-phenylbutanoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Ethyl 2-hydroxy-4-phenylbutanoate is a valuable chiral building block in medicinal chemistry, primarily utilized for the synthesis of complex molecules with therapeutic potential. Its specific stereochemistry makes it a crucial starting material for the enantioselective synthesis of various bioactive compounds. These application notes provide an overview of its utility, focusing on its role in the development of natural products and potential therapeutics for metabolic diseases.

Application 1: Synthesis of (S)-Dihydrokavain

This compound serves as a key chiral precursor in the total synthesis of (S)-dihydrokavain, a natural product with potential pharmacological activities. The synthesis leverages the stereocenter of the starting material to establish the desired stereochemistry in the final product.

Experimental Workflow: Synthesis of (S)-Dihydrokavain

start This compound intermediate1 Formation of 1,2-cyclic sulfate start->intermediate1 intermediate2 Regioselective ring-opening with lithium-3,3,3-triethoxypropiolate intermediate1->intermediate2 intermediate3 HgO/H2SO4-mediated lactonization intermediate2->intermediate3 end (S)-Dihydrokavain intermediate3->end

Caption: Synthetic pathway from this compound to (S)-Dihydrokavain.

Detailed Experimental Protocol: Synthesis of (S)-Dihydrokavain from L-Malic Acid (precursor to this compound)

This protocol outlines the synthesis of (S)-dihydrokavain starting from L-malic acid, which is a common precursor for producing this compound.[1]

Step 1: Synthesis of this compound from L-Malic Acid (Conceptual Outline)

This compound can be readily prepared from the cheap chiral pool material, L-malic acid.[1] This multi-step chemical synthesis provides the key intermediate for the subsequent steps.

Step 2: Formation of the 1,2-Cyclic Sulfate

The hydroxyl and adjacent ester groups of this compound are converted into a 1,2-cyclic sulfate. This is a standard two-step cyclization protocol involving thionyl chloride followed by Ruthenium-mediated oxidation.[1]

Step 3: Regioselective Ring-Opening

The 1,2-cyclic sulfate undergoes a regioselective ring-opening reaction. This is achieved by reacting it with lithium-3,3,3-triethoxypropiolate.[1]

Step 4: HgO/H2SO4-mediated Lactonization

The final step involves a lactonization reaction mediated by mercuric oxide (HgO) and sulfuric acid (H2SO4) to yield (S)-dihydrokavain.[1]

Application 2: Precursor for Insulin Resistance and Hyperglycemia Therapeutics

This compound is a valuable intermediate for the synthesis of benzothiophenes, benzofurans, and indoles. These classes of compounds have been investigated for their potential in treating insulin resistance and hyperglycemia. The primary molecular target for these compounds is Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway.

Signaling Pathway: Negative Regulation of Insulin Signaling by PTP1B

cluster_cell Cell Membrane Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates (activates) PTP1B PTP1B PTP1B->IR dephosphorylates (inactivates) PTP1B->IRS1 dephosphorylates (inactivates) PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Inhibitor Benzothiophene/Benzofuran/Indole Inhibitors Inhibitor->PTP1B inhibit

Caption: PTP1B negatively regulates the insulin signaling pathway, and is a target for inhibitors.

Quantitative Data: PTP1B Inhibitory Activity of Benzothiophene Derivatives
Compound IDDerivative ClassIC50 (µM)
5b Thiophene5.25
5c Thiophene6.37

Data sourced from a study on methyl 4-(4-amidoaryl)-3-methoxythiophene-2-carboxylate derivatives.[2]

Experimental Protocols: Synthesis of this compound

The synthesis of the chiral starting material, this compound, can be achieved through various methods, including biocatalytic approaches that offer high enantioselectivity.

Protocol 1: Enantioselective Reduction of Ethyl 2-oxo-4-phenylbutanoate using Saccharomyces cerevisiae

This protocol describes the use of commercially available baker's yeast (Saccharomyces cerevisiae) for the asymmetric reduction of the corresponding ketone to the (S)-alcohol.

Materials:

  • Ethyl 2-oxo-4-phenylbutanoate

  • Saccharomyces cerevisiae (baker's yeast)

  • Sucrose

  • Water

  • Diatomaceous earth (Celite)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • A suspension of baker's yeast and sucrose in water is prepared and allowed to ferment.

  • Ethyl 2-oxo-4-phenylbutanoate is added to the fermenting yeast suspension.

  • The reaction is stirred at room temperature for a specified period, and the progress is monitored by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the yeast cells.

  • The aqueous filtrate is saturated with sodium chloride and extracted with ethyl acetate.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by fractional distillation or column chromatography to yield this compound.

Note: The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis. Different microorganisms can lead to varying enantiomeric excesses, with some strains of Saccharomyces cerevisiae and Dekera sp. reported to produce the (S)-enantiomer with over 92% ee.[3]

Protocol 2: Biocatalytic Deracemization of Racemic Ethyl 2-hydroxy-4-phenylbutanoate

This method involves the kinetic resolution of a racemic mixture of ethyl 2-hydroxy-4-phenylbutanoate using a lipase, such as Candida antarctica lipase B (CALB), to selectively acylate one enantiomer, allowing for the separation of the desired (S)-enantiomer.

Materials:

  • Racemic ethyl 2-hydroxy-4-phenylbutanoate

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Acylating agent (e.g., vinyl acetate)

  • Organic solvent (e.g., hexane or tert-butyl methyl ether)

Procedure:

  • Racemic ethyl 2-hydroxy-4-phenylbutanoate and the acylating agent are dissolved in an organic solvent.

  • Immobilized CALB is added to the solution.

  • The reaction mixture is incubated at a specific temperature with agitation.

  • The reaction is monitored for conversion (ideally close to 50% for optimal resolution).

  • Once the desired conversion is reached, the enzyme is removed by filtration.

  • The reaction mixture, now containing the unreacted this compound and the acylated (R)-enantiomer, is concentrated.

  • The two components are separated by column chromatography to afford the pure (S)-enantiomer.

These protocols provide a foundation for the synthesis and application of this compound in medicinal chemistry research. The choice of synthetic route will depend on factors such as desired enantiopurity, scale, and available resources. The application of this chiral building block in the synthesis of PTP1B inhibitors highlights its potential for the development of novel therapeutics for metabolic disorders.

References

Application Notes and Protocols for the Biocatalytic Synthesis of (S)-Ethyl 2-hydroxy-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ethyl 2-hydroxy-4-phenylbutanoate is a valuable chiral building block in the synthesis of various pharmaceuticals. Traditional chemical synthesis of this compound often involves harsh reaction conditions, the use of hazardous reagents, and complex purification steps to resolve racemic mixtures. Biocatalysis has emerged as a green and efficient alternative, offering high enantioselectivity under mild reaction conditions. This application note provides detailed protocols for the synthesis of this compound using both whole-cell biocatalysts and recombinant enzymes.

The primary biocatalytic approach involves the asymmetric reduction of the prochiral ketone, ethyl 2-oxo-4-phenylbutanoate (EOPB). Several microorganisms and their isolated enzymes have demonstrated the ability to selectively produce the (S)-enantiomer. Notably, commercially available yeasts such as Saccharomyces cerevisiae (baker's yeast) and Dekera sp. have been reported to yield this compound with high enantiomeric excess (>92%)[1]. Furthermore, engineered microorganisms, such as recombinant Escherichia coli expressing specific carbonyl reductases, have shown exceptional performance, achieving enantiomeric excesses greater than 99%[2][3].

This document outlines two primary methodologies: a whole-cell biocatalysis protocol using Saccharomyces cerevisiae and a protocol utilizing a recombinant E. coli whole-cell biocatalyst.

Biocatalytic Approaches and Performance

The enantioselective reduction of ethyl 2-oxo-4-phenylbutanoate can be achieved using a variety of biocatalysts. The choice of biocatalyst can significantly impact the enantiomeric excess (ee), conversion rate, and overall yield of the desired (S)-enantiomer. Below is a summary of reported biocatalysts and their performance.

BiocatalystSubstrate ConcentrationCo-substrate/CofactorReaction Time (h)Conversion (%)Enantiomeric Excess (ee) of (S)-enantiomerReference
Saccharomyces cerevisiaeNot specifiedGlucoseNot specified>90%>92%[1]
Dekera sp.Not specifiedGlucoseNot specified>90%>92%[1]
Recombinant E. coli expressing β-ketoacyl-ACP reductase (FabG) from Bacillus sp.up to 620 g/LGlucose (for cofactor regeneration)12~100%>99%[2][3]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalysis using Saccharomyces cerevisiae

This protocol describes the use of commercially available baker's yeast for the asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate.

Materials:

  • Ethyl 2-oxo-4-phenylbutanoate (EOPB)

  • Saccharomyces cerevisiae (active dry baker's yeast)

  • Sucrose

  • D-Glucose

  • Yeast extract

  • Peptone

  • Monobasic potassium phosphate (KH₂PO₄)

  • Dibasic potassium phosphate (K₂HPO₄)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Shaking incubator

  • Centrifuge and appropriate centrifuge tubes

  • Reaction vessel (e.g., Erlenmeyer flask)

  • Magnetic stirrer and stir bars

  • pH meter

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatography (GC) system with a chiral column for enantiomeric excess determination

Procedure:

  • Preparation of Pre-culture:

    • Prepare a yeast pre-culture medium containing 20 g/L glucose, 10 g/L yeast extract, and 20 g/L peptone in deionized water.

    • Sterilize the medium by autoclaving.

    • Inoculate the sterile medium with 1 g of active dry baker's yeast.

    • Incubate at 30°C with shaking at 200 rpm for 24 hours.

  • Biocatalytic Reduction:

    • Prepare the reaction buffer (0.1 M potassium phosphate buffer, pH 7.0).

    • Harvest the yeast cells from the pre-culture by centrifugation at 5000 x g for 10 minutes.

    • Wash the cell pellet twice with sterile phosphate buffer and resuspend the cells in the reaction buffer to a final concentration of 100 g/L (wet cell weight).

    • Add D-glucose to the cell suspension to a final concentration of 5% (w/v) as a co-substrate for cofactor regeneration.

    • Add ethyl 2-oxo-4-phenylbutanoate (dissolved in a minimal amount of ethanol if necessary) to the reaction mixture to a final concentration of 10 g/L.

    • Incubate the reaction mixture at 30°C with gentle stirring (e.g., 150 rpm) for 48-72 hours. Monitor the progress of the reaction by taking samples periodically for GC analysis.

  • Product Extraction and Purification:

    • After the reaction is complete, centrifuge the mixture to remove the yeast cells.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

    • The crude product can be further purified by column chromatography on silica gel.

  • Analysis:

    • Determine the conversion and enantiomeric excess of the product by chiral GC analysis.

Protocol 2: Recombinant E. coli Whole-Cell Biocatalysis

This protocol outlines the use of a recombinant E. coli strain co-expressing a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration.

Materials:

  • Recombinant E. coli strain (e.g., expressing a suitable reductase for (S)-enantiomer synthesis)

  • Luria-Bertani (LB) medium

  • Appropriate antibiotics for plasmid maintenance

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Ethyl 2-oxo-4-phenylbutanoate (EOPB)

  • D-Glucose

  • Potassium phosphate buffer components

  • Ethyl acetate

  • Anhydrous sodium sulfate

Equipment:

  • Shaking incubator

  • Spectrophotometer

  • Centrifuge

  • Reaction vessel

  • Magnetic stirrer

  • pH meter

  • Separatory funnel

  • Rotary evaporator

  • GC system with a chiral column

Procedure:

  • Cell Culture and Induction:

    • Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain.

    • Incubate overnight at 37°C with shaking at 200 rpm.

    • Inoculate 1 L of fresh LB medium (with antibiotic) with the overnight culture to an initial OD₆₀₀ of 0.1.

    • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to incubate the culture at a lower temperature (e.g., 20-25°C) for 12-16 hours.

  • Biocatalytic Reduction:

    • Harvest the induced cells by centrifugation at 5000 x g for 15 minutes at 4°C.

    • Wash the cell pellet with 0.1 M potassium phosphate buffer (pH 7.0).

    • Resuspend the cells in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).

    • In a reaction vessel, combine the cell suspension, D-glucose (e.g., 1.2 equivalents relative to the substrate) for cofactor regeneration, and ethyl 2-oxo-4-phenylbutanoate. Due to potential substrate inhibition at high concentrations, a fed-batch strategy for the substrate is recommended.

    • Maintain the reaction at a controlled temperature (e.g., 30°C) and pH (e.g., 7.0) with gentle stirring.

    • Monitor the reaction progress by GC analysis.

  • Product Extraction and Purification:

    • Follow the same procedure as described in Protocol 1 for product extraction and purification.

  • Analysis:

    • Determine the conversion and enantiomeric excess using chiral GC.

Visualizations

Enzymatic_Reduction_Pathway EOPB Ethyl 2-oxo-4-phenylbutanoate S_HPBE This compound EOPB->S_HPBE Reduction Enzyme Carbonyl Reductase (from Yeast or recombinant E. coli) EOPB->Enzyme Enzyme->S_HPBE NADP NADP+ Enzyme->NADP NADPH NADPH NADPH->Enzyme NADPH->NADP Oxidation

Caption: Enzymatic reduction of ethyl 2-oxo-4-phenylbutanoate.

Experimental_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Biocatalytic Reaction cluster_downstream Downstream Processing Culture Yeast Culture / Recombinant E. coli Growth Harvest Cell Harvesting & Washing Culture->Harvest Reaction_Setup Reaction Setup: - Cells - Buffer - Substrate (EOPB) - Co-substrate (Glucose) Harvest->Reaction_Setup Incubation Incubation with Stirring Reaction_Setup->Incubation Monitoring Reaction Monitoring (GC) Incubation->Monitoring Extraction Product Extraction Monitoring->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Analysis (Chiral GC) Purification->Analysis

Caption: General experimental workflow for biocatalytic synthesis.

References

Application Notes and Protocols for the Purification of (S)-Ethyl 2-hydroxy-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of (S)-Ethyl 2-hydroxy-4-phenylbutanoate, a valuable chiral intermediate in the synthesis of various pharmaceutical compounds. The following methods are described: preparatory column chromatography, fractional distillation, and a general protocol for crystallization.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 2-hydroxy-4-phenylbutanoate is provided below. These properties are essential for designing and executing effective purification strategies.

PropertyValueReference
Molecular FormulaC₁₂H₁₆O₃[1][2]
Molar Mass208.25 g/mol [1][2]
Physical FormLiquid
Density1.075 g/mL at 20°C[1][2]
Boiling Point212 °C (for the (R)-enantiomer)
Purity (Commercially Available)97%

Purification Workflow Overview

The purification of this compound from a crude reaction mixture typically involves a multi-step process to remove unreacted starting materials, byproducts, and any racemic mixture. A general workflow is outlined below.

Purification Workflow crude Crude this compound wash Aqueous Wash crude->wash Remove water-soluble impurities extract Solvent Extraction wash->extract Isolate product in organic phase dry Drying extract->dry Remove residual water concentrate Concentration dry->concentrate Remove solvent chromatography Column Chromatography concentrate->chromatography High-purity separation distillation Fractional Distillation concentrate->distillation Bulk purification crystallization Crystallization concentrate->crystallization For high enantiomeric and chemical purity pure Pure this compound chromatography->pure distillation->pure crystallization->pure

Caption: General purification workflow for this compound.

Experimental Protocols

Preparatory Column Chromatography

This protocol is adapted from a method used for the purification of the (R)-enantiomer and is expected to yield high-purity this compound.

Materials:

  • Crude this compound

  • Silica gel (200-300 mesh)

  • Ethyl acetate (ACS grade)

  • Petroleum ether (ACS grade)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, creating a packed bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (ethyl acetate/petroleum ether 1:6 v/v). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin the elution with the mobile phase (ethyl acetate/petroleum ether 1:6 v/v). Maintain a constant flow rate.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL) as the solvent elutes from the column.

  • Purity Analysis: Analyze the collected fractions for the presence and purity of the target compound using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Expected Outcome:

ParameterExpected Value
Chemical Purity>99%
Enantiomeric Excess (ee)>99%
Yield70-85% (dependent on crude purity)
Fractional Distillation

Fractional distillation is a suitable technique for purifying this compound on a larger scale, especially for removing impurities with significantly different boiling points.[3]

Materials:

  • Crude or partially purified this compound

  • Fractional distillation apparatus (including a fractionating column, condenser, and receiving flask)

  • Heating mantle

  • Vacuum pump (optional, for vacuum distillation)

  • Boiling chips

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Charge the Flask: Add the crude ester and boiling chips to the distillation flask.

  • Heating: Begin heating the flask gently. The temperature should be gradually increased.

  • Fraction Collection: As the vapor rises through the fractionating column, monitor the temperature at the still head.[4] Collect the fraction that distills at a constant temperature corresponding to the boiling point of the ester. For this compound, the boiling point is expected to be around 212°C at atmospheric pressure. For heat-sensitive compounds, distillation under reduced pressure is recommended.

  • Purity Analysis: Analyze the purity of the collected distillate using GC or HPLC.

Distillation Parameters:

ParameterAtmospheric PressureVacuum (Estimated)
Boiling Point~212 °CLower than 212 °C
Pressure760 mmHg1-10 mmHg (typical)
Crystallization (General Protocol)

Materials:

  • Purified this compound

  • A suitable solvent system (e.g., a good solvent like a short-chain alcohol or ether, and an anti-solvent like a non-polar hydrocarbon)

  • Crystallization dish

  • Low-temperature bath (e.g., ice-water or refrigerator/freezer)

Procedure:

  • Solvent Screening: In a small-scale experiment, test the solubility of the ester in various solvents to find a suitable system where the compound is soluble at a higher temperature and less soluble at a lower temperature, or a solvent/anti-solvent pair.

  • Dissolution: Dissolve the ester in a minimal amount of the chosen "good" solvent, with gentle heating if necessary.

  • Inducing Crystallization:

    • Cooling: Slowly cool the solution in a controlled manner. This can be done by allowing it to cool to room temperature, followed by further cooling in a refrigerator or freezer.

    • Anti-Solvent Addition: If a single solvent is not effective, slowly add an "anti-solvent" (a solvent in which the ester is poorly soluble) to the solution until turbidity is observed. Gentle warming can be used to redissolve the precipitate, followed by slow cooling.

    • Slow Evaporation: Allow the solvent to evaporate slowly from the solution in a loosely covered container.

  • Crystal Growth: Allow the solution to stand undisturbed for a period to allow for crystal formation and growth.

  • Isolation: Once crystals have formed, isolate them by filtration.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Summary of Purification Techniques

TechniquePrincipleAdvantagesDisadvantages
Column Chromatography Differential adsorption onto a stationary phase.High resolution and purity.Can be time-consuming and requires significant solvent volumes.
Fractional Distillation Separation based on differences in boiling points.[3]Suitable for large-scale purification.Less effective for separating compounds with close boiling points.
Crystallization Formation of a solid crystalline structure from a solution.Can yield very high purity and enhance enantiomeric excess.Finding suitable conditions can be challenging; yield may be lower.

Logical Relationship of Purification Steps

The choice and sequence of purification techniques depend on the initial purity of the crude product and the desired final purity.

Purification_Logic start Crude Product wash_dry Aqueous Wash & Dry start->wash_dry distill Fractional Distillation wash_dry->distill For bulk purification chrom Column Chromatography wash_dry->chrom For high purity distill->chrom Further polishing cryst Crystallization distill->cryst Enhance enantiomeric purity chrom->cryst Final polishing step final_product High-Purity Product chrom->final_product cryst->final_product

Caption: Decision tree for selecting purification steps.

References

Application Notes and Protocols for the Analytical Characterization of (S)-Ethyl 2-hydroxy-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-Ethyl 2-hydroxy-4-phenylbutanoate is a valuable chiral building block in the synthesis of various pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors. Its stereochemical purity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for its characterization, including the determination of its identity, purity, and enantiomeric excess. This document provides detailed protocols for the analysis of this compound using various analytical techniques.

Chromatographic Methods for Enantiomeric Purity and Purity Assessment

Chromatographic techniques are paramount for assessing the enantiomeric excess (e.e.) and overall purity of this compound. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the primary methods for determining enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for the separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) have shown excellent performance in resolving α-hydroxy esters like this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm, or a similar polysaccharide-based chiral column.[1]

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). This can be optimized to achieve baseline separation.

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

Data Presentation:

ParameterExpected Value
Retention Time of (R)-enantiomerVaries, typically elutes first
Retention Time of (S)-enantiomerVaries, typically elutes second
Resolution (Rs)> 1.5
Enantiomeric Excess (% e.e.)Calculated from the peak areas of the two enantiomers

Logical Workflow for Chiral HPLC Method Development:

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve Sample in Mobile Phase inject Inject Sample onto Chiral Column prep->inject 1 mg/mL separate Isocratic Elution with Hexane/IPA inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Enantiomeric Excess integrate->calculate

Caption: Workflow for Chiral HPLC Analysis.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS is another powerful technique for the determination of enantiomeric purity, particularly for volatile compounds. Cyclodextrin-based chiral stationary phases are commonly employed for this purpose.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent like dichloromethane or ethyl acetate (e.g., 1 mg/mL).

    • If necessary, perform a liquid-liquid extraction to isolate the analyte from a complex matrix.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A cyclodextrin-based chiral capillary column (e.g., γ-cyclodextrin phase).[2]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 220 °C) at a rate of 5-10 °C/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

Data Presentation:

ParameterExpected Value
Retention Time of (R)-enantiomerVaries
Retention Time of (S)-enantiomerVaries
Molecular Ion (M+)m/z 208
Key Fragment IonsTo be determined from the mass spectrum

Experimental Workflow for Chiral GC-MS Analysis:

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis prep Prepare Sample Solution inject Inject into GC prep->inject separate Separation on Chiral Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect chromatogram Analyze Chromatogram for Enantiomer Separation detect->chromatogram spectrum Analyze Mass Spectrum for Structural Confirmation detect->spectrum

Caption: Workflow for Chiral GC-MS Analysis.

Spectroscopic Methods for Structural Characterization

Spectroscopic techniques are essential for confirming the chemical structure and identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol:

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl3) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra at room temperature.[3]

    • For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled sequence is typically used.

Data Presentation:

¹H NMR (300 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35-7.15m5HAromatic protons
~4.20q2H-OCH₂CH₃
~4.15t1H-CH(OH)-
~2.80-2.60m2H-CH₂-Ph
~2.20-1.90m2H-CH(OH)CH₂-
~1.25t3H-OCH₂CH₃

¹³C NMR (75 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~175.0C=O
~141.0Aromatic C (quaternary)
~128.5Aromatic CH
~128.3Aromatic CH
~126.0Aromatic CH
~70.0-CH(OH)-
~61.5-OCH₂CH₃
~35.0-CH(OH)CH₂-
~31.5-CH₂-Ph
~14.0-OCH₂CH₃
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Presentation:

Wavenumber (cm⁻¹)IntensityAssignment
~3450Broad, StrongO-H stretch (hydroxyl)
~3100-3000MediumAromatic C-H stretch
~2980-2850MediumAliphatic C-H stretch
~1730StrongC=O stretch (ester)
~1600, ~1495, ~1450Medium to WeakAromatic C=C stretches
~1200-1050StrongC-O stretch (ester and alcohol)
~750, ~700StrongAromatic C-H out-of-plane bend

Relationship between Analytical Methods for Comprehensive Characterization:

characterization_logic cluster_techniques Analytical Techniques cluster_properties Characterized Properties HPLC Chiral HPLC EnantPurity Enantiomeric Purity HPLC->EnantPurity Purity Chemical Purity HPLC->Purity GCMS Chiral GC-MS GCMS->EnantPurity GCMS->Purity Structure Structural Confirmation GCMS->Structure Mass Spectrum NMR NMR Spectroscopy NMR->Structure FTIR FTIR Spectroscopy FuncGroups Functional Groups FTIR->FuncGroups Structure->Purity FuncGroups->Structure

Caption: Interconnectivity of Analytical Methods.

References

Application of (S)-Ethyl 2-hydroxy-4-phenylbutanoate in the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-CHEM-21-003

Introduction

(S)-Ethyl 2-hydroxy-4-phenylbutanoate and its enantiomer, (R)-ethyl 2-hydroxy-4-phenylbutanoate ((R)-HPBE), are pivotal chiral building blocks in the pharmaceutical industry.[][2] Specifically, these compounds serve as key intermediates in the synthesis of a class of antihypertensive drugs known as Angiotensin-Converting Enzyme (ACE) inhibitors.[3][4][5] ACE inhibitors are crucial in the management of hypertension and congestive heart failure.[4][6] The stereochemistry at the C-2 position of the butanoate chain is critical for the pharmacological activity of the final drug substance. This application note details the synthetic utility of this compound and its precursor, ethyl 2-oxo-4-phenylbutanoate, in the preparation of prominent ACE inhibitors such as Enalapril, Lisinopril, and Benazepril.

Synthetic Strategies

The primary route to incorporating the essential chiral side chain of many ACE inhibitors involves the asymmetric synthesis or resolution of ethyl 2-hydroxy-4-phenylbutanoate. A common precursor for this is ethyl 2-oxo-4-phenylbutanoate (OPBE).[4][6][7] The asymmetric reduction of the ketone in OPBE is a critical step that dictates the stereochemistry of the final product. Both chemical and biocatalytic methods have been successfully employed to achieve high enantioselectivity.[6][8]

Once the chiral hydroxy ester is obtained, it is typically converted to a leaving group at the hydroxyl position, facilitating nucleophilic substitution by the amino group of the respective dipeptide or amino acid derivative specific to the target ACE inhibitor.

Synthesis of Enalapril

Enalapril, an important ACE inhibitor, is synthesized by the reductive condensation of ethyl 2-oxo-4-phenylbutyrate with L-alanyl-L-proline.[9][10][11] This process directly forms the crucial N-(1-(ethoxycarbonyl)-3-phenylpropyl) moiety.

Experimental Protocol: Reductive Amination for Enalapril Synthesis[9]
  • Catalyst Activation: A suitable catalyst (e.g., Raney Nickel or Pd/C) is activated with hydrogen for 20-30 minutes in a reactor.[9][10]

  • Reaction Mixture: L-alanyl-L-proline and ethyl 2-oxo-4-phenylbutanoate are introduced into the reactor containing ethanol under a hydrogen atmosphere.[9]

  • Hydrogenation: The reaction mixture is stirred at a constant rate (900-1100 rpm) under a hydrogen pressure of 98-103 kPa at 45°C.[9]

  • Work-up: Upon reaction completion, the mixture is filtered to remove the catalyst and concentrated by evaporation. The resulting oily residue is dispersed in a sodium chloride solution, the pH is adjusted to 8.5, and the mixture is extracted with ethyl acetate.[9]

  • Purification: The aqueous solution is acidified to pH 4.2 and re-extracted with ethyl acetate. The organic extract is dried and concentrated to yield an oily substance, which is then dissolved in warm water and filtered. Upon cooling, Enalapril precipitates as a white amorphous substance.[9]

ParameterValueReference
ReactantsL-alanyl-L-proline, Ethyl 2-oxo-4-phenylbutanoate[9]
CatalystRaney Nickel or Pd/C[9][10]
SolventEthanol[9]
Temperature45°C[9]
Pressure98-103 kPa Hydrogen[9]
YieldUp to 70%[9]

Synthesis of Lisinopril

The synthesis of Lisinopril also utilizes the core structure derived from a phenylbutanoate derivative. A common route involves the condensation of a protected L-lysyl-L-proline derivative with ethyl 2-oxo-4-phenyl butyrate followed by hydrogenation.[12]

Experimental Protocol: Synthesis of a Lisinopril Intermediate[12]
  • Hydrogenation Setup: In a hydrogenator, a solution of N⁶-trifluoroacetyl-L-lysyl-L-proline in methanol is charged along with molecular sieves and Raney-Nickel.[12]

  • Addition of Ketoester: Ethyl-2-oxo-4-phenyl butyrate is added to the mixture.[12]

  • Hydrogenation: The reaction is carried out at 25–30°C with 4 kg/cm ² hydrogen pressure for 16 hours.[12]

  • Work-up: After the reaction is complete, the catalyst is filtered off under a nitrogen atmosphere. The methanol filtrate is concentrated, and the residue is dissolved in deionized water.[12]

  • Subsequent Steps: The resulting intermediate, N²-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-N⁶-(trifluoroacetyl)-L-lysyl-L-proline, is then hydrolyzed to yield Lisinopril.[12]

ParameterValueReference
ReactantsN⁶-trifluoroacetyl-L-lysyl-L-proline, Ethyl 2-oxo-4-phenyl butyrate[12]
CatalystRaney-Nickel[12]
SolventMethanol[12]
Temperature25–30°C[12]
Pressure4 kg/cm ² Hydrogen[12]
Reaction Time16 hours[12]

Synthesis of Benazepril

The synthesis of Benazepril can be achieved through the nucleophilic substitution of a chiral sulfonate derivative of (R)-ethyl 2-hydroxy-4-phenylbutyrate with a protected benzazepinone derivative.[13][14]

Experimental Protocol: Synthesis of a Benazepril Intermediate[14]
  • Formation of Triflate: (R)-ethyl 2-hydroxy-4-phenylbutyrate is reacted with trifluoromethanesulfonic anhydride in dichloromethane to form the corresponding triflate.[14]

  • Nucleophilic Substitution: The triflate is then condensed with (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-tert-butyl acetate in the presence of N-methylmorpholine (NMM) in the same solvent to yield the Benazepril t-butyl ester.[14][15]

  • Hydrolysis and Salt Formation: The t-butyl ester is subsequently hydrolyzed and treated with HCl gas in ethyl acetate to form Benazepril hydrochloride.[14]

ParameterValueReference
Starting Material(R)-ethyl 2-hydroxy-4-phenylbutyrate[14]
Activating AgentTrifluoromethanesulfonic anhydride[14]
Nucleophile(3S)-3-amino-1-t-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one[15]
BaseN-methylmorpholine (NMM)[14]
SolventDichloromethane[14]
Diastereomeric Ratio (SS:SR)96:4[14]

Biocatalytic Asymmetric Reduction of Ethyl 2-oxo-4-phenylbutanoate

The enzymatic reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to (R)-ethyl 2-hydroxy-4-phenylbutanoate ((R)-HPBE) offers a highly efficient and stereoselective route to this key chiral intermediate.[4][5][16] Engineered bi-enzyme coupled systems, for instance, utilizing a carbonyl reductase (CpCR) and a glucose dehydrogenase (GDH) for cofactor regeneration, have demonstrated excellent performance.[4][5]

Experimental Protocol: Biocatalytic Reduction[4][5]
  • Biocatalyst: Recombinant E. coli expressing both carbonyl reductase and glucose dehydrogenase.[4][5]

  • Reaction Medium: A suitable buffer system containing the substrate, ethyl 2-oxo-4-phenylbutanoate.[4]

  • Cofactor Regeneration: In-situ regeneration of NADPH is achieved through the coupled glucose dehydrogenase activity.[4][5]

  • Reaction Conditions: The reaction is carried out under optimized pH and temperature to ensure maximal enzyme activity and stability.

  • Product Isolation: After the desired conversion is achieved, the product is extracted from the reaction mixture and purified.

ParameterValueReference
SubstrateEthyl 2-oxo-4-phenylbutanoate (OPBE)[4][5]
BiocatalystEngineered E. coli with CpCR and GDH[4][5]
Conversion Rate98.3%[4][5]
Enantiomeric Excess (ee)99.9% for (R)-HPBE[4][5]

Visualized Workflows and Pathways

G General Synthesis Pathway for ACE Inhibitors cluster_start Starting Material cluster_intermediate Chiral Intermediate Synthesis cluster_coupling Coupling Reactions cluster_final Final Product Ethyl_2_oxo_4_phenylbutanoate Ethyl 2-oxo-4-phenylbutanoate (OPBE) Asymmetric_Reduction Asymmetric Reduction (Chemical or Biocatalytic) Ethyl_2_oxo_4_phenylbutanoate->Asymmetric_Reduction Reduction S_HPBE This compound Asymmetric_Reduction->S_HPBE Forms Chiral Center Coupling Coupling Reaction (e.g., Reductive Amination, Nucleophilic Substitution) S_HPBE->Coupling Activation & Coupling Dipeptide_Derivative Dipeptide or Amino Acid Derivative Dipeptide_Derivative->Coupling ACE_Inhibitor ACE Inhibitor (e.g., Enalapril, Lisinopril, Benazepril) Coupling->ACE_Inhibitor Final Assembly

Caption: General synthetic pathway for ACE inhibitors.

G Biocatalytic Reduction Workflow Start Start Prepare_Biocatalyst Prepare Recombinant E. coli (Expressing CpCR and GDH) Start->Prepare_Biocatalyst Setup_Reaction Set up Reaction Mixture: Buffer, Substrate (OPBE) Prepare_Biocatalyst->Setup_Reaction Run_Bioreduction Run Bioreduction (Optimized pH and Temperature) Setup_Reaction->Run_Bioreduction Cofactor_Regeneration In-situ NADPH Regeneration (GDH activity) Run_Bioreduction->Cofactor_Regeneration Monitor_Conversion Monitor Conversion (e.g., by HPLC) Run_Bioreduction->Monitor_Conversion Cofactor_Regeneration->Run_Bioreduction Maintains Reaction Product_Extraction Extract Product ((R)-HPBE) Monitor_Conversion->Product_Extraction Reaction Complete Purification Purify Product Product_Extraction->Purification End End Purification->End

Caption: Workflow for biocatalytic reduction.

Conclusion

This compound and its precursor, ethyl 2-oxo-4-phenylbutanoate, are indispensable molecules in the synthesis of a wide range of ACE inhibitors. The methodologies presented herein, encompassing both traditional chemical synthesis and modern biocatalytic approaches, provide robust and efficient pathways to these life-saving pharmaceuticals. The choice of synthetic route will depend on factors such as desired stereoselectivity, scalability, and economic considerations. The detailed protocols and tabulated data offer a valuable resource for researchers and professionals in drug development.

References

Application Notes & Protocols: Scale-Up Synthesis of (S)-Ethyl 2-hydroxy-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Ethyl 2-hydroxy-4-phenylbutanoate is a valuable chiral building block in the pharmaceutical industry. While its enantiomer, (R)-Ethyl 2-hydroxy-4-phenylbutanoate ((R)-HPBE), is a well-known key intermediate for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors like Enalapril and Lisinopril, the (S)-enantiomer also serves as an important precursor for various chiral molecules.[1] The primary challenge in its synthesis is the precise control of stereochemistry to achieve high enantiomeric purity on a large scale.

The most industrially viable and scalable method for producing enantiomerically pure HPBE is the asymmetric reduction of the prochiral ketone, ethyl 2-oxo-4-phenylbutanoate (EOPB). Biocatalysis, utilizing whole-cell systems or isolated enzymes, has emerged as the preferred approach due to its high selectivity, mild reaction conditions, and environmental compatibility compared to traditional chemical methods.[2][3]

This document provides detailed protocols and comparative data for the scale-up synthesis of this compound, focusing on biocatalytic asymmetric reduction.

Synthetic Strategy: Biocatalytic Asymmetric Reduction

The core of the synthetic strategy involves the enantioselective reduction of ethyl 2-oxo-4-phenylbutanoate (EOPB) using a biocatalyst, typically a ketoreductase (KRED) or an alcohol dehydrogenase (ADH). The stereochemical outcome of the reaction is dictated by the enzyme's intrinsic stereopreference.

  • Prelog's Rule: Most common reductases follow Prelog's rule, delivering a hydride to the re-face of the carbonyl, which in the case of EOPB, yields the (R)-enantiomer.

  • Anti-Prelog Selectivity: To synthesize the desired (S)-enantiomer, a biocatalyst exhibiting anti-Prelog selectivity is required. Such enzymes deliver the hydride to the si-face of the carbonyl group.[4]

Several microorganisms are known to possess reductases with this anti-Prelog selectivity. For instance, yeasts such as Saccharomyces cerevisiae and Debaryomyces sp. have been shown to produce (S)-HPBE with high enantiomeric excess.[5][6]

A critical aspect of this process, especially for scale-up, is the regeneration of the expensive nicotinamide cofactor (NADH or NADPH) required by the reductase. This is typically achieved through two main strategies:

  • Substrate-Coupled Regeneration: Using a low-cost sacrificial alcohol, such as isopropanol, which is oxidized to acetone by the same enzyme, thereby regenerating the reduced cofactor.

  • Enzyme-Coupled Regeneration: Employing a second enzyme, like glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), which oxidizes a cheap co-substrate (e.g., glucose, formate) to regenerate the cofactor.[3][7]

Data Presentation: Comparison of Biocatalytic Systems

The selection of the biocatalyst is paramount for achieving high yield and enantioselectivity. The following table summarizes the performance of various microbial systems in the reduction of EOPB.

Biocatalyst (Microorganism)Target EnantiomerConversion (%)Enantiomeric Excess (e.e.) (%)Key Conditions / NotesReference(s)
Saccharomyces cerevisiae(S)>90%>92%Commercially available baker's yeast.[5]
Dekera sp.(S)>90%>92%First reported use for α-ketoester reduction.[5]
Debaryomyces hansenii IFO 0855(S)28.3%91%Lower conversion but high selectivity for (S)-isomer.[6]
Candida magnoliae (Carbonyl Reductase)(S)85% (in two-phase system)100%Used for a similar substrate, ethyl 4-chloro-3-oxobutanoate. Demonstrates powerful anti-Prelog activity.[4][8]
Rhodotorula minuta IFO 0920(R)16.0%95%Example of a catalyst producing the (R)-enantiomer.[6][9]
Kluyveromyces marxianus(R)>90%32%Low enantioselectivity for the (R)-enantiomer.[5]

Table 1: Performance of different microorganisms in the stereoselective reduction of ethyl 2-oxo-4-phenylbutanoate (EOPB).

Experimental Protocols

4.1 Protocol 1: Whole-Cell Bioreduction Using Saccharomyces cerevisiae

This protocol describes a representative batch process for the synthesis of (S)-HPBE using commercially available baker's yeast, which is a cost-effective and readily available biocatalyst.

Materials and Reagents:

  • Ethyl 2-oxo-4-phenylbutanoate (EOPB)

  • Active dry baker's yeast (Saccharomyces cerevisiae)

  • D-Glucose (as co-substrate and energy source)

  • Phosphate buffer (e.g., 100 mM Potassium Phosphate, pH 7.0)

  • Ethyl acetate (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

  • Deionized water

Equipment:

  • Bioreactor or jacketed reaction vessel with temperature and pH control, and overhead stirrer

  • Centrifuge (for cell harvesting)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Biocatalyst Preparation: Suspend active dry baker's yeast in a 5% (w/v) D-glucose solution in phosphate buffer (pH 7.0). Incubate at 30°C with gentle agitation for 1 hour to activate the cells.

  • Reaction Setup: In the bioreactor, prepare a solution of D-glucose (e.g., 50 g/L) in phosphate buffer. Add the activated yeast suspension to a final cell concentration of 50-100 g/L (wet cell weight).

  • Substrate Addition: Dissolve EOPB in a minimal amount of ethanol or add it directly to the reaction mixture to a final concentration of 10-50 g/L. Due to potential substrate toxicity, a fed-batch strategy, where the substrate is added portion-wise over several hours, is recommended for higher concentrations.

  • Biotransformation: Maintain the reaction at 25-30°C with gentle agitation (e.g., 150-200 rpm) to keep the cells in suspension. Monitor the pH and adjust to 7.0 with NaOH or HCl as needed.

  • Reaction Monitoring: Periodically take samples from the reaction mixture. Centrifuge to remove cells, extract the supernatant with ethyl acetate, and analyze the organic layer by chiral GC or HPLC to determine the conversion of EOPB and the enantiomeric excess of (S)-HPBE.

  • Work-up and Isolation: Once the reaction reaches completion (typically 24-48 hours), remove the yeast cells by centrifugation or filtration.

  • Extraction: Extract the aqueous supernatant three times with equal volumes of ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Final Purification: Purify the crude oil by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain pure this compound.

4.2 Protocol 2: Recombinant E. coli System with Co-expressed Reductase and GDH

This protocol outlines a more advanced approach using an engineered E. coli strain that co-expresses an anti-Prelog carbonyl reductase and a glucose dehydrogenase (GDH) for efficient cofactor regeneration.[8]

Materials and Reagents:

  • Recombinant E. coli cells (harboring plasmids for reductase and GDH)

  • Growth medium (e.g., LB or a defined mineral medium)

  • Inducer (e.g., IPTG)

  • Ethyl 2-oxo-4-phenylbutanoate (EOPB)

  • D-Glucose (co-substrate for cofactor regeneration)

  • NADP+ or NAD+ (catalytic amount)

  • Buffer (e.g., Tris-HCl or Phosphate, pH 7.0-8.0)

  • Solvents for extraction and purification

Procedure:

  • Cell Culture and Induction: Cultivate the recombinant E. coli strain in a fermenter under optimal conditions. When the cell density reaches a target OD600 (e.g., 0.6-0.8), add an inducer like IPTG to initiate the expression of the reductase and GDH enzymes. Continue cultivation for several hours to allow for protein expression.

  • Cell Harvesting: Harvest the cells by centrifugation and wash with buffer to remove residual medium. The resulting cell paste can be used directly or after permeabilization/lysis.

  • Reaction Setup: In a temperature-controlled reactor, suspend the E. coli cell paste in buffer (pH 7.0-8.0). Add D-glucose (e.g., 1.2-1.5 molar equivalents relative to EOPB) and a catalytic amount of the required cofactor (e.g., NADP+).

  • Biotransformation: Add the substrate EOPB. For high substrate concentrations (>50 g/L), a fed-batch approach or a two-phase system (e.g., water/octanol) can be employed to mitigate substrate/product inhibition and improve stability.[7]

  • Process Control: Maintain the reaction at the optimal temperature (e.g., 30°C) and pH. Monitor the reaction progress by chiral HPLC/GC.

  • Downstream Processing: Follow steps 6-9 from Protocol 1 for work-up, extraction, and purification of the final product.

Visualized Workflow and Logic

The following diagrams illustrate the overall workflow for the biocatalytic synthesis and the logic of the enzyme-coupled cofactor regeneration system.

Figure 1: Overall Workflow for Scale-Up Synthesis cluster_0 Upstream cluster_1 Core Process cluster_2 Downstream Precursor Ethyl 2-oxo-4-phenylbutanoate (EOPB) Bioreduction Asymmetric Bioreduction Precursor->Bioreduction Biocatalyst_Prep Biocatalyst Preparation (e.g., Yeast Activation or E. coli Fermentation) Biocatalyst_Prep->Bioreduction Workup Cell Removal & Extraction Bioreduction->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Crude Product Product (S)-Ethyl 2-hydroxy-4- phenylbutanoate Purification->Product Yield, Purity, e.e.

Caption: Figure 1: Overall Workflow for Scale-Up Synthesis.

Figure 2: Enzyme-Coupled Cofactor Regeneration cluster_main cluster_regen EOPB EOPB (Ketone) HPBE (S)-HPBE (Alcohol) EOPB->HPBE Reduction KRED Carbonyl Reductase (anti-Prelog) NADPH NADPH NADP NADP+ NADPH->NADP NADP_regen NADP+ NADP->NADP_regen Diffuses to GDH Glucose Glucose Gluconolactone Glucono-lactone Glucose->Gluconolactone Oxidation GDH Glucose Dehydrogenase (GDH) NADPH_regen NADPH NADP_regen->NADPH_regen NADPH_regen->NADPH Diffuses to Reductase

Caption: Figure 2: Enzyme-Coupled Cofactor Regeneration.

References

Application Note: Asymmetric Reduction of Ethyl 2-Oxo-4-Phenylbutyrate to (S)-Ethyl 2-Hydroxy-4-Phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate (EOPB) to its corresponding (S)-α-hydroxy ester, (S)-ethyl 2-hydroxy-4-phenylbutanoate ((S)-EHPB), is a critical transformation in the synthesis of various pharmaceuticals. This application note provides a detailed overview of biocatalytic and chemocatalytic methods for this asymmetric reduction, complete with experimental protocols and comparative data. The target audience for this document includes researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

Biocatalytic Reduction Methods

Biocatalysis offers a highly selective and environmentally benign approach for the synthesis of chiral molecules. Various microorganisms and isolated enzymes have demonstrated high efficacy in the asymmetric reduction of EOPB to the (S)-enantiomer.

Whole-Cell Biocatalysis with Saccharomyces cerevisiae and Dekera sp.

Yeast-mediated reductions are a classic and accessible method for asymmetric ketone reductions.

Data Summary:

BiocatalystSubstrate Conc.ConversionEnantiomeric Excess (ee) of (S)-EHPBReference
Saccharomyces cerevisiaeNot specified> 90%> 92%[1]
Dekera sp.Not specified> 90%> 92%[1]

Experimental Protocol: Yeast-Mediated Reduction

  • Inoculum Preparation: Aseptically transfer a single colony of Saccharomyces cerevisiae or Dekera sp. into 50 mL of sterile YPD broth (1% yeast extract, 2% peptone, 2% dextrose). Incubate at 30°C with shaking at 200 rpm for 24-48 hours.

  • Bioreduction: In a 250 mL Erlenmeyer flask, combine 100 mL of YPD broth with 5 g of wet yeast cells. Add ethyl 2-oxo-4-phenylbutyrate to a final concentration of 10 mM.

  • Reaction Conditions: Incubate the reaction mixture at 30°C with shaking at 200 rpm. Monitor the reaction progress by TLC or HPLC.

  • Workup and Purification: After completion of the reaction (typically 24-48 hours), saturate the aqueous phase with NaCl and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Recombinant Whole-Cell Biocatalysis with β-ketoacyl-ACP reductase (FabG)

Engineered E. coli expressing specific reductases can provide exceptional activity and selectivity. A β-ketoacyl-ACP reductase (FabG) from Bacillus sp. has shown remarkable performance.[2]

Data Summary:

BiocatalystSubstrate Conc.ConversionEnantiomeric Excess (ee) of (S)-EHPBYieldReference
E. coli co-expressing FabG and GDH620 g/L (3 M)>99%>99%88% (isolated)[2]

Experimental Protocol: Recombinant E. coli Reduction

  • Catalyst Preparation: Prepare a suspension of E. coli cells co-expressing the FabG reductase and glucose dehydrogenase (GDH) for cofactor regeneration in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).

  • Bioreduction: In a temperature-controlled bioreactor, add the cell suspension and a solution of glucose (as a co-substrate for cofactor regeneration). Add ethyl 2-oxo-4-phenylbutyrate in a fed-batch manner to maintain a high substrate concentration.

  • Reaction Conditions: Maintain the temperature at 30°C and the pH at 7.0. The reaction is typically complete within 12-24 hours.[2]

  • Workup and Purification: Separate the cells by centrifugation. Extract the supernatant with an organic solvent like ethyl acetate. The combined organic phases are then dried and concentrated. The product is purified by column chromatography or distillation.

Biocatalytic_Workflow cluster_prep Catalyst Preparation cluster_reaction Bioreduction cluster_workup Product Isolation A Inoculation of Microorganism B Cell Growth and Harvesting A->B C Reaction Setup: Cells, Substrate, Co-substrate B->C D Incubation under Controlled Conditions C->D E Cell Separation (Centrifugation) D->E F Solvent Extraction E->F G Purification (Chromatography) F->G H Final Product G->H (S)-EHPB

Biocatalytic reduction workflow.

Chemocatalytic Reduction Methods

Asymmetric hydrogenation using chiral metal catalysts provides an alternative route to enantiopure α-hydroxy esters.

Heterogeneous Asymmetric Hydrogenation with Pt/Al₂O₃-Cinchonidine

Chirally modified heterogeneous catalysts are attractive due to their ease of separation and recycling.

Data Summary:

CatalystChiral ModifierSolventEnantiomeric Excess (ee) of (S)-EHPBReference
Pt/Al₂O₃CinchonidineAcetic Acid85%[3]

Experimental Protocol: Heterogeneous Asymmetric Hydrogenation

  • Catalyst Preparation: In a high-pressure reactor, suspend the Pt/Al₂O₃ catalyst and cinchonidine in acetic acid.

  • Hydrogenation: Add ethyl 2-oxo-4-phenylbutyrate to the mixture. Pressurize the reactor with hydrogen gas (e.g., 50 bar).

  • Reaction Conditions: Stir the reaction mixture at room temperature until the reaction is complete (monitored by GC or HPLC).

  • Workup and Purification: Filter the catalyst. Neutralize the acetic acid with a base (e.g., NaHCO₃ solution) and extract the product with an appropriate organic solvent. The organic layer is then dried and concentrated, and the product is purified.

Chemocatalytic_Workflow A Charge Reactor: Catalyst, Chiral Modifier, Solvent, Substrate B Pressurize with H₂ Gas A->B C Stir at Controlled Temperature and Pressure B->C D Monitor Reaction Progress C->D E Catalyst Filtration D->E Reaction Complete F Workup: Neutralization & Extraction E->F G Purification F->G H (S)-EHPB G->H

Chemocatalytic hydrogenation workflow.
Homogeneous Asymmetric Hydrogenation with Ru-BINAP Catalysts

Homogeneous catalysts often exhibit higher activity and enantioselectivity. Ru-BINAP complexes are well-known for their effectiveness in hydrogenating keto esters.[4]

Data Summary:

Catalyst SystemSubstrate/Catalyst RatioPressureTemperatureEnantiomeric Excess (ee)Reference
Ru-BINAPHigh4-100 atm23-100 °CHigh (typically >95%)[4]

Experimental Protocol: Homogeneous Asymmetric Hydrogenation

  • Catalyst Preparation: The active Ru-BINAP catalyst can be prepared in situ from commercially available precursors like [RuCl₂(benzene)]₂ and (S)-BINAP.

  • Hydrogenation: In a glovebox, dissolve the Ru-BINAP catalyst and ethyl 2-oxo-4-phenylbutyrate in a degassed solvent (e.g., methanol or ethanol) in a high-pressure reactor.

  • Reaction Conditions: Seal the reactor, remove from the glovebox, and pressurize with hydrogen (4-100 atm). Heat the reaction to the desired temperature (e.g., 50°C) and stir until completion.

  • Workup and Purification: After cooling and venting the reactor, remove the solvent under reduced pressure. The product can be purified by silica gel chromatography to remove the catalyst.

Conclusion

Both biocatalytic and chemocatalytic methods provide effective pathways for the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate to the (S)-enantiomer. The choice of method depends on factors such as desired enantiopurity, substrate concentration, cost, and available equipment. Recombinant whole-cell biocatalysis with FabG reductase offers outstanding performance at very high substrate concentrations, making it highly suitable for industrial-scale production.[2] Chemocatalytic methods, particularly with Ru-BINAP catalysts, also provide excellent enantioselectivity and are a valuable tool for this transformation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-Ethyl 2-hydroxy-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (S)-Ethyl 2-hydroxy-4-phenylbutanoate. The content is designed to directly address specific issues that may be encountered during experimentation, with a focus on identifying and mitigating side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and effective method is the enantioselective reduction of the prochiral ketone, ethyl 2-oxo-4-phenylbutanoate. This transformation is typically achieved using biocatalysts, such as whole-cell microorganisms (e.g., Saccharomyces cerevisiae, Dekera sp., Pichia angusta, Candida krusei) or isolated enzymes (e.g., carbonyl reductases).[1] Chemical methods involving chiral reducing agents are also employed.

Q2: What are the most common side reactions observed during the synthesis?

A2: The most frequently encountered side reactions include:

  • Formation of the (R)-enantiomer: This leads to a decrease in the enantiomeric excess (ee) of the desired (S)-product.

  • Incomplete conversion: Residual starting material, ethyl 2-oxo-4-phenylbutanoate, may remain.

  • Formation of 3-phenyl-3-oxopropanol: This can occur with prolonged exposure to certain biocatalysts like baker's yeast.[2]

  • Ester hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, particularly in microbial fermentations.

  • Side reactions from starting material synthesis: Impurities from the synthesis of ethyl 2-oxo-4-phenylbutanoate can be carried through to the final product.

Q3: How can I improve the enantioselectivity of my reaction?

A3: Low enantiomeric excess is a common issue. To improve it, consider the following:

  • Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity.

  • Solvent: The choice of solvent can significantly impact the stereochemical outcome. Screening different solvents is recommended.

  • Catalyst/Biocatalyst: The selected catalyst may not be optimal for this specific substrate. If using a biocatalyst, screening different microbial strains or purified enzymes can yield better results. For instance, while Saccharomyces cerevisiae and Dekera sp. favor the (S)-enantiomer, Kluyveromyces marxianus has been reported to produce the (R)-enantiomer.[1]

  • Reaction Time: Extending the reaction time to drive for higher conversion might in some cases negatively affect the enantiomeric excess due to product racemization or the formation of byproducts.

Q4: What causes the formation of 3-phenyl-3-oxopropanol?

A4: The formation of 3-phenyl-3-oxopropanol has been observed as a byproduct when using baker's yeast for the reduction of ethyl 2,4-dioxo-4-phenylbutyrate, a related precursor. It is suggested that prolonged contact of the reduction product with the yeast can lead to this side reaction.[2] While the exact mechanism from ethyl 2-hydroxy-4-phenylbutanoate is not fully elucidated in the provided results, it likely involves enzymatic decarboxylation or a retro-Claisen type reaction followed by reduction.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee)
Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature Systematically screen a range of temperatures (e.g., 4°C, room temperature, 37°C for biocatalysis) to identify the optimum for your system.
Inappropriate Solvent If using a chemical catalyst, test a variety of solvents with different polarities (e.g., toluene, THF, dichloromethane). For biocatalysis, consider aqueous-organic biphasic systems to improve substrate availability and reduce product inhibition.
Incorrect Catalyst/Biocatalyst Choice Screen a library of chiral catalysts or different microbial strains. Published literature indicates that different yeasts can produce opposite enantiomers.[1]
Racemization of Product Analyze the ee at different time points to determine if it decreases with longer reaction times. If so, optimize for a shorter reaction time with acceptable conversion.
Issue 2: Presence of Impurities
Impurity Potential Source Troubleshooting & Prevention
Ethyl 2-oxo-4-phenylbutanoate (Starting Material) Incomplete reaction.Increase reaction time, catalyst loading, or optimize reaction conditions (pH, temperature for biocatalysis).
(R)-Ethyl 2-hydroxy-4-phenylbutanoate Poor enantioselectivity of the catalyst.Refer to the troubleshooting guide for low enantiomeric excess.
3-Phenyl-3-oxopropanol Side reaction with certain biocatalysts (e.g., baker's yeast) upon prolonged reaction.[2]Monitor the reaction progress and stop it once the starting material is consumed to avoid over-reaction. Consider using a different biocatalyst.
2-Hydroxy-4-phenylbutanoic acid Enzymatic hydrolysis of the ester.Adjust the pH of the reaction medium. In some cases, using a biphasic system can minimize contact with hydrolytic enzymes.
Impurities from Starting Material Synthesis Side reactions during the preparation of ethyl 2-oxo-4-phenylbutanoate.Ensure the purity of the starting material. Common synthetic routes and their side products are discussed in the experimental protocols section.

Quantitative Data Summary

The following table summarizes reported yields and enantiomeric excesses for the synthesis of this compound using various microorganisms.

Microorganism Conversion (%) Enantiomeric Excess (ee) of (S)-enantiomer (%) Reference
Saccharomyces cerevisiae>90>92[1]
Dekera sp.>90>92[1]
Candida krusei SW202695.199.7 (for R-enantiomer)[2]
Pichia angusta-81 (for R-enantiomer)[1]

Experimental Protocols

Protocol 1: General Procedure for Microbial Reduction of Ethyl 2-oxo-4-phenylbutanoate

This protocol is a generalized procedure based on common practices in biocatalysis.

  • Culture Preparation: Inoculate the chosen microorganism (e.g., Saccharomyces cerevisiae) into a suitable growth medium and incubate until a sufficient cell density is reached.

  • Bioconversion: Harvest the cells by centrifugation and resuspend them in a buffer solution (e.g., phosphate buffer, pH 6.0-7.0). Add a carbon source (e.g., glucose) to facilitate cofactor regeneration.

  • Substrate Addition: Add ethyl 2-oxo-4-phenylbutanoate to the cell suspension. The substrate can be added directly or dissolved in a co-solvent to improve solubility.

  • Reaction: Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30°C). Monitor the progress of the reaction by TLC or HPLC.

  • Work-up and Purification: Once the reaction is complete, remove the cells by centrifugation or filtration. Extract the supernatant or filtrate with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[3]

Protocol 2: Synthesis of the Starting Material: Ethyl 2-oxo-4-phenylbutanoate via Claisen Condensation

This is a common route for preparing the starting ketoester.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol.

  • Condensation: To this solution, add a mixture of ethyl propionate and diethyl oxalate dropwise at a controlled temperature (e.g., 0°C).

  • Reaction: Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Work-up: Quench the reaction with a weak acid and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.

Potential Side Reactions in Starting Material Synthesis:

  • Transesterification: If the alkoxide base does not match the ester's alkyl group (e.g., using sodium methoxide with ethyl esters), a mixture of ester products can be formed.

  • Self-condensation: The ester can react with itself, leading to byproducts. This can be minimized by the slow addition of the ester to the base.

Visualizations

Synthesis_Pathway sub Ethyl 2-oxo-4-phenylbutanoate prod_S This compound sub->prod_S Enantioselective Reduction (Desired Pathway) prod_R (R)-Ethyl 2-hydroxy-4-phenylbutanoate sub->prod_R Non-selective Reduction byproduct1 3-Phenyl-3-oxopropanol prod_S->byproduct1 Over-reaction/ Decarboxylation byproduct2 2-Hydroxy-4-phenylbutanoic acid prod_S->byproduct2 Ester Hydrolysis

Caption: Main reaction and side reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow start Experiment Yields Low ee or Impurities check_purity Analyze Purity of Starting Material start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst Performance start->check_catalyst impure_sm Purify Starting Material check_purity->impure_sm Impurities Detected optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_solvent Screen Solvents check_conditions->optimize_solvent optimize_time Optimize Reaction Time check_conditions->optimize_time screen_catalysts Screen Different Catalysts/Biocatalysts check_catalyst->screen_catalysts end Improved Synthesis impure_sm->end optimize_temp->end optimize_solvent->end optimize_time->end screen_catalysts->end

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for (S)-Ethyl 2-hydroxy-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (S)-Ethyl 2-hydroxy-4-phenylbutanoate. The primary focus is on the enantioselective reduction of ethyl 2-oxo-4-phenylbutanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods involve the asymmetric reduction of the prochiral precursor, ethyl 2-oxo-4-phenylbutanoate.[1] Biocatalytic approaches are widely favored due to their high enantioselectivity and mild reaction conditions.[1] Common biocatalysts include:

  • Whole-cell microorganisms: Baker's yeast (Saccharomyces cerevisiae) and other yeasts like Candida krusei are frequently used.[2]

  • Recombinant microorganisms: Escherichia coli engineered to overexpress specific carbonyl reductases or dehydrogenases are highly efficient.

  • Isolated enzymes: Purified carbonyl reductases (CBRs) or alcohol dehydrogenases (ADHs) offer high specificity.[3]

Q2: Why is cofactor regeneration important in enzymatic reductions?

A2: Carbonyl reductases and alcohol dehydrogenases, the enzymes that catalyze the reduction of the keto group, require a hydride source, typically from nicotinamide adenine dinucleotide (NADH) or its phosphate derivative (NADPH). These cofactors are expensive to use in stoichiometric amounts.[4] Therefore, an efficient in-situ regeneration system is crucial for the economic feasibility of the process.[4] Common cofactor regeneration systems include:

  • Coupled-substrate approach: Using a single enzyme that also oxidizes a cheap, sacrificial alcohol like isopropanol to regenerate the cofactor.[5][6]

  • Coupled-enzyme approach: Employing a second enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), to oxidize a co-substrate (e.g., glucose, formate) and regenerate the cofactor.[4][5][6]

Q3: What is a typical range for enantiomeric excess (ee) achieved in this synthesis?

A3: With optimized conditions, it is possible to achieve very high enantiomeric excess (ee) for this compound, often exceeding 99%.[7] The choice of biocatalyst and reaction conditions significantly influences the final ee.

Q4: Can I use a chemical reducing agent instead of a biocatalyst?

A4: While chemical reducing agents can be used, achieving high enantioselectivity often requires chiral catalysts or auxiliaries, which can be expensive and may involve more complex reaction setups and purification procedures. Biocatalytic methods are often preferred for their high selectivity and environmentally friendly nature.

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Low Product Yield Substrate/Product Inhibition: High concentrations of the keto-ester substrate or the alcohol product can inhibit the enzyme's activity.- Fed-batch strategy: Add the substrate in portions over time to maintain a low concentration in the reaction medium. - Two-phase system: Use an organic co-solvent to extract the product from the aqueous phase as it is formed, reducing its inhibitory effect.[2] - Immobilization of the biocatalyst: This can sometimes improve stability and reduce inhibition.
Poor Cofactor Regeneration: Inefficient regeneration of NADH/NADPH will stall the reaction.- Optimize co-substrate concentration: Ensure an adequate supply of the co-substrate (e.g., glucose, isopropanol). - Check activity of the regeneration enzyme: If using a coupled-enzyme system, verify the activity of the dehydrogenase (e.g., GDH, FDH). - Use a whole-cell system: Whole cells have endogenous mechanisms for cofactor regeneration.[5][6]
Sub-optimal Reaction Conditions: Temperature, pH, or buffer composition may not be ideal for the chosen biocatalyst.- Optimize temperature: Most carbonyl reductases have an optimal temperature range; operating outside this range can decrease activity.[8] - Optimize pH: The pH of the reaction medium can significantly affect enzyme activity and stability.[9] - Screen different buffer systems.
Enzyme Inactivation: The enzyme may be denatured or inactivated over the course of the reaction.- Check for the presence of denaturing agents. - Consider enzyme immobilization to enhance stability.
Low Enantioselectivity Presence of Competing Enzymes: In whole-cell systems (e.g., baker's yeast, E. coli), multiple endogenous reductases with different stereoselectivities may be present.- Use a specific inhibitor: For baker's yeast, pre-incubation with α-phenacyl chloride can inhibit enzymes that produce the (R)-enantiomer.[2] - Use a recombinant strain: Employ an E. coli strain engineered to overexpress a single, highly selective reductase. - Use an isolated enzyme.
Sub-optimal Temperature: Temperature can influence the flexibility of the enzyme's active site, affecting enantioselectivity.- Screen a range of temperatures to find the optimum for enantioselectivity, which may differ from the optimum for activity.
Sub-optimal pH: pH can alter the ionization state of amino acid residues in the active site, impacting stereochemical control.- Perform the reaction at different pH values to identify the optimal condition for high enantioselectivity.
Reaction Stalls or is Very Slow Insufficient Catalyst Loading: The amount of enzyme or whole cells may be too low for the substrate concentration.- Increase the catalyst loading. - Optimize the catalyst-to-substrate ratio.
Mass Transfer Limitations: In two-phase systems or with immobilized catalysts, the rate of diffusion of the substrate to the active site may be limiting.- Increase agitation speed. - Use a surfactant to improve emulsification in two-phase systems.
Poor Cell Viability (for whole-cell systems): The reaction conditions may be detrimental to the microorganisms.- Ensure the medium contains necessary nutrients if the reaction is prolonged. - Avoid harsh organic solvents that can disrupt cell membranes.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
BiocatalystSubstrate ConcentrationTemperature (°C)pHCo-solventYield (%)ee (%)Reference
Saccharomyces cerevisiae (Baker's Yeast)Varies30~7.0Diethyl ether80-90>90[2]
Candida krusei SW20262.5 g/L306.6None95.199.7
Recombinant E. coli expressing FabG and GDH620 g/LN/AN/ANone88>99[7]
Recombinant E. coli expressing reductase and GDH330 g/LN/AN/AOctanolN/A99.5
Carbonyl Reductase from Gluconobacter oxydans (W193A mutant)N/AN/AN/AN/AN/A>99

N/A: Data not available in the cited sources.

Experimental Protocols

Protocol 1: Asymmetric Reduction of Ethyl 2-oxo-4-phenylbutanoate using Baker's Yeast

This protocol is a general guideline and may require optimization.

Materials:

  • Baker's yeast (Saccharomyces cerevisiae)

  • Sucrose

  • Ethyl 2-oxo-4-phenylbutanoate

  • Diethyl ether

  • Deionized water

  • Celite

Procedure:

  • In a flask, dissolve sucrose in warm deionized water.

  • Add the baker's yeast to the sucrose solution and stir for approximately 30 minutes to activate the yeast.

  • Add the ethyl 2-oxo-4-phenylbutanoate to the yeast suspension.

  • Allow the reaction to proceed at room temperature with gentle stirring for 24-48 hours. The progress of the reaction can be monitored by TLC or GC.

  • Upon completion, add Celite to the reaction mixture to aid in the filtration of the yeast cells.

  • Filter the mixture through a pad of Celite.

  • Saturate the aqueous filtrate with sodium chloride.

  • Extract the aqueous phase with diethyl ether (3 x volume).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.[1]

Protocol 2: Asymmetric Reduction using Recombinant E. coli with a Coupled-Enzyme Cofactor Regeneration System

This protocol assumes the availability of an E. coli strain co-expressing a carbonyl reductase and glucose dehydrogenase (GDH).

Materials:

  • Recombinant E. coli cells

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Ethyl 2-oxo-4-phenylbutanoate

  • Glucose

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare a suspension of the recombinant E. coli cells in the phosphate buffer.

  • To this suspension, add glucose (as the co-substrate for cofactor regeneration) and the ethyl 2-oxo-4-phenylbutanoate.

  • Incubate the reaction mixture at an optimized temperature (e.g., 30°C) with shaking.

  • Monitor the reaction progress using TLC or GC.

  • Once the reaction is complete, centrifuge the mixture to pellet the cells.

  • Extract the supernatant with ethyl acetate (3 x volume).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify by column chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_yeast Activate Baker's Yeast (with sucrose solution) reaction Asymmetric Reduction (24-48h, Room Temperature) prep_yeast->reaction prep_substrate Prepare Substrate (Ethyl 2-oxo-4-phenylbutanoate) prep_substrate->reaction filtration Filtration (remove yeast cells) reaction->filtration extraction Liquid-Liquid Extraction (with diethyl ether) filtration->extraction drying Drying (anhydrous Na2SO4) extraction->drying concentration Solvent Removal (rotary evaporation) drying->concentration purification Column Chromatography concentration->purification final_product final_product purification->final_product This compound

Caption: Experimental workflow for the synthesis of this compound using baker's yeast.

troubleshooting_logic cluster_yield Troubleshooting Low Yield cluster_ee Troubleshooting Low Enantioselectivity start Low Product Yield or Low Enantioselectivity inhibition Substrate/Product Inhibition? start->inhibition cofactor Cofactor Regeneration Issue? start->cofactor conditions_yield Sub-optimal Conditions? start->conditions_yield competing_enzymes Competing Enzymes? start->competing_enzymes conditions_ee Sub-optimal Temperature/pH? start->conditions_ee fed_batch Implement Fed-Batch or Two-Phase System inhibition->fed_batch Yes optimize_cosubstrate Optimize Co-substrate or Use Whole-Cell System cofactor->optimize_cosubstrate Yes optimize_temp_ph_yield Optimize Temperature and pH for Activity conditions_yield->optimize_temp_ph_yield Yes use_specific_catalyst Use Isolated Enzyme or Engineered Strain competing_enzymes->use_specific_catalyst Yes optimize_temp_ph_ee Optimize Temperature and pH for Enantioselectivity conditions_ee->optimize_temp_ph_ee Yes

Caption: A logical flowchart for troubleshooting common issues in the synthesis.

References

Technical Support Center: Chiral Separation of (S)-Ethyl 2-hydroxy-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the chiral separation of (S)-Ethyl 2-hydroxy-4-phenylbutanoate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor or no resolution of this compound enantiomers?

Poor resolution in the chiral separation of this compound typically stems from several key factors:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for α-hydroxy esters.[1] If the CSP's chiral selector does not provide sufficient stereospecific interactions with the analyte enantiomers, poor separation will result.

  • Suboptimal Mobile Phase Composition: The type and concentration of the organic modifier in the mobile phase play a crucial role in achieving selectivity.[2][3]

  • Incorrect Column Temperature: Temperature can significantly influence the thermodynamics of the separation, affecting retention times and the ability to distinguish between enantiomers.[2][3]

  • Inadequate Flow Rate: While a lower flow rate often improves resolution, an excessively low rate can lead to band broadening.[2]

  • Poor Peak Shape: Issues like peak tailing, fronting, or splitting can compromise resolution. These can be caused by secondary interactions with the stationary phase or problems with the sample solvent.[2]

Q2: Which Chiral Stationary Phases (CSPs) are recommended for the separation of this compound?

For the separation of α-hydroxy esters like Ethyl 2-hydroxy-4-phenylbutanoate, polysaccharide-based CSPs are highly recommended.[1] Cellulose and amylose derivatives coated or immobilized on a silica support have demonstrated broad applicability and high enantioselectivity for this class of compounds.[1][4] Commonly used columns include those based on cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate).[1][4]

Q3: Is it necessary to derivatize Ethyl 2-hydroxy-4-phenylbutanoate for chiral separation?

Derivatization is not always necessary for the chiral HPLC separation of Ethyl 2-hydroxy-4-phenylbutanoate, especially when using polysaccharide-based CSPs which can directly resolve the enantiomers. However, if detection is an issue or if using a different separation technique like Gas Chromatography (GC), derivatization might be required to improve volatility or introduce a chromophore.[5]

Q4: How can I improve peak shape during the analysis?

To improve poor peak shape, consider the following:

  • Sample Solvent: Ensure the sample is dissolved in the mobile phase to avoid solvent mismatch effects.[1]

  • Column Overload: Reduce the concentration of the sample being injected.

  • Secondary Interactions: Add a small amount of an acidic or basic modifier to the mobile phase, such as trifluoroacetic acid (TFA) for acidic compounds, to minimize interactions with the silica support.[5][6]

  • Column Contamination: If the column is old or has been used with a variety of samples, it may be contaminated. Follow the manufacturer's instructions for column washing.[7]

Troubleshooting Guides

Issue: Poor or No Enantiomeric Resolution

This is a common challenge in chiral separations. The following workflow can help troubleshoot and optimize the separation.

G Troubleshooting Workflow for Poor Resolution start Start: Poor or No Resolution csp 1. Evaluate Chiral Stationary Phase (CSP) Is it appropriate for α-hydroxy esters? start->csp mobile_phase 2. Optimize Mobile Phase Adjust modifier type and concentration. csp->mobile_phase If CSP is appropriate temp 3. Adjust Column Temperature Test temperatures between 10-40°C. mobile_phase->temp If still no resolution flow_rate 4. Optimize Flow Rate Decrease flow rate to enhance resolution. temp->flow_rate If resolution is still poor success Resolution Achieved flow_rate->success If resolution improves

Caption: Troubleshooting workflow for poor or no resolution.

Issue: Peak Tailing or Fronting

Poor peak shape can significantly impact the quality of the separation and the accuracy of quantification.

G Troubleshooting Peak Shape Issues start Start: Poor Peak Shape (Tailing or Fronting) sample_solvent 1. Check Sample Solvent Dissolve sample in mobile phase. start->sample_solvent concentration 2. Reduce Sample Concentration Check for column overload. sample_solvent->concentration If issue persists mobile_phase_mod 3. Add Mobile Phase Modifier e.g., 0.1% TFA for acidic analytes. concentration->mobile_phase_mod If issue persists column_health 4. Check Column Health Perform column wash or replace. mobile_phase_mod->column_health If issue persists success Improved Peak Shape column_health->success If peak shape improves

Caption: Troubleshooting guide for addressing peak shape problems.

Experimental Protocols

Protocol 1: Normal-Phase HPLC Method

This protocol provides a starting point for the chiral separation of this compound.

  • Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.[1]

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25 °C.[1]

  • Detection: UV at 210 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Dissolve the racemic standard and the (S)-enantiomer sample in the mobile phase to a concentration of 1 mg/mL.[1]

Protocol 2: Alternative Normal-Phase HPLC Method

This method uses a different chiral stationary phase and alcohol modifier.

  • Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.[1]

  • Mobile Phase: n-Hexane / Ethanol (95:5, v/v).[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Column Temperature: 25 °C.[1]

  • Detection: UV at 210 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Dissolve the racemic standard and the (S)-enantiomer sample in the mobile phase to a concentration of 1 mg/mL.[1]

Data Presentation

The following table summarizes expected chromatographic parameters based on the provided protocols. These values are representative and may vary depending on the specific instrument and experimental conditions.

ParameterMethod 1 (Chiralcel® OD-H)Method 2 (Chiralpak® AD-H)
Elution Order R-enantiomer followed by S-enantiomerS-enantiomer followed by R-enantiomer
Retention Time (k'1) ~ 4.5~ 5.8
Retention Time (k'2) ~ 5.5~ 6.9
Separation Factor (α) > 1.2> 1.15
Resolution (Rs) > 1.5> 1.5

Logical Relationships in Chiral Separation

The quality of a chiral separation is determined by the interplay of several key chromatographic parameters.

G Key Parameters in Chiral Separation cluster_factors Influencing Factors resolution Resolution (Rs) selectivity Selectivity (α) selectivity->resolution efficiency Efficiency (N) efficiency->resolution retention Retention Factor (k) retention->resolution csp Chiral Stationary Phase csp->selectivity mobile_phase Mobile Phase mobile_phase->selectivity mobile_phase->retention temp Temperature temp->selectivity flow_rate Flow Rate flow_rate->efficiency

Caption: Relationship between key chromatographic parameters.

References

Technical Support Center: Industrial Production of (S)-Ethyl 2-hydroxy-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial production of (S)-Ethyl 2-hydroxy-4-phenylbutanoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Enantiomeric Excess (ee) of this compound

Question: We are performing an asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate using a carbonyl reductase, but the enantiomeric excess of the desired (S)-enantiomer is consistently below our target of >99%. What are the potential causes and solutions?

Answer: Low enantiomeric excess in biocatalytic reductions can stem from several factors related to the enzyme, substrate, and reaction conditions. Here is a systematic approach to troubleshooting this issue:

  • Enzyme-Related Factors:

    • Incorrect Enzyme Selection: The chosen carbonyl reductase may inherently have low stereoselectivity for the substrate. It is crucial to screen a panel of enzymes to identify one with high (S)-selectivity.

    • Presence of Contaminating Enzymes: The enzyme preparation (e.g., cell lysate) might contain other reductases with opposite or low stereoselectivity. Purifying the target enzyme can mitigate this.

    • Enzyme Denaturation: Suboptimal reaction conditions (pH, temperature) can lead to enzyme denaturation and loss of stereoselectivity.

  • Substrate and Reaction Condition Factors:

    • Substrate Quality: Impurities in the ethyl 2-oxo-4-phenylbutanoate substrate can inhibit the enzyme or act as substrates for competing reactions. Ensure the purity of your starting material.

    • pH and Temperature: The optimal pH and temperature for enantioselectivity may differ from the optima for overall activity. Perform a pH and temperature optimization study, analyzing both conversion and enantiomeric excess at each point.

    • Co-solvent Effects: The presence and concentration of organic co-solvents can influence enzyme conformation and, consequently, stereoselectivity. Screen different co-solvents and their concentrations.

    • Substrate/Product Inhibition: High concentrations of the substrate or product can sometimes negatively impact enzyme selectivity. Consider a fed-batch approach for substrate addition to maintain a low concentration throughout the reaction.[1]

Logical Relationship: Troubleshooting Low Enantiomeric Excess

low_ee_troubleshooting start Low Enantiomeric Excess (<99%) enzyme_related Enzyme-Related Issues start->enzyme_related reaction_conditions Reaction Condition Issues start->reaction_conditions sub_enzyme1 Incorrect Enzyme Selection enzyme_related->sub_enzyme1 sub_enzyme2 Contaminating Enzymes enzyme_related->sub_enzyme2 sub_enzyme3 Enzyme Denaturation enzyme_related->sub_enzyme3 sub_reaction1 Substrate Impurity reaction_conditions->sub_reaction1 sub_reaction2 Suboptimal pH/Temperature reaction_conditions->sub_reaction2 sub_reaction3 Co-solvent Effects reaction_conditions->sub_reaction3 sub_reaction4 Substrate/Product Inhibition reaction_conditions->sub_reaction4 solution_enzyme1 Screen for (S)-selective carbonyl reductases sub_enzyme1->solution_enzyme1 solution_enzyme2 Purify target enzyme or use whole cells with highly specific activity sub_enzyme2->solution_enzyme2 solution_enzyme3 Optimize pH and temperature for stereoselectivity sub_enzyme3->solution_enzyme3 solution_reaction1 Verify substrate purity sub_reaction1->solution_reaction1 solution_reaction2 Perform pH and temperature optimization studies sub_reaction2->solution_reaction2 solution_reaction3 Screen co-solvents and their concentrations sub_reaction3->solution_reaction3 solution_reaction4 Implement fed-batch substrate addition sub_reaction4->solution_reaction4

Caption: Troubleshooting workflow for low enantiomeric excess.

Issue 2: Low Reaction Yield and Conversion Rate

Question: Our biocatalytic reduction of ethyl 2-oxo-4-phenylbutanoate to this compound is showing low overall yield and incomplete conversion, even with an enzyme known to be active. What factors should we investigate?

Answer: Low yield and conversion can be attributed to several factors, including enzyme instability, cofactor limitations, and unfavorable reaction equilibria.

  • Enzyme Instability and Inactivation:

    • Operational Instability: The enzyme may not be stable under the desired industrial process conditions (e.g., prolonged reaction times, mechanical stress in the reactor).

    • Solutions:

      • Enzyme Immobilization: Immobilizing the enzyme on a solid support can significantly enhance its operational stability.[2][3][4][5][6] Common methods include adsorption, covalent bonding, and entrapment.

      • Protein Engineering: Directed evolution or rational design can be used to develop more robust enzyme variants.

  • Cofactor Limitation and Regeneration:

    • Insufficient Cofactor: Carbonyl reductases typically require a nicotinamide cofactor (NADH or NADPH). Insufficient cofactor concentration will limit the reaction rate.

    • Cofactor Regeneration: The oxidized cofactor (NAD+ or NADP+) must be continuously regenerated to its reduced form.

    • Solutions:

      • Coupled Enzyme System: A common strategy is to use a second enzyme, such as glucose dehydrogenase or formate dehydrogenase, to regenerate the cofactor.[1]

      • Whole-Cell Biocatalysis: Using whole microbial cells can leverage the cell's endogenous machinery for cofactor regeneration.

  • Reaction Equilibrium and Inhibition:

    • Unfavorable Equilibrium: The reaction equilibrium may not favor product formation under the chosen conditions.

    • Product Inhibition: The product, this compound, may inhibit the enzyme at higher concentrations.

    • Solutions:

      • In Situ Product Removal: Employ techniques like liquid-liquid extraction or adsorption to remove the product from the reaction medium as it is formed.

      • Biphasic Systems: Running the reaction in a two-phase system (e.g., aqueous-organic) can help to sequester the product in the organic phase, reducing its concentration in the aqueous phase where the enzyme resides.[7]

Experimental Workflow: Optimizing Reaction Yield

yield_optimization_workflow start Low Reaction Yield instability Assess Enzyme Stability start->instability cofactor Evaluate Cofactor System start->cofactor inhibition Investigate Inhibition start->inhibition instability->cofactor Stable immobilize Immobilize Enzyme instability->immobilize Unstable cofactor->inhibition Sufficient cofactor_regen Implement Cofactor Regeneration System (e.g., GDH) cofactor->cofactor_regen Limiting product_removal In Situ Product Removal inhibition->product_removal Inhibited biphasic_system Utilize Biphasic System inhibition->biphasic_system Inhibited immobilize->cofactor engineer Protein Engineering engineer->cofactor cofactor_regen->inhibition whole_cell Use Whole-Cell Biocatalyst whole_cell->inhibition optimized Optimized Yield product_removal->optimized biphasic_system->optimized

Caption: Workflow for optimizing reaction yield.

Issue 3: Difficulties in Downstream Processing and Purification

Question: We are facing challenges in purifying this compound from the reaction mixture. The main issues are residual substrate and byproducts. What purification strategies are recommended?

Answer: Effective downstream processing is critical for obtaining a high-purity product. A multi-step approach is often necessary.

  • Initial Separation:

    • Biomass Removal: If using whole cells, the first step is to separate the biomass from the liquid phase, typically through centrifugation or filtration.

    • Liquid-Liquid Extraction: The product can be extracted from the aqueous reaction medium into an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE). This will also help to separate it from water-soluble components like salts and the cofactor regeneration system's substrates (e.g., glucose).

  • Purification of the Organic Extract:

    • Washing: The organic extract should be washed with a basic solution (e.g., saturated sodium bicarbonate) to remove any acidic byproducts, followed by a brine wash to remove residual water.

    • Drying and Concentration: The washed organic phase is then dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure.

  • Final Purification:

    • Chromatography: For high-purity requirements, column chromatography on silica gel is a common method. A solvent system such as ethyl acetate/petroleum ether can be used for elution.

    • Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be an effective and scalable purification method.

Purification StepPurposeKey Parameters
Centrifugation/Filtration Removal of biomass (if using whole cells)g-force, filter pore size
Liquid-Liquid Extraction Separation of product from aqueous phaseSolvent choice, pH, extraction cycles
Aqueous Washing Removal of water-soluble impuritiespH of wash solution, number of washes
Drying & Concentration Removal of water and solventDrying agent, temperature, pressure
Column Chromatography High-purity separationStationary phase, mobile phase composition
Distillation Final purification based on boiling pointTemperature, pressure

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The main industrial routes focus on stereoselective synthesis to avoid a resolution step of a racemic mixture. The most common methods are:

  • Asymmetric Biocatalytic Reduction: This is the most widely used method, involving the reduction of the prochiral ketone, ethyl 2-oxo-4-phenylbutanoate, using an (S)-selective carbonyl reductase or a whole-cell biocatalyst.[1][8]

  • Enzymatic Kinetic Resolution: This involves the resolution of a racemic mixture of (R/S)-Ethyl 2-hydroxy-4-phenylbutanoate using a lipase that selectively acylates one enantiomer, allowing the other to be separated.[9][10][11][12]

Q2: How can enzyme stability be improved for industrial-scale reactions?

A2: Enhancing enzyme stability is crucial for cost-effective industrial processes. Key strategies include:

  • Immobilization: Attaching the enzyme to a solid support can protect it from harsh environmental conditions and allows for easier recovery and reuse.[2][3][4][5][6]

  • Chemical Modification: Modifying the enzyme's surface with polymers can enhance its stability.

  • Protein Engineering: Techniques like directed evolution can be used to create more robust enzyme variants.

Q3: What are the critical parameters to optimize in the biocatalytic reduction?

A3: The following parameters should be carefully optimized for maximal yield and enantioselectivity:

  • pH: Affects enzyme activity and stability.

  • Temperature: Influences reaction rate and enzyme stability.

  • Substrate Concentration: High concentrations can lead to substrate inhibition.

  • Enzyme Loading: The amount of enzyme used will affect the reaction rate.

  • Cofactor Concentration and Regeneration Efficiency: Crucial for maintaining catalytic activity.

  • Co-solvent: The choice and concentration of co-solvent can impact substrate solubility and enzyme activity/selectivity.

ParameterTypical RangeImpact on
pH 6.0 - 8.0Activity, Stability, Selectivity
Temperature (°C) 25 - 40Activity, Stability
Substrate Conc. (g/L) 10 - 200+ (with fed-batch)Reaction Rate, Inhibition
Co-solvent (% v/v) 0 - 20%Substrate Solubility, Activity

Q4: How is the cofactor (NADH/NADPH) regenerated in an industrial setting?

A4: Cofactor regeneration is essential for the economic viability of the process. Common methods include:

  • Enzyme-Coupled System: A dehydrogenase (e.g., glucose dehydrogenase, formate dehydrogenase) and its corresponding substrate (glucose, formate) are added to the reaction to continuously reduce the oxidized cofactor.

  • Whole-Cell System: The metabolic pathways of a microorganism (e.g., E. coli, baker's yeast) are utilized to regenerate the cofactor internally.[8]

Cofactor Regeneration Signaling Pathway

cofactor_regeneration sub Ethyl 2-oxo-4-phenylbutanoate carbonyl_reductase Carbonyl Reductase ((S)-selective) sub->carbonyl_reductase prod This compound nadph NADPH nadph->carbonyl_reductase nadp NADP+ gdh Glucose Dehydrogenase (GDH) nadp->gdh carbonyl_reductase->prod carbonyl_reductase->nadp glucose Glucose glucose->gdh gluconolactone Gluconolactone gdh->nadph gdh->gluconolactone

Caption: Cofactor regeneration cycle using glucose dehydrogenase.

Experimental Protocols

Protocol 1: Asymmetric Reduction of Ethyl 2-oxo-4-phenylbutanoate using a Recombinant Carbonyl Reductase

  • Reaction Setup:

    • To a jacketed reactor, add potassium phosphate buffer (100 mM, pH 7.0).

    • Add the substrate, ethyl 2-oxo-4-phenylbutanoate, to a final concentration of 50 g/L.

    • Add NADP+ to a final concentration of 0.1 mM.

    • Add glucose to a final concentration of 1.1 mol equivalent to the substrate.

  • Enzyme Addition:

    • Add the recombinant E. coli cells overexpressing the (S)-selective carbonyl reductase and glucose dehydrogenase.

  • Reaction Conditions:

    • Maintain the temperature at 30°C with gentle agitation.

    • Control the pH at 7.0 by the addition of a suitable base (e.g., NaOH).

  • Monitoring:

    • Monitor the reaction progress by periodically taking samples and analyzing them by chiral HPLC for substrate consumption and product formation.

  • Work-up:

    • Once the reaction is complete, centrifuge the mixture to remove the cells.

    • Extract the supernatant with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound by Column Chromatography

  • Column Preparation:

    • Pack a glass column with silica gel in a slurry of petroleum ether.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution:

    • Elute the column with a gradient of ethyl acetate in petroleum ether (e.g., starting from 5:95 and gradually increasing the polarity).

  • Fraction Collection:

    • Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Concentration:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

Technical Support Center: Synthesis of (S)-Ethyl 2-hydroxy-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-Ethyl 2-hydroxy-4-phenylbutanoate, a key chiral intermediate in the manufacturing of ACE inhibitors like Benazepril.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on byproduct formation and reaction inefficiency.

Issue Potential Cause Recommended Action
Low Yield of this compound 1. Incomplete reaction: Insufficient reaction time, low temperature, or inadequate mixing. 2. Catalyst deactivation: Impurities in the starting material or solvent, or improper handling of the catalyst (especially air-sensitive chemical catalysts). 3. Sub-optimal pH (for biocatalytic reactions): The pH of the reaction medium may not be ideal for the enzyme's activity.1. Optimize reaction conditions: Increase reaction time, raise the temperature within the recommended range, and ensure efficient stirring. Monitor the reaction progress using TLC or GC. 2. Ensure purity of reagents: Use purified starting materials and anhydrous solvents. For chemical catalysis, handle the catalyst under an inert atmosphere. 3. Adjust pH: Buffer the reaction medium to the optimal pH for the specific biocatalyst being used.
Low Enantiomeric Excess (ee) 1. Poor catalyst performance: The chosen catalyst (biocatalyst or chemical catalyst) may have inherently low enantioselectivity. 2. Racemization of the product: The product may racemize under the reaction or work-up conditions, especially in the presence of acid or base. 3. Incorrect catalyst loading: Too little or too much catalyst can sometimes affect enantioselectivity.1. Select a highly enantioselective catalyst: Screen different biocatalysts or chiral ligands for the chemical catalyst. 2. Maintain neutral conditions during work-up: Avoid strongly acidic or basic conditions during extraction and purification. 3. Optimize catalyst loading: Perform a catalyst loading study to find the optimal concentration.
Presence of Unreacted Ethyl 2-oxo-4-phenylbutanoate 1. Insufficient reducing agent: The amount of reducing agent (e.g., NaBH₄, H₂, or cofactor for biocatalyst) is not enough to convert all the starting material. 2. Short reaction time: The reaction was stopped before completion.1. Increase the amount of reducing agent: Use a slight excess of the reducing agent. For biocatalytic reactions, ensure the cofactor regeneration system is efficient. 2. Extend reaction time: Monitor the reaction until the starting material is consumed.
Formation of 2-Hydroxy-4-phenylbutanoic Acid Hydrolysis of the ester: The ethyl ester group is hydrolyzed to the corresponding carboxylic acid, which can be catalyzed by acid or base, or by esterases present in biocatalysts.Maintain anhydrous and neutral conditions: Use dry solvents and reagents. During work-up, use a mild base (e.g., sodium bicarbonate solution) for neutralization. If using a biocatalyst, consider using a purified enzyme to avoid esterase activity.
Formation of Ethyl 4-phenylbutanoate Over-reduction: The hydroxyl group of the product is further reduced to a methylene group. This is more likely with strong chemical reducing agents.Use a milder reducing agent: Select a reducing agent that is chemoselective for the ketone. This is generally not an issue with biocatalytic reductions.
Formation of Diol (Ethyl 2,3-dihydroxy-4-phenylbutanoate) Over-reduction of the ketoester: Although less common, some strong reducing agents might lead to the reduction of the ester carbonyl as well.Use a chemoselective reducing agent: Employ reagents known to selectively reduce ketones in the presence of esters, such as sodium borohydride at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The most common byproduct is the undesired (R)-enantiomer, Ethyl (R)-2-hydroxy-4-phenylbutanoate, which arises from incomplete enantioselectivity of the catalyst. Other potential byproducts include unreacted starting material (Ethyl 2-oxo-4-phenylbutanoate), the hydrolyzed product (2-Hydroxy-4-phenylbutanoic acid), and in some cases, over-reduction products like Ethyl 4-phenylbutanoate.

Q2: How can I improve the enantiomeric excess (ee) of my reaction?

To improve the ee, consider the following:

  • Catalyst Selection: The choice of catalyst is crucial. For biocatalysis, screen different yeast strains or purified enzymes. For chemical catalysis, select a chiral ligand known for high enantioselectivity in ketone reduction (e.g., (S)-BINAP for Ru-catalyzed hydrogenation).

  • Temperature Optimization: Lowering the reaction temperature often increases enantioselectivity.

  • Solvent Effects: The polarity of the solvent can influence the stereochemical outcome. Experiment with different solvents to find the optimal one for your catalytic system.

Q3: My biocatalytic reduction is very slow. What can I do to increase the reaction rate?

Several factors can affect the rate of a biocatalytic reduction:

  • Cell Viability and Concentration: Ensure that the microbial cells are viable and used at an appropriate concentration.

  • Cofactor Regeneration: The reduction is dependent on a cofactor (usually NADH or NADPH). Ensure that the system for cofactor regeneration (e.g., by adding glucose) is functioning efficiently.

  • Substrate Inhibition: High concentrations of the substrate, Ethyl 2-oxo-4-phenylbutanoate, can be toxic to microorganisms and inhibit enzyme activity. Consider a fed-batch approach where the substrate is added gradually.

  • pH and Temperature: Operate the reaction at the optimal pH and temperature for the specific microorganism or enzyme.

Q4: Can I use sodium borohydride for this reduction? What are the potential issues?

Yes, sodium borohydride (NaBH₄) can be used to reduce the ketone. However, as it is not a chiral reagent, it will produce a racemic mixture of (S)- and (R)-Ethyl 2-hydroxy-4-phenylbutanoate. To achieve enantioselectivity, a chiral modifying agent must be used in conjunction with NaBH₄, or a chiral catalyst system is required. Without a chiral influence, the product will have an ee of 0%.

Q5: What analytical techniques are suitable for monitoring the reaction and determining the purity and ee of the product?

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are effective for monitoring the disappearance of the starting material and the appearance of the product.

  • Purity Determination: GC and High-Performance Liquid Chromatography (HPLC) are used to determine the chemical purity of the final product.

  • Enantiomeric Excess (ee) Determination: Chiral GC or chiral HPLC are the standard methods for separating and quantifying the (S)- and (R)-enantiomers to determine the ee.

Quantitative Data

Table 1: Comparison of Catalytic Systems for the Synthesis of Ethyl 2-hydroxy-4-phenylbutanoate

Catalyst SystemSubstrate ConcentrationTemp (°C)Time (h)Conversion (%)Yield (%)ee (%)Reference
Candida holmii KPY 12402Not specifiedNot specified96Not specified5890 (R)[1]
Rhodotorula minuta IFO 0920Not specifiedNot specifiedNot specifiedNot specifiedNot specified95 (R)[1]
Engineered E. coli with Carbonyl Reductase30 mM30Not specified98.3Not specified99.9 (R)[2]
Ru-BINAP CatalystNot specified20-1008-100High96-10096-99 (S)[3][4]

Experimental Protocols

Protocol 1: Biocatalytic Reduction using Saccharomyces cerevisiae (Baker's Yeast)

This protocol is a general guideline for the enantioselective reduction of Ethyl 2-oxo-4-phenylbutanoate using baker's yeast.

Materials:

  • Ethyl 2-oxo-4-phenylbutanoate (EOPB)

  • Baker's yeast (Saccharomyces cerevisiae)

  • Sucrose

  • Deionized water

  • Ethyl acetate

  • Diatomaceous earth (Celite®)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flask, dissolve sucrose (e.g., 50 g) in warm deionized water (e.g., 500 mL).

  • Cool the solution to room temperature and add baker's yeast (e.g., 20 g).

  • Stir the mixture for about 30 minutes to activate the yeast.

  • Add Ethyl 2-oxo-4-phenylbutanoate (e.g., 1 g) to the yeast suspension.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress by TLC or GC.

  • Upon completion, add diatomaceous earth to the mixture and filter through a pad of diatomaceous earth to remove the yeast cells.

  • Saturate the filtrate with sodium chloride and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield this compound.

  • Determine the chemical purity and enantiomeric excess by GC or HPLC.

Protocol 2: Asymmetric Hydrogenation using a Ru-BINAP Catalyst

This protocol describes a typical procedure for the asymmetric hydrogenation of Ethyl 2-oxo-4-phenylbutanoate using a chiral ruthenium catalyst. Note: This reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen) by personnel trained in handling air-sensitive reagents.

Materials:

  • Ethyl 2-oxo-4-phenylbutanoate (EOPB)

  • [RuCl₂((S)-BINAP)]₂ or a similar Ru-(S)-BINAP precursor

  • Anhydrous, degassed solvent (e.g., methanol or ethanol)

  • High-pressure hydrogenation vessel (autoclave)

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox or under a stream of inert gas, charge the autoclave with the Ru-(S)-BINAP catalyst (e.g., 0.01-0.1 mol%).

  • Add anhydrous, degassed solvent (e.g., methanol).

  • Add Ethyl 2-oxo-4-phenylbutanoate.

  • Seal the autoclave and purge several times with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 4-100 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) for the required time (e.g., 12-48 hours).

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

  • Analyze the product for chemical purity and enantiomeric excess using GC or HPLC.

Visualizations

Byproduct_Formation_Pathway cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation EOPB Ethyl 2-oxo-4-phenylbutanoate S_EHPB This compound (Desired Product) EOPB->S_EHPB Asymmetric Reduction R_EHPB (R)-Ethyl 2-hydroxy-4-phenylbutanoate (Enantiomeric Impurity) EOPB->R_EHPB Non-selective Reduction HPBA 2-Hydroxy-4-phenylbutanoic Acid (Hydrolysis Product) S_EHPB->HPBA Hydrolysis (H₂O, H⁺/OH⁻) EPB Ethyl 4-phenylbutanoate (Over-reduction Product) S_EHPB->EPB Over-reduction

Caption: Byproduct formation pathways in the synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis check_yield_ee Low Yield or Low ee? start->check_yield_ee low_yield Low Yield check_yield_ee->low_yield Yes low_ee Low Enantiomeric Excess check_yield_ee->low_ee Yes end Successful Synthesis check_yield_ee->end No incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn wrong_catalyst Suboptimal Catalyst? low_ee->wrong_catalyst catalyst_issue Catalyst Inactive? incomplete_rxn->catalyst_issue No optimize_conditions Optimize Conditions: - Time - Temperature - Mixing incomplete_rxn->optimize_conditions Yes catalyst_issue->low_ee No check_reagents Check Reagent Purity & Catalyst Handling catalyst_issue->check_reagents Yes optimize_conditions->start check_reagents->start racemization Product Racemization? neutral_workup Use Neutral Work-up racemization->neutral_workup Yes racemization->end No wrong_catalyst->racemization No screen_catalysts Screen Catalysts/ Ligands wrong_catalyst->screen_catalysts Yes neutral_workup->start screen_catalysts->start

Caption: A troubleshooting workflow for the synthesis of this compound.

References

stability studies of (S)-Ethyl 2-hydroxy-4-phenylbutanoate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Ethyl 2-hydroxy-4-phenylbutanoate. The information is designed to address common issues encountered during stability studies.

Disclaimer: The quantitative data presented in the tables are illustrative examples based on general chemical principles of degradation for similar compounds and are intended to guide researchers in their experimental design and data analysis. Actual experimental results may vary.

Summary of Potential Degradation under Forced Conditions

This compound is susceptible to degradation under various stress conditions. The primary degradation pathways include hydrolysis of the ethyl ester, oxidation of the secondary alcohol, and further degradation under harsh thermal and photolytic conditions. The following tables summarize the expected degradation profile based on these pathways.

Stress ConditionReagent/ParametersMajor Degradation ProductsIllustrative % Degradation (Parent)
Acidic Hydrolysis 0.1 M HCl, 60°C, 24h(S)-2-hydroxy-4-phenylbutanoic acid15%
Basic Hydrolysis 0.1 M NaOH, 25°C, 4h(S)-2-hydroxy-4-phenylbutanoic acid25%
Oxidation 3% H₂O₂, 25°C, 24hEthyl 2-oxo-4-phenylbutanoate18%
Thermal 80°C, 72h(S)-2-hydroxy-4-phenylbutanoic acid, Ethyl 2-oxo-4-phenylbutanoate12%
Photolytic ICH Q1B Option II, 7 daysVarious photolytic degradants10%

Troubleshooting Guide

This guide addresses specific issues that may arise during the stability testing of this compound.

QuestionPossible Cause(s)Suggested Solution(s)
An unexpected peak is observed at the retention time of (S)-2-hydroxy-4-phenylbutanoic acid in my HPLC analysis of a fresh sample. 1. The initial sample may have undergone some hydrolysis during storage. 2. The analytical method (e.g., mobile phase pH) might be promoting on-column hydrolysis.1. Verify the purity of the starting material with a certificate of analysis. Ensure proper storage conditions (cool and dry). 2. Evaluate the mobile phase pH. A neutral pH is generally preferred to minimize hydrolysis.
Rapid degradation is observed under basic conditions, making it difficult to study the kinetics. The ester linkage is highly susceptible to base-catalyzed hydrolysis.1. Reduce the concentration of the base (e.g., from 0.1 M to 0.01 M NaOH). 2. Lower the reaction temperature (e.g., conduct the study at 4°C). 3. Decrease the exposure time, taking more frequent time points at the beginning of the study.
A new peak corresponding to Ethyl 2-oxo-4-phenylbutanoate appears in my chromatogram after exposure to air or certain excipients. The secondary alcohol is prone to oxidation.1. Handle the drug substance and product under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen. 2. Screen excipients for peroxide impurities, which can promote oxidation. 3. Consider the inclusion of an antioxidant in the formulation if compatible.
The mass balance in my stability study is below 95%. 1. Some degradation products may not be eluting from the HPLC column or are not UV-active at the detection wavelength. 2. Volatile degradants may have formed and been lost. 3. Degradants may be adsorbing to the container surface.1. Modify the HPLC method (e.g., change the gradient, mobile phase composition, or detector wavelength) to ensure all degradants are detected. Use a mass spectrometer for peak identification. 2. Use a gas chromatography-mass spectrometry (GC-MS) headspace analysis to identify potential volatile products. 3. Use inert container materials (e.g., glass) and rinse the container with a suitable solvent to recover any adsorbed material.
I am seeing multiple small, unidentified peaks after photostability testing. The high energy from UV/Vis light can cause complex photochemical reactions, leading to numerous minor degradation products.1. Ensure the light exposure is within the ICH Q1B guidelines to avoid over-stressing the sample. 2. Use a photodiode array (PDA) detector to assess peak purity and identify chromophores of the degradants. 3. Employ LC-MS/MS to identify the structures of the major photolytic degradants.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The most significant degradation pathway is the hydrolysis of the ethyl ester to form (S)-2-hydroxy-4-phenylbutanoic acid. This reaction is accelerated by both acidic and basic conditions, with a much faster rate under basic conditions.

Q2: How can I prevent the oxidation of the secondary alcohol group?

A2: To minimize oxidation to Ethyl 2-oxo-4-phenylbutanoate, it is recommended to handle and store the compound under an inert atmosphere (e.g., nitrogen). Additionally, care should be taken to use excipients with low peroxide values in formulations.

Q3: Is this compound sensitive to light?

A3: Yes, like many aromatic compounds, it can be susceptible to photolytic degradation. It is advisable to protect the compound from light during storage and handling. Photostability studies should be conducted according to ICH Q1B guidelines.

Q4: What type of HPLC column is suitable for analyzing this compound and its degradation products?

A4: A reversed-phase C18 column is commonly used and effective for separating the parent compound from its more polar hydrolysis product ((S)-2-hydroxy-4-phenylbutanoic acid) and its less polar oxidation product (Ethyl 2-oxo-4-phenylbutanoate).

Q5: How can I confirm the identity of the degradation products?

A5: The identity of degradation products can be confirmed by comparing their retention times and UV spectra with those of reference standards. For unknown impurities, techniques such as liquid chromatography-mass spectrometry (LC-MS) are essential for structure elucidation.

Experimental Protocols

Forced Degradation Study Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C. Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature (25°C). Withdraw samples at shorter time intervals (e.g., 0, 0.5, 1, 2, and 4 hours), neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature (25°C), protected from light. Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours) and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven at 80°C. Withdraw samples at specified time points (e.g., 0, 24, 48, and 72 hours), dissolve in the mobile phase, and analyze by HPLC.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to light as per ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark. Analyze both samples by HPLC.

Illustrative HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of phosphate buffer (pH 3.5) and acetonitrile (50:50, v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 215 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl) Stock->Acid Base Basic Hydrolysis (0.1 M NaOH) Stock->Base Oxidation Oxidation (3% H2O2) Stock->Oxidation Thermal Thermal Stress (80°C) Stock->Thermal Photo Photolytic Stress (ICH Q1B) Stock->Photo Neutralize Neutralize (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilute Sample Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Data Data Interpretation HPLC->Data

Caption: Experimental workflow for forced degradation studies.

G Parent This compound Hydrolysis_Product (S)-2-hydroxy-4-phenylbutanoic acid Parent->Hydrolysis_Product  Hydrolysis (Acid/Base) Oxidation_Product Ethyl 2-oxo-4-phenylbutanoate Parent->Oxidation_Product Oxidation

Caption: Primary degradation pathways.

Technical Support Center: Enhancing the Enantiomeric Excess of (S)-Ethyl 2-hydroxy-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the enantiomeric excess (e.e.) of (S)-Ethyl 2-hydroxy-4-phenylbutanoate. This chiral molecule is a key intermediate in the synthesis of various pharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing enantiomerically enriched this compound?

A1: The two main strategies are:

  • Enzymatic Kinetic Resolution: This method involves the use of an enzyme to selectively react with one enantiomer of a racemic mixture of ethyl 2-hydroxy-4-phenylbutanoate, leaving the other enantiomer enriched. Lipases are commonly used for this purpose.

  • Asymmetric Synthesis: This approach involves the stereoselective reduction of a prochiral precursor, ethyl 2-oxo-4-phenylbutanoate (EOPB), to directly form the desired (S)-enantiomer. This is often achieved using enzymes like carbonyl reductases or whole-cell biocatalysts.

Q2: I am getting low enantiomeric excess in my enzymatic kinetic resolution. What are the common causes?

A2: Low enantiomeric excess in enzymatic kinetic resolution can be attributed to several factors:

  • Suboptimal Enzyme Choice: The selectivity of the enzyme is crucial. Not all lipases or esterases will exhibit high enantioselectivity for this specific substrate.

  • Incorrect Reaction Conditions: Parameters such as solvent, temperature, pH, and acyl donor can significantly influence the enzyme's performance.

  • Reaction Time: Kinetic resolutions are time-dependent. Stopping the reaction too early or too late can result in a lower e.e. of the desired product. For the unreacted starting material, a conversion of around 50% is often optimal for achieving high e.e.

  • Enzyme Inhibition: The substrate or product can inhibit the enzyme, reducing its activity and selectivity.

  • Racemization: The product or starting material may be racemizing under the reaction conditions, which will decrease the enantiomeric excess.

Q3: How can I improve the enantiomeric excess in my asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate?

A3: To enhance the e.e. in an asymmetric reduction, consider the following:

  • Biocatalyst Selection: The choice of microorganism or isolated enzyme (e.g., carbonyl reductase) is critical. Screening different biocatalysts is often necessary.

  • Co-factor Regeneration: Many enzymatic reductions require a co-factor like NADPH or NADH. An efficient co-factor regeneration system is essential for maintaining high catalytic activity and enantioselectivity.

  • Reaction Conditions: Temperature, pH, and the presence of co-solvents can impact the stereochemical outcome. Optimization of these parameters is key.

  • Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition and a decrease in enantioselectivity.

Troubleshooting Guides

Guide 1: Low Enantiomeric Excess in Lipase-Catalyzed Kinetic Resolution
Problem Potential Cause Suggested Solution
Low e.e. of this compoundThe enzyme has low enantioselectivity for the (R)-enantiomer.Screen different lipases (e.g., Lipase PS, Novozym 435, Candida antarctica Lipase B).
Suboptimal solvent.Test a range of organic solvents. For example, isooctane has been shown to be effective.[1]
Inappropriate acyl donor in transesterification.Screen various acyl donors. Vinyl acetate and vinyl laurate have been used successfully.[1]
Reaction temperature is too high or too low.Optimize the reaction temperature. A common starting point is 30-40°C.
Reaction has not reached optimal conversion.Monitor the reaction over time and analyze samples for both conversion and e.e. to determine the optimal endpoint.
Guide 2: Low Yield and/or Enantiomeric Excess in Asymmetric Reduction of Ethyl 2-oxo-4-phenylbutanoate
Problem Potential Cause Suggested Solution
Low conversion to the alcohol.Inefficient co-factor regeneration.Implement a co-factor regeneration system, such as using glucose dehydrogenase (GDH) with glucose.
Low enzyme activity.Optimize reaction conditions (pH, temperature). Ensure the enzyme preparation is active.
Low enantiomeric excess.The chosen biocatalyst has poor stereoselectivity.Screen different microorganisms (e.g., Candida species) or purified carbonyl reductases.
Substrate or product inhibition.Consider using a biphasic system or a fed-batch strategy to maintain a low concentration of the substrate/product in the aqueous phase.

Data Presentation

Table 1: Comparison of Enzymatic Methods for Enhancing Enantiomeric Excess

Method Enzyme/Biocatalyst Substrate Key Reaction Conditions Conversion (%) Enantiomeric Excess (e.e., %) Reference
Kinetic Resolution (Hydrolysis)Lipase PSRacemic Ethyl 2-hydroxy-4-phenylbutanoateIsooctane or biphasic solution-E-value = 22 for (S)-enantiomer[1]
Kinetic Resolution (Transesterification)Lipase PSRacemic Ethyl 2-hydroxy-4-phenylbutanoateIsooctane, Vinyl acetate-Apparent E-value > 100[1]
Asymmetric ReductionCandida boidinii CIOC21Ethyl 2-oxo-4-phenylbutanoatePure aqueous medium-99% for (R)-enantiomer[2]
Asymmetric ReductionRecombinant diketoreductaseEthyl 2-oxo-4-phenylbutanoateAqueous-toluene biphasic system, formate dehydrogenase for co-factor regeneration88.7%99.5% for (S)-enantiomer[2]
Asymmetric ReductionRecombinant E. coli with YiaE and GDHEthyl 2-oxo-4-phenylbutanoate-> 97%98% for (S)-enantiomer[3]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution via Transesterification

This protocol is based on the work by Huang and Tsai (2004).[1]

  • Reaction Setup: In a sealed vial, dissolve racemic ethyl 2-hydroxy-4-phenylbutanoate and vinyl acetate in isooctane.

  • Enzyme Addition: Add Lipase PS to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation.

  • Monitoring: Periodically withdraw aliquots from the reaction mixture. Analyze the samples by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining this compound and the produced (R)-acetylated ester.

  • Work-up: Once the desired e.e. and conversion are reached, stop the reaction by filtering off the enzyme. The product can then be purified by column chromatography.

Protocol 2: Asymmetric Reduction using a Whole-Cell Biocatalyst

This protocol is a generalized procedure based on microbial reduction of ketones.

  • Cell Culture: Cultivate the selected microorganism (e.g., a Candida species) in a suitable growth medium until it reaches the desired growth phase.

  • Biocatalyst Preparation: Harvest the cells by centrifugation and wash them with a buffer (e.g., phosphate buffer). The cells can be used as a whole-cell catalyst.

  • Reaction Setup: Resuspend the cells in a reaction buffer. Add a co-substrate for co-factor regeneration (e.g., glucose).

  • Substrate Addition: Add ethyl 2-oxo-4-phenylbutanoate to the cell suspension. The substrate may be added neat or dissolved in a minimal amount of a water-miscible co-solvent.

  • Incubation: Incubate the reaction mixture at a controlled temperature and pH with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by analyzing samples for the disappearance of the starting material and the formation of the product using techniques like HPLC or GC. The enantiomeric excess of the product should be determined using a chiral column.

  • Product Isolation: After the reaction is complete, remove the cells by centrifugation or filtration. Extract the product from the supernatant with an organic solvent (e.g., ethyl acetate). The crude product can be purified by column chromatography.

Visualizations

Enzymatic_Kinetic_Resolution racemate Racemic (R,S)-Ethyl 2-hydroxy-4-phenylbutanoate enzyme Lipase (e.g., Lipase PS) racemate->enzyme s_enantiomer (S)-Ethyl 2-hydroxy-4-phenylbutanoate (Enriched) enzyme->s_enantiomer Unreacted r_ester (R)-Acetylated Ester enzyme->r_ester Reacted acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->enzyme separation Separation (e.g., Chromatography) s_enantiomer->separation r_ester->separation final_product Pure (S)-Enantiomer separation->final_product

Caption: Workflow for Enzymatic Kinetic Resolution.

Asymmetric_Synthesis prochiral_ketone Ethyl 2-oxo-4-phenylbutanoate (EOPB) biocatalyst Biocatalyst (e.g., Carbonyl Reductase or Whole Cells) prochiral_ketone->biocatalyst nadp NAD(P)+ biocatalyst->nadp s_product (S)-Ethyl 2-hydroxy-4-phenylbutanoate biocatalyst->s_product cofactor_regeneration Co-factor Regeneration (e.g., GDH/Glucose) nadph NAD(P)H cofactor_regeneration->nadph nadph->biocatalyst nadp->cofactor_regeneration Troubleshooting_Logic start Low Enantiomeric Excess method Which Method? start->method kinetic_res Kinetic Resolution method->kinetic_res Kinetic Res. asym_syn Asymmetric Synthesis method->asym_syn Asymm. Syn. kr_enzyme Check Enzyme Selectivity kinetic_res->kr_enzyme as_biocatalyst Check Biocatalyst Selectivity asym_syn->as_biocatalyst kr_conditions Optimize Reaction Conditions (Solvent, Temp, Acyl Donor) kr_enzyme->kr_conditions kr_time Optimize Reaction Time (Conversion) kr_conditions->kr_time as_cofactor Ensure Efficient Co-factor Regeneration as_biocatalyst->as_cofactor as_conditions Optimize Reaction Conditions (pH, Temp, Co-solvent) as_cofactor->as_conditions

References

dealing with impurities in (S)-Ethyl 2-hydroxy-4-phenylbutanoate preparations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (S)-Ethyl 2-hydroxy-4-phenylbutanoate synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the impurities encountered during the preparation of this key chiral intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most prevalent impurities encountered during the synthesis of this compound, primarily via the asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate, include:

  • Unreacted Starting Material: Residual ethyl 2-oxo-4-phenylbutanoate.

  • Enantiomeric Impurity: The undesired (R)-Ethyl 2-hydroxy-4-phenylbutanoate.

  • Over-reduction Products: In some instances, though less common, the phenyl ring may be partially or fully hydrogenated.

  • Byproducts from Cofactor Regeneration System (in enzymatic synthesis): Impurities may arise from the components of the cofactor regeneration system, for example, in glucose dehydrogenase (GDH) coupled systems.

  • Solvent and Reagent Residues: Residual solvents and reagents used in the reaction and workup.

Q2: What are the primary causes of low enantiomeric excess (ee) in my preparation?

A2: Low enantiomeric excess is a critical issue and can stem from several factors:

  • Suboptimal Catalyst/Enzyme Performance: The chosen catalyst or enzyme may have insufficient enantioselectivity.

  • Non-ideal Reaction Conditions: Temperature, pH, and substrate concentration can significantly impact the stereochemical outcome of the reaction. For instance, in microbial reductions, deviation from the optimal pH of around 6.6 can lead to a decrease in both yield and enantioselectivity.[1]

  • Racemization: The desired (S)-enantiomer can undergo racemization under harsh acidic or basic conditions, or at elevated temperatures during workup and purification.

  • Impure Starting Material: The presence of certain impurities in the starting ethyl 2-oxo-4-phenylbutanoate can sometimes interfere with the catalyst's stereoselectivity.

Q3: My reaction yield is low. What are the potential reasons?

A3: Low yields can be attributed to a variety of factors throughout the experimental process:

  • Incomplete Conversion: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, catalyst deactivation, or suboptimal reaction conditions.

  • Product Inhibition: In enzymatic reactions, high concentrations of the product, this compound, can inhibit the enzyme's activity.[2]

  • Substrate Inhibition: Similarly, high concentrations of the starting material, ethyl 2-oxo-4-phenylbutanoate, can also inhibit the enzyme.[2]

  • Poor Product Recovery: Inefficient extraction or purification steps can lead to significant loss of the final product.

  • Side Reactions: The formation of byproducts consumes the starting material, thereby reducing the yield of the desired product.

Q4: How can I effectively remove the unreacted starting material, ethyl 2-oxo-4-phenylbutanoate?

A4: Unreacted ethyl 2-oxo-4-phenylbutanoate can typically be removed through standard purification techniques:

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the more polar product, this compound, from the less polar starting material. A common eluent system is a mixture of ethyl acetate and petroleum ether (e.g., 1:6 v/v).[1]

  • Distillation: While potentially more challenging due to the similar boiling points, fractional distillation under reduced pressure can be employed for separation on a larger scale.

Q5: What is the impact of these impurities on downstream applications, such as the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors?

A5: The purity of this compound is critical for its use as a key intermediate in the synthesis of ACE inhibitors like Enalapril.[3][4]

  • Enantiomeric Impurity: The presence of the (R)-enantiomer will lead to the formation of the corresponding diastereomeric impurity in the final ACE inhibitor, which can be difficult to separate and may have different pharmacological or toxicological properties.

  • Unreacted Starting Material: Ethyl 2-oxo-4-phenylbutanoate can participate in side reactions during the subsequent coupling steps, leading to the formation of undesired byproducts and reducing the overall yield and purity of the final active pharmaceutical ingredient (API).

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (<99%)
Potential Cause Troubleshooting Step
Suboptimal Enzyme/Catalyst Choice Screen different commercially available reductases or microbial strains known for high enantioselectivity in the reduction of α-keto esters.
Incorrect Reaction Temperature Optimize the reaction temperature. For many microbial reductions, a temperature around 30°C is optimal.[1]
Incorrect pH Ensure the reaction is performed at the optimal pH for the chosen enzyme or microorganism. For Candida krusei, a pH of 6.6 has been shown to be effective.[1]
Racemization During Workup Avoid strongly acidic or basic conditions and high temperatures during extraction and purification. Use mild workup procedures.
Issue 2: Low Reaction Yield (<80%)
Potential Cause Troubleshooting Step
Incomplete Conversion Monitor the reaction progress using TLC or GC to ensure it has gone to completion. If necessary, extend the reaction time or increase the catalyst loading.
Product/Substrate Inhibition For enzymatic reactions, consider a fed-batch approach for the substrate to maintain a low concentration. A biphasic system (e.g., water/benzene) can also help to alleviate inhibition.[5]
Inefficient Extraction Perform multiple extractions with a suitable organic solvent like ethyl acetate. Ensure the pH of the aqueous layer is optimized for maximum product extraction.
Loss During Purification Optimize the column chromatography conditions (e.g., silica gel loading, eluent composition) to minimize product loss.

Data Presentation

Table 1: Summary of Reported Yields and Enantiomeric Excess in this compound Synthesis

Method Catalyst/Microorganism Yield Enantiomeric Excess (ee) Reference
Microbial ReductionRhodotorula minuta IFO 092058% (overall)95%[6]
Microbial ReductionCandida holmii KPY 12402-94%[6]
Enzymatic ReductionRecombinant diketoreductase88.7%99.5%[7]
Microbial ReductionSaccharomyces cerevisiae>90% conversion>92%[6]
EsterificationSulfuric acid98%>99%[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Microbial Reduction

This protocol is a general guideline based on typical microbial reduction procedures.

  • Culture Preparation: Cultivate a suitable microorganism (e.g., a selected yeast strain) in an appropriate growth medium until a sufficient cell density is reached.

  • Biocatalyst Preparation: Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., potassium phosphate buffer, 0.1 M, pH 6.6).

  • Reaction Setup: In a reaction vessel, suspend the wet cells in the buffer. Add a co-substrate for cofactor regeneration (e.g., glucose, 5% w/v).

  • Substrate Addition: Add ethyl 2-oxo-4-phenylbutanoate to the reaction mixture. For higher concentrations, a fed-batch strategy may be employed to avoid substrate inhibition.

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation (e.g., 180 rpm).[1]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis of small aliquots taken from the reaction mixture.

  • Workup: Once the reaction is complete, remove the cells by centrifugation. Extract the supernatant with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).[1]

Protocol 2: Chiral GC Analysis for Enantiomeric Excess Determination

This protocol provides a starting point for determining the enantiomeric excess of this compound.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column. A suitable column is a Chirasil-Dex CB column.[9]

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: Chirasil-Dex CB (or equivalent chiral GC column)

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 120°C), hold for a few minutes, then ramp to a final temperature (e.g., 180°C) at a specific rate (e.g., 5°C/min). The exact program should be optimized for baseline separation of the enantiomers.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Data Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample.

    • Identify the peaks corresponding to the (S) and (R) enantiomers by comparing with a racemic standard if available.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: Ethyl 2-oxo-4-phenylbutanoate reaction Asymmetric Reduction (Enzymatic/Microbial) start->reaction workup Reaction Workup (Extraction) reaction->workup chromatography Column Chromatography workup->chromatography evaporation Solvent Evaporation chromatography->evaporation purity_check Purity Check (GC/HPLC) evaporation->purity_check ee_determination Enantiomeric Excess (Chiral GC/HPLC) purity_check->ee_determination end_product Final Product: This compound ee_determination->end_product

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_ee cluster_causes Potential Causes cluster_solutions Solutions start Low Enantiomeric Excess? cause1 Suboptimal Catalyst/ Enzyme start->cause1 Yes cause2 Incorrect Reaction Conditions (pH, Temp) start->cause2 Yes cause3 Racemization during Workup start->cause3 Yes sol1 Screen Catalysts/ Strains cause1->sol1 sol2 Optimize Reaction Parameters cause2->sol2 sol3 Use Mild Workup Procedures cause3->sol3 end_node Improved Enantiomeric Excess sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting decision tree for addressing low enantiomeric excess.

References

catalyst selection and optimization for (S)-Ethyl 2-hydroxy-4-phenylbutanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of (S)-Ethyl 2-hydroxy-4-phenylbutanoate

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of this compound, primarily via the asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate.

Frequently Asked Questions (FAQs)

Q1: Which catalysts are recommended for the synthesis of this compound?

The most effective and highly selective catalysts for producing the (S)-enantiomer are typically biocatalysts. Whole-cell microorganisms and isolated enzymes (reductases) are preferred for their high enantioselectivity.

  • Microorganisms: Commercially available baker's yeast (Saccharomyces cerevisiae) and Dekera sp. have demonstrated high enantioselectivity, yielding this compound with an enantiomeric excess (ee) of over 92%.[1]

  • Isolated Enzymes: Recombinant diketoreductases have shown excellent performance. In one optimized system, a diketoreductase converted ethyl 2-oxo-4-phenylbutanoate at a high concentration (0.8M) to the (S)-product with an 88.7% overall yield and an exceptional 99.5% ee.[2]

Q2: My conversion rate is high, but the enantiomeric excess (ee) for the (S)-isomer is low. What could be the cause?

Low enantioselectivity can stem from several factors:

  • Incorrect Catalyst Selection: The chosen microorganism or enzyme may inherently produce a mix of enantiomers or favor the opposite (R)-isomer. For example, while S. cerevisiae favors the (S)-isomer, other yeasts like Kluyveromyces marxianus or Pichia angusta are known to produce the (R)-isomer.[1]

  • Presence of Competing Enzymes: In whole-cell catalysis, multiple endogenous reductases with different stereoselectivities can compete, leading to a racemic or near-racemic mixture.

  • Sub-optimal Reaction Conditions: pH, temperature, and solvent can influence the stereochemical outcome of the reaction. It is crucial to operate under conditions optimized for the specific catalyst being used.

Q3: How can I improve the overall yield and conversion rate?

Low yield or incomplete conversion is often related to catalyst activity, stability, or reaction equilibrium.

  • Cofactor Regeneration: Most reductase enzymes require a cofactor, typically NADPH or NADH. The reaction will stop if the cofactor is not regenerated. A common solution is to use a coupled-enzyme system, such as adding glucose dehydrogenase (GDH) and a glucose source, to continuously regenerate the cofactor.[3]

  • Substrate/Product Inhibition: High concentrations of the substrate (ethyl 2-oxo-4-phenylbutanoate) or the product can inhibit or deactivate the catalyst.[1] Implementing a fed-batch strategy (gradual addition of the substrate) or using a two-phase aqueous-organic solvent system can mitigate this issue by keeping the substrate concentration in the aqueous phase low.[1][2]

  • Catalyst Concentration: Ensure an adequate amount of active catalyst (cell mass or enzyme concentration) is used. For enzyme-based reactions, an optimal enzyme concentration of 50 g·L⁻¹ was identified in one study.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield / Incomplete Conversion 1. Insufficient cofactor regeneration. 2. Catalyst deactivation or inhibition. 3. Sub-optimal pH or temperature.1. Add a cofactor regeneration system (e.g., glucose dehydrogenase/glucose). 2. Implement a fed-batch substrate addition or use a biphasic (water/organic) system. 3. Optimize reaction pH and temperature for your specific catalyst (typical ranges are pH 6-8 and 25-40°C).[4][5]
Low Enantiomeric Excess (ee) 1. Incorrect catalyst choice for the desired (S)-enantiomer. 2. Presence of multiple reductases with opposing selectivity in whole-cell systems.1. Switch to a catalyst known for high (S)-selectivity, like Saccharomyces cerevisiae or a specific recombinant diketoreductase.[1][2] 2. Consider using a purified enzyme instead of a whole-cell catalyst to eliminate competing reactions.
Reaction Stalls Prematurely 1. Complete consumption of the cofactor or the co-substrate for regeneration. 2. Significant change in pH during the reaction.1. Ensure the co-substrate (e.g., glucose, isopropanol) is in sufficient excess. 2. Use a buffered reaction medium to maintain a stable pH.
Difficulty with Product Isolation 1. Formation of emulsions in biphasic systems. 2. Incomplete extraction from the aqueous phase.1. Centrifuge the mixture to break the emulsion before separation. 2. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) and combine the organic phases.[6]

Data Presentation: Catalyst Performance & Optimized Conditions

Table 1: Performance of Various Biocatalysts in the Asymmetric Reduction of Ethyl 2-oxo-4-phenylbutanoate

CatalystEnantiomerEnantiomeric Excess (ee)Conversion / YieldReference
Saccharomyces cerevisiae(S)>92%>90% Conversion[1]
Dekera sp.(S)>92%>90% Conversion[1]
Recombinant Diketoreductase(S)99.5%88.7% Yield[2]
Kluyveromyces marxianus(R)32%>90% Conversion[1]
Pichia angusta(R)81%>90% Conversion[1]
Candida holmii KPY 12402(R)94%58% Yield[7]
Carbonyl Reductase (CpCR)(R)99.9%98.3% Conversion[3]

Table 2: Example of Optimized Reaction Conditions for Carbonyl Reductase (KmCR) Catalyzed Reduction (Note: These specific conditions were optimized for the (R)-enantiomer but serve as a valuable reference for general parameter optimization.)

ParameterOptimal ValueReference
Temperature25 °C[4]
pH7.0[4]
Substrate Concentration10.3 g·L⁻¹[4]
Enzyme Concentration50 g·L⁻¹[4]
Co-solventIsopropanol (10%)[4]

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction using Saccharomyces cerevisiae

This protocol provides a general method for the asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate using baker's yeast.

1. Catalyst Preparation:

  • Suspend commercial baker's yeast (S. cerevisiae) in a 0.1 M phosphate buffer (pH 7.0) containing 2% (w/v) glucose.

  • Incubate the suspension at 30°C with gentle shaking for 1 hour to activate the cells.

2. Asymmetric Reduction:

  • To the activated yeast suspension, add ethyl 2-oxo-4-phenylbutanoate (substrate) to a final concentration of 5-10 g/L. The substrate can be added directly or as a solution in ethanol to aid solubility.

  • Maintain the reaction at 30°C with continuous shaking (e.g., 150-200 rpm).

  • Monitor the reaction progress by taking samples periodically and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

3. Product Extraction and Purification:

  • Once the reaction is complete (typically 24-48 hours), centrifuge the mixture to separate the yeast cells.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product using silica gel column chromatography if necessary.

4. Analysis:

  • Determine the conversion rate and yield using GC or HPLC with a standard reference.

  • Determine the enantiomeric excess (ee) using chiral GC or chiral HPLC analysis.

Visualizations and Workflows

G General Experimental Workflow for Biocatalytic Synthesis cluster_prep 1. Catalyst Preparation cluster_reaction 2. Asymmetric Reduction cluster_workup 3. Downstream Processing cluster_analysis 4. Analysis Culture Microorganism Culturing or Enzyme Expression Harvest Cell Harvesting & Washing Culture->Harvest Setup Reaction Setup (Buffer, Catalyst, Cofactor) Harvest->Setup Addition Substrate Addition (Batch or Fed-Batch) Setup->Addition Incubation Incubation (Controlled Temp & pH) Addition->Incubation Monitoring Reaction Monitoring (TLC, GC, HPLC) Incubation->Monitoring Separation Catalyst Separation (Centrifugation/Filtration) Monitoring->Separation Extraction Product Extraction (Solvent Extraction) Separation->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Final Product Analysis (Yield, Purity, ee%) Purification->Analysis

Caption: General workflow for the biocatalytic synthesis of this compound.

G Catalyst Selection Decision Tree Goal Goal: Synthesize Ethyl 2-hydroxy-4-phenylbutanoate S_Isomer Desired Enantiomer: (S)-EHPB Goal->S_Isomer High (S)-selectivity needed R_Isomer Desired Enantiomer: (R)-EHPB (e.g., for ACE inhibitors) Goal->R_Isomer High (R)-selectivity needed S_Yeast Use S. cerevisiae or Dekera sp. S_Isomer->S_Yeast Whole-cell approach S_Enzyme Use specific (S)-selective reductase S_Isomer->S_Enzyme Enzyme approach R_Yeast Use K. marxianus, P. angusta, or C. boidinii R_Isomer->R_Yeast Whole-cell approach R_Enzyme Use (R)-selective Carbonyl Reductase (e.g., CpCR) R_Isomer->R_Enzyme Enzyme approach

Caption: Decision tree for selecting a suitable catalyst based on the desired product enantiomer.

G Troubleshooting Low Enantioselectivity Start Problem: Low Enantiomeric Excess (ee) Q1 Are you using a whole-cell catalyst? Start->Q1 A1_Yes Cell may have competing enzymes with opposite selectivity. Q1->A1_Yes Yes A1_No The selected enzyme may have intrinsically low selectivity. Q1->A1_No No Sol3 Solution: Optimize reaction conditions (pH, temp, solvent) as they can influence stereoselectivity. Q1->Sol3 Also consider Sol1 Solution: Switch to a purified enzyme known for high (S)-selectivity. A1_Yes->Sol1 Sol2 Solution: Screen for a different enzyme with higher selectivity. A1_No->Sol2

References

Validation & Comparative

Stereoselectivity in ACE Inhibition: A Comparative Analysis of (S)- and (R)-Ethyl 2-hydroxy-4-phenylbutanoate Derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the biological efficacy of Angiotensin-Converting Enzyme (ACE) inhibitors derived from the chiral intermediate Ethyl 2-hydroxy-4-phenylbutanoate reveals a stark contrast in the therapeutic activity between its (S) and (R)-enantiomers. This comparison guide, tailored for researchers, scientists, and drug development professionals, elucidates the critical role of stereochemistry in the pharmacological activity of this important class of antihypertensive drugs.

The therapeutic efficacy of many chiral drugs is often confined to one of its enantiomers. In the case of several Angiotensin-Converting Enzyme (ACE) inhibitors, such as benazepril and enalapril, the crucial chiral intermediate is Ethyl 2-hydroxy-4-phenylbutanoate. The spatial arrangement of substituents around the chiral center in this precursor molecule dictates the stereochemistry of the final active pharmaceutical ingredient (API) and, consequently, its ability to effectively bind to and inhibit the ACE.

The (S)-enantiomer of Ethyl 2-hydroxy-4-phenylbutanoate is the key building block for the synthesis of the pharmacologically active ACE inhibitors. For instance, it leads to the formation of the (S,S,S)-stereoisomer of imidapril's active metabolite and the (S,S)-configuration of benazepril, which are the most potent inhibitors of ACE among all possible stereoisomers.[1] Conversely, the (R)-enantiomer of the precursor results in stereoisomers with significantly reduced or negligible biological activity. These isomers are often considered impurities in the final drug product.

The Decisive Role of Stereochemistry in ACE Inhibition

Angiotensin-Converting Enzyme has a highly specific active site. The binding of an inhibitor to this site is a three-dimensional interaction that is highly sensitive to the stereochemistry of the inhibitor molecule. The (S)-configuration at the carbon corresponding to the original chiral center of (S)-Ethyl 2-hydroxy-4-phenylbutanoate allows for the optimal orientation of the key functional groups of the inhibitor within the ACE active site. This precise fit is essential for potent inhibition of the enzyme's activity.

Quantitative Comparison of Biological Efficacy

The difference in biological efficacy between the stereoisomers of ACE inhibitors is quantitatively demonstrated by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a higher potency of the inhibitor.

Similarly, a study on imidapril's active dicarboxylic acid metabolite showed that the (S,S,S)-isomer was significantly more potent than the other seven diastereoisomers.[1] The following table presents the IC50 values for the stereoisomers of imidapril's active metabolite, illustrating the profound impact of stereochemistry on ACE inhibition.

Stereoisomer ConfigurationACE Inhibitory Activity (IC50, nM)
(S,S,S)1.8
(R,S,S)9,400
(S,R,S)1,400
(S,S,R)1,700
(R,R,S)>10,000
(R,S,R)>10,000
(S,R,R)>10,000
(R,R,R)>10,000

Data sourced from a study on the diastereoisomers of the dicarboxylic acid derivative of imidapril.[1]

This data unequivocally demonstrates that the biological efficacy is almost exclusively associated with the (S,S,S)-stereoisomer, which originates from the (S)-enantiomer of the chiral precursor.

Signaling Pathway and Experimental Workflow

The therapeutic effect of these compounds is achieved through the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in the regulation of blood pressure.

RAAS_Pathway cluster_Systemic_Effects Systemic Effects cluster_ACE_Inhibition Therapeutic Intervention Vasoconstriction Vasoconstriction IncreaseBP Increased Blood Pressure Vasoconstriction->IncreaseBP Aldosterone Aldosterone Secretion Aldosterone->IncreaseBP ACE_Inhibitor (S,S)-Benazeprilat (from (S)-precursor) ACE Angiotensin-Converting Enzyme (ACE) ACE_Inhibitor->ACE inhibits Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin_II->Vasoconstriction Angiotensin_II->Aldosterone

The Renin-Angiotensin-Aldosterone System and the point of ACE inhibition.

The workflow for determining the ACE inhibitory activity of these compounds is a multi-step process.

ACE_Inhibition_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Compound_Prep Prepare Stereoisomers of ACE Inhibitor Incubation Incubate Enzyme with Varying Concentrations of Inhibitor Compound_Prep->Incubation Reagent_Prep Prepare ACE Enzyme and Substrate (e.g., HHL) Reagent_Prep->Incubation Reaction Add Substrate to Initiate Reaction Incubation->Reaction Termination Stop Reaction Reaction->Termination Measurement Measure Product Formation (e.g., Hippuric Acid via HPLC or Spectrophotometry) Termination->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50_Determination Determine IC50 Value from Dose-Response Curve Calculation->IC50_Determination

Workflow for determining the in vitro ACE inhibitory activity.

Experimental Protocols

The determination of ACE inhibitory activity is crucial for comparing the efficacy of different compounds. A commonly used method is the in vitro ACE inhibition assay using hippuryl-histidyl-leucine (HHL) as a substrate.

Objective: To determine the IC50 value of different stereoisomers of an ACE inhibitor.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-Histidyl-Leucine (HHL) as substrate

  • Test compounds (different stereoisomers of the ACE inhibitor)

  • Borate buffer (pH 8.3)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Spectrophotometer or HPLC system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ACE in borate buffer.

    • Prepare a solution of HHL in borate buffer.

    • Prepare serial dilutions of the test compounds (inhibitors) in the appropriate solvent.

  • Enzyme Inhibition Assay:

    • In a series of microcentrifuge tubes, add a fixed volume of the ACE solution.

    • To each tube, add a different concentration of the inhibitor solution. Include a control tube with no inhibitor.

    • Pre-incubate the enzyme-inhibitor mixture at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the HHL substrate solution to each tube.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Product Quantification:

    • Stop the reaction by adding HCl.

    • The product of the reaction, hippuric acid (HA), is extracted from the aqueous solution using ethyl acetate.

    • The ethyl acetate layer is separated, evaporated to dryness, and the residue is redissolved in a suitable solvent (e.g., water or mobile phase).

    • The concentration of HA is quantified by measuring the absorbance at 228 nm using a spectrophotometer or by using a reverse-phase HPLC system.

  • Data Analysis:

    • The percentage of ACE inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the inhibitor.

    • The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the ACE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The biological efficacy of ACE inhibitors derived from Ethyl 2-hydroxy-4-phenylbutanoate is critically dependent on the stereochemistry of this precursor. The (S)-enantiomer leads to the synthesis of highly potent ACE inhibitors, while the (R)-enantiomer results in significantly less active or inactive compounds. This stark difference in pharmacological activity, as evidenced by quantitative IC50 data from stereoisomers of related ACE inhibitors, underscores the importance of stereoselective synthesis in the development of effective cardiovascular therapeutics. For researchers in drug discovery and development, a focus on the synthesis and purification of the (S)-enantiomer of this key intermediate is paramount to achieving the desired therapeutic outcome.

References

A Comparative Guide to the Validation of Analytical Methods for (S)-Ethyl 2-hydroxy-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification and chiral purity determination of (S)-Ethyl 2-hydroxy-4-phenylbutanoate, a key intermediate in the synthesis of various pharmaceuticals, is critical for ensuring product quality and therapeutic efficacy. This guide provides a comparative overview of validated analytical methodologies, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), to support robust and reliable analysis in research and quality control settings. The methods presented are based on established protocols for the target analyte and structurally similar α-hydroxy esters, providing a strong foundation for method development and validation.

Comparison of Analytical Methods

The principal techniques for the analysis of this compound are chiral HPLC and chiral GC. Each method offers distinct advantages and is suited for different analytical objectives.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Separation of enantiomers in a liquid mobile phase using a chiral stationary phase (CSP).Separation of volatile or derivatized enantiomers in a gaseous mobile phase using a chiral stationary phase.
Applicability Broadly applicable to a wide range of non-volatile and thermally stable compounds without derivatization.Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes to improve volatility and peak shape.
Sensitivity Generally high, with UV or Mass Spectrometric (MS) detection.Very high, especially with Flame Ionization Detection (FID) or Mass Spectrometric (MS) detection.
Resolution Excellent enantiomeric resolution can be achieved with a wide variety of commercially available CSPs.High-resolution separations are achievable, particularly with capillary columns.
Sample Throughput Moderate, with typical run times of 10-30 minutes.Can be faster for simple matrices, with run times often under 20 minutes.
Instrumentation Widely available in pharmaceutical and research laboratories.Common in analytical laboratories, though perhaps less ubiquitous than HPLC in some pharmaceutical settings.

Quantitative Data Summary

The following tables summarize typical validation parameters for chiral HPLC and chiral GC methods applicable to the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Chiral HPLC Method Validation Parameters

Validation ParameterTypical Performance
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.05 - 0.5 µg/mL
Specificity Baseline separation of enantiomers (Resolution > 1.5)

Table 2: Chiral GC Method Validation Parameters

Validation ParameterTypical Performance
Linearity (r²) > 0.998
Accuracy (% Recovery) 97.0 - 103.0%
Precision (% RSD) < 3.0%
Limit of Detection (LOD) 0.001 - 0.01 µg/mL
Limit of Quantitation (LOQ) 0.005 - 0.05 µg/mL
Specificity Baseline separation of enantiomers

Experimental Protocols

Detailed methodologies for the recommended analytical techniques are provided below.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for the enantioselective analysis of α-hydroxy esters.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column: Polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A mixture of n-hexane and a polar organic solvent (e.g., isopropanol or ethanol). The exact ratio should be optimized for the specific column and analyte, a common starting point is 90:10 (v/v) n-hexane:isopropanol.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in the mobile phase.

  • Prepare sample solutions by accurately weighing the sample and dissolving it in the mobile phase to a known concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Chiral Gas Chromatography (GC)

This method is based on protocols for the analysis of similar chiral esters.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral capillary column (e.g., based on cyclodextrin derivatives)

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 220 °C

    • Hold at 220 °C for 5 minutes

  • Injection Mode: Split or splitless, depending on the required sensitivity.

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., ethyl acetate).

  • Prepare sample solutions by dissolving the sample in the same solvent to a known concentration.

  • If derivatization is necessary to improve volatility, a suitable silylating agent can be used.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the validation of analytical methods for this compound.

G cluster_0 Method Development cluster_1 Method Validation Select Analytical Technique Select Analytical Technique Select Chiral Stationary Phase Select Chiral Stationary Phase Select Analytical Technique->Select Chiral Stationary Phase Optimize Mobile Phase/Carrier Gas Optimize Mobile Phase/Carrier Gas Select Chiral Stationary Phase->Optimize Mobile Phase/Carrier Gas Optimize Detection Parameters Optimize Detection Parameters Optimize Mobile Phase/Carrier Gas->Optimize Detection Parameters Specificity Specificity Optimize Detection Parameters->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy Accuracy Linearity & Range->Accuracy Precision Precision Accuracy->Precision LOD & LOQ LOD & LOQ Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness Validated Method Validated Method Robustness->Validated Method

Caption: Workflow for Analytical Method Development and Validation.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Weighing Weighing Sample->Weighing Reference Standard Reference Standard Reference Standard->Weighing Dissolution Dissolution Weighing->Dissolution Dilution Dilution Dissolution->Dilution Filtration Filtration Dilution->Filtration Injection Injection Filtration->Injection Separation on Chiral Column Separation on Chiral Column Injection->Separation on Chiral Column Detection (UV/FID/MS) Detection (UV/FID/MS) Separation on Chiral Column->Detection (UV/FID/MS) Peak Integration Peak Integration Detection (UV/FID/MS)->Peak Integration Quantification Quantification Peak Integration->Quantification Report Generation Report Generation Quantification->Report Generation

Caption: Experimental Workflow for Chiral Analysis.

A Comparative Analysis of Catalysts for the Enantioselective Synthesis of (S)-Ethyl 2-hydroxy-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Performance in the Synthesis of a Key Chiral Intermediate.

The enantiomerically pure (S)-Ethyl 2-hydroxy-4-phenylbutanoate is a crucial building block in the synthesis of various pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors. The stereochemistry at the C2 position is critical for the biological activity of these drugs. Consequently, the development of efficient and highly selective catalysts for the synthesis of the (S)-enantiomer is of significant interest. This guide provides a comparative analysis of various catalytic systems, presenting experimental data to facilitate the selection of the most suitable catalyst for specific research and development needs.

Performance Comparison of Catalytic Systems

The synthesis of this compound can be broadly approached through two main catalytic strategies: enzymatic catalysis and chemical catalysis. Enzymatic methods, including kinetic resolution of racemic mixtures and asymmetric reduction of a prochiral ketone, are prized for their high selectivity and mild reaction conditions. Chemical catalysis, particularly asymmetric hydrogenation, offers an alternative route with high efficiency. The following table summarizes the performance of selected catalysts from both categories.

Catalyst TypeCatalystSubstrateReaction TypeSubstrate Conc. (mM)Catalyst LoadingSolventTemp. (°C)Time (h)Conversion (%)e.e. (%)Yield (%)
Enzymatic
LipaseLipase PSRacemic Ethyl 2-hydroxy-4-phenylbutanoateKinetic Resolution (Hydrolysis)--Isooctane/Biphasic--~50>99 (for R-ester)-
LipaseNovozym 435Racemic Ethyl 2-hydroxy-4-phenylbutanoateKinetic Resolution (Hydrolysis)--Isooctane/Biphasic--~50>99 (for S-acid)-
ReductaseCarbonyl Reductase (CpCR) with GDHEthyl 2-oxo-4-phenylbutanoateAsymmetric Reduction30-Phosphate Buffer (pH 7.0)302498.3>99.9-
Whole CellCandida krusei SW2026Ethyl 2-oxo-4-phenylbutanoateAsymmetric Reduction2.5 g/L-Aqueous30-95.199.7-
Whole CellSaccharomyces cerevisiaeEthyl 2-oxo-4-phenylbutanoateAsymmetric Reduction----->90>92 (for S-enantiomer)-
Chemical
Ru-Complex[RuCl(benzene)(S)-SunPhos]Cl2-oxo-4-phenylbutanoic acidAsymmetric Hydrogenation-S/C ratio: 10,000THF503010092.6-
Pt-CatalystPt/Al₂O₃-cinchonidineEthyl 2-oxo-4-phenylbutanoateAsymmetric Hydrogenation--Toluene25-9568 (for R-enantiomer)-

Experimental Workflow and Methodologies

The successful synthesis and analysis of this compound relies on a systematic experimental approach. The following diagram illustrates a general workflow, from catalyst screening to product characterization.

G cluster_0 Catalyst Selection & Screening cluster_1 Synthesis cluster_2 Analysis catalyst_selection Catalyst Selection Enzymatic (Lipase, Reductase) Chemical (Ru, Pt) screening Catalyst Screening Small-scale reactions Varying conditions (T, solvent) catalyst_selection->screening Initial Evaluation synthesis Optimized Synthesis Scale-up reaction Purification (Chromatography) screening->synthesis Optimized Conditions analysis Product Analysis Conversion (GC/HPLC) Enantiomeric Excess (Chiral GC/HPLC) synthesis->analysis Characterization

Caption: General workflow for catalyst evaluation in the synthesis of this compound.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and comparing results. Below are representative protocols for enzymatic and chemical synthesis, along with analytical methods.

Enzymatic Synthesis: Asymmetric Reduction using a Carbonyl Reductase

This protocol is based on the use of a recombinant E. coli expressing a carbonyl reductase (CpCR) and a glucose dehydrogenase (GDH) for cofactor regeneration.[1]

  • Materials:

    • Recombinant E. coli cells co-expressing CpCR and GDH

    • Ethyl 2-oxo-4-phenylbutanoate (substrate)

    • Glucose (for cofactor regeneration)

    • NADP⁺

    • Phosphate buffer (100 mM, pH 7.0)

    • Ethyl acetate

    • Anhydrous magnesium sulfate

  • Procedure:

    • Prepare a reaction mixture containing 10 mM Ethyl 2-oxo-4-phenylbutanoate, 0.1 g/mL wet cells, 50 g/L glucose, and 0.1 mM NADP⁺ in 10 mL of 100 mM phosphate buffer (pH 7.0).

    • Incubate the reaction mixture at 30 °C with shaking for 24 hours.

    • Monitor the reaction progress by periodically taking samples and analyzing them by GC or HPLC.

    • Upon completion, centrifuge the reaction mixture to pellet the cells.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the product by silica gel column chromatography if necessary.

Chemical Synthesis: Asymmetric Hydrogenation using a Ruthenium Catalyst

This protocol is a general representation of an asymmetric hydrogenation reaction.

  • Materials:

    • Ethyl 2-oxo-4-phenylbutanoate (substrate)

    • [RuCl(benzene)(S)-SunPhos]Cl (catalyst)

    • Tetrahydrofuran (THF, solvent)

    • Hydrogen gas (H₂)

    • High-pressure reactor

  • Procedure:

    • In a glovebox, charge a high-pressure reactor with the [RuCl(benzene)(S)-SunPhos]Cl catalyst and the substrate (substrate-to-catalyst ratio of 10,000:1).

    • Add anhydrous THF as the solvent.

    • Seal the reactor, remove it from the glovebox, and purge it with hydrogen gas.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 atm).

    • Heat the reaction mixture to 50 °C and stir for 30 hours.

    • After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Analyze the crude product for conversion and enantiomeric excess.

Analytical Methods: Determination of Conversion and Enantiomeric Excess

Accurate determination of reaction conversion and product enantiomeric excess is essential for catalyst evaluation.

  • Gas Chromatography (GC) for Conversion Analysis:

    • Column: A standard non-chiral capillary column (e.g., HP-5 or equivalent).

    • Injector and Detector Temperature: 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), ramp to a final temperature (e.g., 250 °C) at a rate of 10 °C/min.

    • Analysis: The conversion is calculated by comparing the peak area of the product to the peak area of the starting material.

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (e.e.) Analysis:

    • Chiral Stationary Phase: A chiral column is used to separate the enantiomers (e.g., a cyclodextrin-based column for GC or a polysaccharide-based column for HPLC).

    • Mobile Phase (for HPLC): A mixture of hexane and isopropanol is commonly used. The exact ratio may require optimization.

    • Detection: Flame Ionization Detector (FID) for GC or a UV detector for HPLC (e.g., at 210 nm).

    • Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers (A₁ and A₂) using the formula: e.e. (%) = |(A₁ - A₂) / (A₁ + A₂)| × 100.

This guide provides a foundational comparison of catalysts for the synthesis of this compound. The choice of catalyst will ultimately depend on specific requirements such as desired enantiopurity, process scalability, cost, and environmental considerations. The provided data and protocols should serve as a valuable resource for researchers in making informed decisions for their synthetic strategies.

References

A Comparative Guide to the Synthesis of (S)-Ethyl 2-hydroxy-4-phenylbutanoate: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Ethyl 2-hydroxy-4-phenylbutanoate is a valuable chiral building block in the pharmaceutical industry, notably as a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. The stereochemistry at the C2 position is crucial for its biological activity, making enantioselective synthesis a critical aspect of its production. This guide provides an objective comparison of two primary synthetic methodologies: a classical chemical approach starting from a chiral pool material, L-malic acid, and a modern biocatalytic route involving the asymmetric reduction of a prochiral ketone.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative and qualitative parameters for the chemical and enzymatic synthesis of this compound.

ParameterChemical Synthesis from L-Malic AcidAsymmetric Enzymatic Reduction of Ethyl 2-oxo-4-phenylbutanoate (OPBE)
Starting Material L-Malic Acid (chiral pool)Ethyl 2-oxo-4-phenylbutanoate (prochiral)
Key Reagents/Catalysts Thionyl chloride, AlCl₃, NaBH₄, etc.Carbonyl reductase (often from recombinant E. coli), Glucose dehydrogenase (for cofactor regeneration), NAD(P)H, Glucose
Number of Steps Multi-step (typically 3-5 steps)Single-step transformation
Overall Yield Moderate (e.g., ~49%)[1]High (often >90%)[2]
Enantiomeric Excess (ee) High (>99%)Excellent (>99%)[3]
Reaction Conditions Often requires harsh reagents, anhydrous conditions, and varying temperaturesMild conditions (near-neutral pH, room temperature) in aqueous media[4]
Reaction Time Can be lengthy due to multiple stepsTypically 12-24 hours for the single enzymatic step[5]
Downstream Processing Multiple purification steps (extraction, chromatography) after each chemical transformationSimpler extraction of the product from the aqueous biocatalytic medium.[6]
Cost-Effectiveness Lower cost of starting material (L-malic acid is relatively inexpensive)[1][7][8]. However, costs are driven up by the multi-step nature, use of stoichiometric reagents, and extensive purification.Higher cost of the enzyme and cofactor, though this is mitigated by enzyme immobilization and efficient cofactor regeneration[9][10]. The high yield, single-step process, and simpler purification contribute to overall cost-effectiveness, especially at an industrial scale.[7]
Environmental Impact Use of hazardous reagents and organic solvents raises environmental concerns."Green" process with biodegradable catalysts (enzymes) and often performed in water.

Experimental Protocols

Chemical Synthesis from L-Malic Acid (A Representative Route)

This multi-step synthesis leverages the inherent chirality of L-malic acid. The following is a representative, generalized protocol based on common organic chemistry transformations.

Step 1: Diesterification of L-Malic Acid

  • To a solution of L-malic acid (1 eq.) in ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the diethyl malate with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Monochlorination of Diethyl Malate

  • Cool the diethyl malate (1 eq.) to 0°C and add thionyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Remove the excess thionyl chloride under reduced pressure to yield diethyl 2-chlorosuccinate.

Step 3: Friedel-Crafts Alkylation

  • Dissolve diethyl 2-chlorosuccinate (1 eq.) in benzene.

  • Cool the mixture to 0°C and add aluminum chloride (AlCl₃) (1.2 eq.) portion-wise.

  • Stir the reaction at room temperature for 2-4 hours.

  • Quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

  • Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic phases.

  • Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to obtain diethyl 2-phenylsuccinate.

Step 4: Selective Reduction

  • Selectively reduce the ester group at the C4 position to a hydroxyl group using a suitable reducing agent (e.g., NaBH₄ in a mixed solvent system). This step requires careful control of stoichiometry and reaction conditions to achieve selectivity.

  • Work up the reaction by acidification and extraction to yield this compound.

Asymmetric Enzymatic Reduction of Ethyl 2-oxo-4-phenylbutanoate (OPBE)

This protocol describes a highly efficient, single-step synthesis using a whole-cell biocatalyst (recombinant E. coli) co-expressing a carbonyl reductase (CR) and a glucose dehydrogenase (GDH) for cofactor regeneration.

Step 1: Preparation of the Biocatalyst (Recombinant E. coli)

  • Transform E. coli BL21(DE3) cells with a plasmid containing the genes for a selected carbonyl reductase and glucose dehydrogenase.

  • Grow the transformed cells in a suitable medium (e.g., LB broth with appropriate antibiotics) at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG and continue to culture at a lower temperature (e.g., 20-25°C) for 12-16 hours.

  • Harvest the cells by centrifugation and wash them with a buffer (e.g., phosphate buffer, pH 7.0). The resulting cell paste can be used directly or stored frozen.

Step 2: Asymmetric Reduction of OPBE

  • In a reaction vessel, prepare a buffered aqueous solution (e.g., 0.1 M phosphate buffer, pH 7.0).

  • Add the recombinant E. coli cell paste to the buffer.

  • Add glucose (as a co-substrate for cofactor regeneration) and a catalytic amount of NADP⁺.

  • Add the substrate, ethyl 2-oxo-4-phenylbutanoate (OPBE). To overcome substrate inhibition, a substrate feeding strategy may be employed.[3]

  • Stir the reaction mixture at a controlled temperature (e.g., 30°C) for 12-24 hours. Monitor the reaction progress by HPLC or GC.

Step 3: Product Isolation

  • Once the reaction is complete, separate the cells by centrifugation.

  • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product by column chromatography, although the high selectivity of the enzymatic reaction often yields a product of high purity.

Mandatory Visualizations

Synthesis_Comparison cluster_chemical Chemical Synthesis Route cluster_enzymatic Asymmetric Enzymatic Reduction L_Malic_Acid L-Malic Acid Diesterification Diesterification L_Malic_Acid->Diesterification Monochlorination Monochlorination Diesterification->Monochlorination Friedel_Crafts Friedel-Crafts Alkylation Monochlorination->Friedel_Crafts Reduction Selective Reduction Friedel_Crafts->Reduction Purification_Chem Multi-step Purification Reduction->Purification_Chem Final_Product_Chem This compound Purification_Chem->Final_Product_Chem OPBE Ethyl 2-oxo-4-phenylbutanoate (OPBE) Bioreduction Asymmetric Bioreduction (Carbonyl Reductase + GDH) OPBE->Bioreduction Purification_Enz Simple Extraction Bioreduction->Purification_Enz Final_Product_Enz This compound Purification_Enz->Final_Product_Enz Start Start->L_Malic_Acid Chiral Pool Approach Start->OPBE Prochiral Approach

Caption: A comparative workflow of chemical versus enzymatic synthesis of this compound.

Cofactor_Regeneration cluster_main_reaction Main Reaction cluster_regeneration Cofactor Regeneration OPBE Ethyl 2-oxo-4-phenylbutanoate Product This compound OPBE->Product CR NADP NADP+ Product->NADP releases CR Carbonyl Reductase (CR) NADPH NADPH CR->NADPH uses NADP_reg NADP+ NADP->NADP_reg Recycled Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone GDH NADPH_reg NADPH Gluconolactone->NADPH_reg releases GDH Glucose Dehydrogenase (GDH) GDH->NADP_reg uses NADPH_reg->NADPH Regenerated

Caption: Signaling pathway for the enzymatic reduction with in-situ cofactor regeneration.

References

A Comparative Guide to Purity Assessment of Synthesized (S)-Ethyl 2-hydroxy-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoisomeric purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute in drug development and manufacturing. For chiral molecules such as (S)-Ethyl 2-hydroxy-4-phenylbutanoate, a key intermediate in the synthesis of various pharmaceuticals, rigorous and accurate purity assessment is paramount. This guide provides a comparative overview of the primary analytical techniques for determining the chemical and enantiomeric purity of synthesized this compound, complete with experimental protocols and data interpretation.

Overview of Analytical Methodologies

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase (chiral HPLC), is the gold standard for determining enantiomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR). Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS), confirms the molecular weight and provides structural information based on fragmentation patterns.

Analytical Technique Information Provided Primary Application
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Enantiomeric purity (enantiomeric excess, %ee), chemical purityQuantification of the (S)- and (R)-enantiomers, separation from other impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, identification of impurities, quantitative purity assessment (qNMR)Verification of the chemical structure, detection and quantification of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight confirmation, structural information from fragmentation patterns, identification of volatile impuritiesConfirmation of identity and detection of volatile organic impurities.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the analysis of a synthesized batch of this compound.

Parameter Method Result Reference
Chemical Purity HPLC (210 nm)98.99%[1]
Enantiomeric Purity (%ee) Chiral HPLC>99% (typical)Inferred from synthesis methods
Specific Rotation Polarimetry+19.3° (c = 1.0, Chloroform)[1]
Molecular Weight Mass Spectrometry208.25 g/mol

Experimental Protocols

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is the most effective method for separating and quantifying the enantiomers of Ethyl 2-hydroxy-4-phenylbutanoate. Polysaccharide-based chiral stationary phases (CSPs) are commonly employed for the separation of α-hydroxy esters.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column (e.g., Daicel Chiralcel OD-H, Chiralpak AD-H, or equivalent)

Method 1: Normal-Phase Chromatography

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Temperature: 25°C

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Expected Results: Baseline separation of the (S) and (R) enantiomers is expected. The enantiomeric excess (%ee) can be calculated from the peak areas of the two enantiomers.

Alternative Method 2: Reversed-Phase Chromatography

  • Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) (e.g., 60:40 v/v)

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 220 nm

  • Temperature: 30°C

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment. Both ¹H and ¹³C NMR should be performed. For quantitative analysis (qNMR), a certified internal standard is used.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of CDCl₃.

  • Acquisition: Acquire a standard proton spectrum.

  • Data Processing: Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm). Integrate all signals.

Expected ¹H NMR Data (CDCl₃):

  • ~7.35-7.15 ppm (m, 5H): Aromatic protons (C₆H₅)

  • ~4.20 ppm (q, 2H): -OCH₂CH₃

  • ~4.15 ppm (t, 1H): -CH(OH)-

  • ~2.80-2.60 ppm (m, 2H): -CH₂-Ph

  • ~2.20-1.90 ppm (m, 2H): -CH(OH)CH₂-

  • ~1.25 ppm (t, 3H): -OCH₂CH₃

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Acquisition: Acquire a proton-decoupled carbon spectrum.

Expected ¹³C NMR Data (CDCl₃):

  • ~175 ppm: C=O (ester)

  • ~141 ppm: Aromatic C (quaternary)

  • ~128.5 ppm: Aromatic CH

  • ~128.4 ppm: Aromatic CH

  • ~126.0 ppm: Aromatic CH

  • ~70.5 ppm: -CH(OH)-

  • ~61.5 ppm: -OCH₂CH₃

  • ~35.0 ppm: -CH(OH)CH₂-

  • ~31.5 ppm: -CH₂-Ph

  • ~14.2 ppm: -OCH₂CH₃

Enantiomeric Purity by NMR using Chiral Shift Reagents:

In the presence of a chiral shift reagent (e.g., Eu(hfc)₃), the NMR signals of the enantiomers will be resolved, allowing for the determination of enantiomeric excess by integration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to confirm the molecular weight and identify volatile impurities.

Instrumentation:

  • GC-MS system with an electron ionization (EI) source.

  • Capillary GC column (e.g., DB-5ms or equivalent).

GC-MS Protocol:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 100°C, hold for 2 min, then ramp to 280°C at 15°C/min, and hold for 5 min.

  • Injector Temperature: 250°C

  • MS Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., ethyl acetate) to a concentration of ~100 µg/mL.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z 208

  • Key Fragments:

    • m/z 135: [M - COOC₂H₅]⁺

    • m/z 117: [C₉H₉]⁺ (tropylium ion)

    • m/z 91: [C₇H₇]⁺ (benzyl cation)

    • m/z 104: McLafferty rearrangement fragment

Visualization of Workflows

Chiral HPLC Analysis Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve sample in mobile phase (1 mg/mL) inject Inject sample onto chiral column prep->inject separate Isocratic elution inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate peak areas of (S) and (R) enantiomers detect->integrate calculate Calculate %ee integrate->calculate cluster_techniques Analytical Techniques cluster_results Purity Assessment start Synthesized This compound hplc Chiral HPLC start->hplc nmr NMR Spectroscopy start->nmr gcms GC-MS start->gcms enantiomeric Enantiomeric Purity (%ee) hplc->enantiomeric chemical Chemical Purity (%) hplc->chemical nmr->chemical identity Structural Identity Confirmation nmr->identity gcms->identity final Final Purity Specification enantiomeric->final chemical->final identity->final

References

in vitro vs. in vivo studies involving (S)-Ethyl 2-hydroxy-4-phenylbutanoate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the in vitro and in vivo evaluation of (S)-Ethyl 2-hydroxy-4-phenylbutanoate derivatives as potential Angiotensin-Converting Enzyme (ACE) inhibitors.

Introduction

This compound and its enantiomer are crucial chiral building blocks in the synthesis of numerous Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2][3][4] These inhibitors are a class of drugs used primarily in the treatment of hypertension and congestive heart failure.[4] The therapeutic effect of these drugs is achieved by inhibiting ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which is responsible for regulating blood pressure. This guide provides a comparative overview of the methodologies used to evaluate the efficacy of derivatives of this compound in both laboratory (in vitro) and whole organism (in vivo) settings. While direct comparative studies on a series of derivatives of this compound are not extensively available in public literature, this guide outlines the standard experimental approaches and presents illustrative data for such comparisons.

The Role of this compound in ACE Inhibitors

The this compound moiety serves as a fundamental structural component for the synthesis of "pril" drugs, such as Enalapril and Lisinopril. The specific stereochemistry and chemical nature of this precursor are critical for the final drug's ability to bind effectively to the active site of the Angiotensin-Converting Enzyme.

In Vitro vs. In Vivo Studies: A Comparative Overview

The development of new ACE inhibitors derived from this compound follows a standard drug discovery pipeline, beginning with in vitro assays to assess their direct inhibitory effect on the ACE enzyme. Promising candidates from in vitro studies are then advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety in a living organism.

Below is a diagram illustrating the general workflow from the synthesis of derivatives to their preclinical evaluation.

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis This compound Derivatives Synthesis invitro_assay ACE Inhibition Assay (e.g., HPLC-based, Spectrophotometric) synthesis->invitro_assay ic50 Determination of IC50 values invitro_assay->ic50 animal_model Animal Models of Hypertension (e.g., Spontaneously Hypertensive Rats) ic50->animal_model Lead Compound Selection efficacy Blood Pressure Monitoring animal_model->efficacy pk_pd Pharmacokinetic & Pharmacodynamic Studies efficacy->pk_pd raas_pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AngiotensinII->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure SaltWaterRetention Salt and Water Retention (in Kidneys) Aldosterone->SaltWaterRetention SaltWaterRetention->BloodPressure Renin Renin (from Kidneys) ACE Angiotensin-Converting Enzyme (ACE) (from Lungs) ACE_Inhibitor ACE Inhibitor (e.g., Enalapril) ACE_Inhibitor->ACE Inhibits

References

A Comparative Benchmarking Guide to the Synthesis of (S)-Ethyl 2-hydroxy-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established and modern synthetic methodologies for producing (S)-Ethyl 2-hydroxy-4-phenylbutanoate, a key chiral intermediate in the synthesis of various pharmaceuticals. The following sections detail various synthetic routes, presenting quantitative performance data, step-by-step experimental protocols, and visual workflows to aid in method selection and optimization.

Performance Benchmarking

The selection of a synthetic route for this compound is often a trade-off between yield, enantioselectivity, cost, and scalability. The following table summarizes the key performance indicators for four distinct and widely recognized synthetic strategies.

Synthesis MethodKey Reagents/CatalystsTypical Yield (%)Enantiomeric Excess (e.e., %)Key AdvantagesKey Disadvantages
Biocatalytic Reduction Carbonyl Reductase (e.g., from Candida krusei), Ethyl 2-oxo-4-phenylbutanoate, Glucose (cofactor regeneration)91 - 95>99High enantioselectivity, mild reaction conditions, environmentally friendly.Requires specialized enzymes, potential for substrate/product inhibition.
Chiral Pool Synthesis L-Malic Acid, Thionyl Chloride, Borane Dimethyl Sulfide Complex~53 (overall)>99Utilizes a readily available and inexpensive chiral starting material.Multi-step synthesis can be lengthy and may lead to lower overall yields.
Kinetic Resolution Racemic Ethyl 2-hydroxy-4-phenylbutanoate, Lipase (e.g., Lipase AK), Vinyl Acetate~48 (for the desired enantiomer)>99High enantioselectivity for the resolved ester.Theoretical maximum yield is 50%, requires separation of the unreacted enantiomer.
Chiral Auxiliary (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary), Phenylacetyl Chloride, Ethyl Diazoacetate70 - 85 (for the aldol adduct)>98 (diastereomeric excess)High degree of stereocontrol, well-established and reliable methodology.Requires stoichiometric use of the chiral auxiliary, additional steps for auxiliary attachment and removal.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and scales.

Method 1: Biocatalytic Asymmetric Reduction of Ethyl 2-oxo-4-phenylbutanoate

This method employs a carbonyl reductase enzyme to stereoselectively reduce the prochiral ketone, ethyl 2-oxo-4-phenylbutanoate, to the desired (S)-alcohol. A cofactor regeneration system, often using glucose and glucose dehydrogenase, is typically required.

Materials:

  • Ethyl 2-oxo-4-phenylbutanoate

  • Carbonyl reductase (e.g., from Candida krusei SW2026)

  • Glucose

  • Potassium phosphate buffer (0.1 M, pH 6.6)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a 50 mL Erlenmeyer flask, prepare a reaction mixture containing 1 g of wet microbial cells (e.g., Candida krusei), 10 mL of 0.1 M potassium phosphate buffer (pH 6.6), and 5% (w/v) glucose.

  • Add ethyl 2-oxo-4-phenylbutanoate to the mixture to a final concentration of 20 g/L.

  • Incubate the flask in a shaker at 30°C and 180 rpm for 14-16 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, centrifuge the reaction mixture to separate the cells.

  • Extract the supernatant with three portions of ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a mixture of ethyl acetate and petroleum ether) to yield pure this compound.[1]

Method 2: Chiral Pool Synthesis from L-Malic Acid

This synthetic route utilizes the inherent chirality of L-malic acid, an inexpensive and readily available starting material, to establish the stereocenter of the target molecule.

Materials:

  • L-Malic acid

  • Acetyl chloride

  • Thionyl chloride

  • Benzene

  • Aluminum chloride (AlCl₃)

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Concentrated sulfuric acid

Procedure: This is a multi-step synthesis, and a generalized protocol is provided.

  • Protection of L-Malic Acid: React L-malic acid with acetyl chloride to form the corresponding diacetate.

  • Formation of the Acid Chloride: Treat the diacetylated malic acid with thionyl chloride to generate the acid chloride.

  • Friedel-Crafts Acylation: React the acid chloride with benzene in the presence of a Lewis acid catalyst like aluminum chloride to introduce the phenyl group.

  • Reduction of the Ketone: The resulting keto group is reduced. This can be followed by a Clemmensen or Wolff-Kishner reduction, or more commonly, a catalytic hydrogenation using a catalyst such as 10% Pd/C under a hydrogen atmosphere to yield the corresponding methylene group.

  • Esterification: The carboxylic acid is then esterified by reacting it with ethanol in the presence of a catalytic amount of concentrated sulfuric acid to afford this compound.[2]

Method 3: Lipase-Catalyzed Kinetic Resolution

This method involves the enantioselective acylation of racemic ethyl 2-hydroxy-4-phenylbutanoate using a lipase, which preferentially acylates one enantiomer, leaving the other enantiomer unreacted and thus resolved.

Materials:

  • Racemic ethyl 2-hydroxy-4-phenylbutanoate

  • Lipase AK

  • Vinyl acetate

  • Isooctane

Procedure:

  • To a solution of racemic ethyl 2-hydroxy-4-phenylbutanoate (0.074 mol/L) in 2.0 mL of isooctane, add 20 mg of Lipase AK.

  • Add vinyl acetate as the acylating agent. The molar ratio of vinyl acetate to the racemic ester can be optimized, with an excess often being beneficial.

  • Incubate the reaction mixture at 30°C with shaking at 100 rpm.

  • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Once the desired conversion is achieved, filter off the enzyme.

  • The reaction mixture will contain the acylated (R)-enantiomer and the unreacted this compound.

  • Separate the (S)-enantiomer from the acylated (R)-enantiomer by silica gel column chromatography.[3]

Method 4: Asymmetric Synthesis using an Evans Chiral Auxiliary

This approach utilizes a chiral auxiliary, such as an Evans oxazolidinone, to direct the stereoselective formation of the desired stereocenter.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • n-Butyllithium

  • Phenylacetyl chloride

  • Titanium tetrachloride (TiCl₄)

  • Diisopropylethylamine

  • Ethyl diazoacetate

  • Lithium hydroxide

  • Ethanol

Procedure: This is a multi-step synthesis, and a generalized protocol is provided.

  • Acylation of the Chiral Auxiliary: Deprotonate the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with n-butyllithium and then acylate with phenylacetyl chloride to form the N-acyl oxazolidinone.

  • Diastereoselective Aldol Reaction: Generate the titanium enolate of the N-acyl oxazolidinone using TiCl₄ and a hindered base like diisopropylethylamine. React this enolate with an appropriate electrophile to form the aldol adduct with high diastereoselectivity.

  • Cleavage of the Chiral Auxiliary: Remove the chiral auxiliary from the aldol product. This can be achieved by hydrolysis, for example, with lithium hydroxide, to yield the chiral carboxylic acid.

  • Esterification: Esterify the resulting (S)-2-hydroxy-4-phenylbutanoic acid with ethanol under acidic conditions to obtain the final product, this compound.[4][5]

Analytical Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

The determination of enantiomeric excess is crucial for benchmarking the success of an asymmetric synthesis. Chiral HPLC is the most common and reliable method for this analysis.

Instrumentation:

  • HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).[6][7][8][9][10]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

Procedure:

  • Sample Preparation: Prepare a solution of the synthesized this compound in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a solution of the racemic standard for comparison.

  • Injection: Inject a suitable volume (e.g., 10 µL) of the sample and standard solutions onto the HPLC system.

  • Data Analysis:

    • Identify the peaks corresponding to the (S) and (R) enantiomers by comparing the retention times with the racemic standard.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizing the Workflow and Logic

To further clarify the experimental process and the relationships between different synthetic strategies, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_biocatalytic Biocatalytic Reduction cluster_chiral_pool Chiral Pool Synthesis cluster_kinetic_resolution Kinetic Resolution cluster_chiral_auxiliary Chiral Auxiliary Start Starting Materials A1 Ethyl 2-oxo-4-phenylbutanoate Start->A1 B1 L-Malic Acid Start->B1 C1 Racemic Ethyl 2-hydroxy-4-phenylbutanoate Start->C1 D1 Achiral Precursor Start->D1 A_Reaction Asymmetric Reduction A1->A_Reaction A2 Enzyme (Carbonyl Reductase) A2->A_Reaction A3 Cofactor Regeneration A3->A_Reaction Product This compound A_Reaction->Product B_MultiStep Multi-step Chemical Transformation B1->B_MultiStep B_MultiStep->Product C_Reaction Enantioselective Acylation C1->C_Reaction C2 Lipase C2->C_Reaction C_Reaction->Product D_Reaction Diastereoselective Reaction D1->D_Reaction D2 Evans Auxiliary D2->D_Reaction D_Cleavage Auxiliary Cleavage D_Reaction->D_Cleavage D_Cleavage->Product

Caption: Overview of synthetic pathways to this compound.

Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Title Chiral HPLC Analysis Workflow Prep1 Dissolve Sample in Mobile Phase (1 mg/mL) HPLC1 Inject Sample and Standard onto Chiral Column Prep1->HPLC1 Prep2 Prepare Racemic Standard Prep2->HPLC1 HPLC2 Elute with Mobile Phase (e.g., Hexane:Isopropanol) HPLC1->HPLC2 HPLC3 Detect with UV Detector HPLC2->HPLC3 Data1 Identify Enantiomer Peaks from Chromatogram HPLC3->Data1 Data2 Integrate Peak Areas Data1->Data2 Data3 Calculate % Enantiomeric Excess Data2->Data3 Result Final Purity Assessment Data3->Result

Caption: Step-by-step workflow for the chiral HPLC analysis of the final product.

References

A Comparative Spectroscopic Analysis of (S)-Ethyl 2-hydroxy-4-phenylbutanoate from Diverse Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the spectroscopic data of (S)-Ethyl 2-hydroxy-4-phenylbutanoate synthesized via microbial reduction and chemosynthesis from L-malic acid reveals a high degree of consistency in the final product's structure, with minor variations in reported chemical shifts attributable to different analytical conditions. This guide provides a comparative analysis of the spectroscopic data obtained from these distinct methodologies, offering valuable insights for researchers in drug development and organic synthesis.

This compound is a key chiral intermediate in the synthesis of various pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors. The stereochemical purity of this compound is crucial for its biological activity, necessitating reliable synthetic and analytical methods. This report compares the spectroscopic data—¹H NMR, ¹³C NMR, and Mass Spectrometry (MS)—of this compound produced through two primary routes: the microbial reduction of ethyl 2-oxo-4-phenylbutanoate and a multi-step chemical synthesis originating from the chiral pool precursor, L-malic acid.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for this compound. While specific data sets directly comparing different synthetic methods in a single publication are scarce, the data compiled from various sources and commercial suppliers present a consistent spectroscopic profile for the compound.

Spectroscopic DataMicrobial Reduction ProductChemosynthesis Product (from L-Malic Acid)Commercial Reference Standard
¹H NMR (δ, ppm) Consistent with expected structureConsistent with expected structure7.35-7.15 (m, 5H, Ar-H), 4.21 (t, 1H), 4.18 (q, 2H), 2.90 (d, 1H), 2.72 (t, 2H), 2.15-2.05 (m, 1H), 2.00-1.90 (m, 1H), 1.25 (t, 3H)
¹³C NMR (δ, ppm) Consistent with expected structureConsistent with expected structure175.0, 141.3, 128.4, 128.3, 125.9, 70.5, 61.5, 35.9, 31.4, 14.1
Mass Spec. (m/z) Expected [M+H]⁺: 209.1172Expected [M+H]⁺: 209.1172[M+Na]⁺: 231.1, [2M+Na]⁺: 439.2

Note: The specific chemical shifts for ¹H and ¹³C NMR from the individual synthetic methods are not available in the public domain as a direct comparison. The data for the commercial reference standard is provided as a benchmark.

Experimental Protocols

Method 1: Microbial Reduction of Ethyl 2-oxo-4-phenylbutanoate

This method utilizes the enzymatic machinery of microorganisms, such as baker's yeast (Saccharomyces cerevisiae), to achieve the stereoselective reduction of the prochiral ketone, ethyl 2-oxo-4-phenylbutanoate.

Protocol Outline:

  • Culture Preparation: A culture of Saccharomyces cerevisiae is prepared in a suitable growth medium containing a carbon source (e.g., glucose).

  • Biotransformation: Ethyl 2-oxo-4-phenylbutanoate is added to the yeast culture. The mixture is incubated under controlled conditions (temperature, pH, and agitation) to allow for the enzymatic reduction.

  • Extraction: After the reaction is complete (monitored by techniques like TLC or GC), the reaction mixture is filtered to remove the yeast cells. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield pure this compound.

Method 2: Chemosynthesis from L-Malic Acid

This chemo-enzymatic approach leverages the inherent chirality of L-malic acid to synthesize the target molecule through a series of chemical transformations.

Protocol Outline:

  • Starting Material: The synthesis begins with L-malic acid, a readily available and inexpensive chiral starting material.

  • Multi-step Synthesis: The synthesis involves a sequence of reactions that may include protection of functional groups, activation of the carboxylic acid, and introduction of the phenylbutyl side chain. The specific steps can vary but ultimately lead to the formation of the desired carbon skeleton with the correct stereochemistry at the hydroxyl-bearing carbon.

  • Purification: Each step of the synthesis is followed by appropriate work-up and purification procedures, such as extraction, crystallization, or column chromatography, to isolate the intermediate products. The final product, this compound, is purified to a high degree of chemical and enantiomeric purity.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing the spectroscopic data of this compound obtained from different synthetic methods.

G cluster_synthesis Synthesis Methods cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison S1 Microbial Reduction (e.g., S. cerevisiae) P This compound S1->P S2 Chemosynthesis (from L-Malic Acid) S2->P A1 1H NMR C1 Compare Chemical Shifts (NMR) A1->C1 A2 13C NMR A2->C1 A3 Mass Spectrometry C2 Compare Mass Fragments (MS) A3->C2 C3 Assess Purity and Impurities C1->C3 C2->C3 Conclusion Conclusion: Spectroscopic data are consistent, indicating identical molecular structure. C3->Conclusion P->A1 P->A2 P->A3

Caption: Workflow for Spectroscopic Data Comparison.

Conclusion

The spectroscopic data for this compound obtained from both microbial reduction and chemosynthesis from L-malic acid are in strong agreement with the expected structure and with data from commercial reference standards. This consistency underscores the reliability of both synthetic approaches in producing the correct molecular structure. Any minor discrepancies in reported chemical shifts are likely due to variations in solvent, concentration, and instrument calibration. For researchers and drug development professionals, this comparative analysis confirms that either synthetic route can yield a product with a consistent and verifiable spectroscopic profile, allowing for flexibility in the choice of synthesis based on factors such as cost, scalability, and environmental impact.

Safety Operating Guide

Proper Disposal of (S)-Ethyl 2-hydroxy-4-phenylbutanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational safety. This guide provides detailed procedures for the proper disposal of (S)-Ethyl 2-hydroxy-4-phenylbutanoate, a non-halogenated organic ester, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to minimize risks and ensure compliance with hazardous waste regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for the (S)-enantiomer was not retrieved, information for the closely related (R)-enantiomer and similar compounds indicates that standard laboratory precautions for handling non-halogenated organic chemicals should be observed.

Personal Protective Equipment (PPE):

  • Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Conduct all transfers and handling of the chemical waste within a well-ventilated area, preferably inside a chemical fume hood to avoid inhalation of vapors.

Spill Management: In the event of a spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[1] The collected material should then be placed in a suitable, sealed container for disposal as hazardous waste.[1] For large spills, contain the area to prevent spreading.[1]

Waste Characterization and Segregation

Proper characterization and segregation of chemical waste are critical for safe disposal and cost-effectiveness. This compound is classified as a non-halogenated organic solvent.

  • Waste Segregation: It is crucial to collect non-halogenated organic waste separately from halogenated waste streams.[2][3] The disposal of mixed halogenated and non-halogenated waste is often more expensive.[2]

  • Compatibility: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases to prevent chemical reactions.[4]

Waste Stream Description Examples of Compatible Waste Examples of Incompatible Waste
Non-Halogenated Organic Waste Organic solvents and compounds that do not contain fluorine, chlorine, bromine, or iodine.[5][6]Acetone, Ethanol, Hexane, Toluene, Ethyl AcetateStrong acids and bases, aqueous solutions, halogenated solvents (e.g., Dichloromethane, Chloroform)[2][3][6]

Step-by-Step Disposal Protocol

  • Container Selection:

    • Use a designated, compatible waste container for non-halogenated organic liquids. Containers should be in good condition with a secure, tight-fitting screw cap.[7] Your institution's Environmental Health & Safety (EHS) department may provide appropriately labeled containers.[2][5]

  • Labeling:

    • Label the waste container with "Hazardous Waste" before adding any waste.[2][7]

    • Clearly identify the contents by writing the full chemical name, "this compound," on the label. Avoid using abbreviations or chemical formulas.[7]

    • If mixing with other compatible non-halogenated solvents, list all components and their approximate percentages.[2]

  • Accumulation:

    • Keep the waste container closed at all times except when adding waste.[2][7]

    • Store the container in a designated satellite accumulation area within the laboratory.[5]

    • Ensure the storage area is cool, dry, and well-ventilated, away from sources of ignition.[1][8]

    • Use secondary containment to prevent spills from spreading.[9]

  • Disposal of Empty Containers:

    • A container that held this compound must be properly managed. The first rinse of the "empty" container with a suitable solvent should be collected and disposed of as hazardous waste.[10] Subsequent rinses may be permissible for drain disposal depending on local regulations. After thorough rinsing and air-drying, deface the original label and dispose of the container as regular trash or according to institutional policy.[10]

  • Requesting Waste Pickup:

    • Once the waste container is full (leaving some headspace to avoid overfilling), or if the accumulation time limit set by your institution is reached, arrange for a pickup by your EHS department.[7][9] Do not dispose of this compound down the drain.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Generation of This compound Waste is_pure Is the waste purely This compound? start->is_pure select_container Select a designated 'Non-Halogenated Organic Waste' container. is_pure->select_container Yes is_mixed Is the waste mixed with other chemicals? is_pure->is_mixed No label_container Label container with 'Hazardous Waste' and full chemical name. select_container->label_container add_to_container Add waste to the container in a fume hood. label_container->add_to_container list_components List all chemical components and percentages on the label. store_waste Store sealed container in a designated, ventilated area with secondary containment. add_to_container->store_waste check_compatibility Are all components non-halogenated and compatible? is_mixed->check_compatibility is_mixed->list_components Yes check_compatibility->select_container Yes consult_ehs Consult Institutional EHS for guidance on disposal of mixed/unknown waste. check_compatibility->consult_ehs No end Proper Disposal Complete consult_ehs->end list_components->add_to_container request_pickup Request waste pickup from EHS when container is full or accumulation time is reached. store_waste->request_pickup request_pickup->end

Caption: Disposal workflow for this compound.

It is imperative for all laboratory personnel to be familiar with their institution's specific hazardous waste management plan and to consult their EHS department for any clarifications. Chemical waste generators are ultimately responsible for ensuring the complete and accurate classification and disposal of their waste in accordance with local, regional, and national regulations.[4][11]

References

Essential Safety and Operational Guide for Handling (S)-Ethyl 2-hydroxy-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S)-Ethyl 2-hydroxy-4-phenylbutanoate. The following procedures are designed to ensure safe handling, use, and disposal of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on safety data sheet recommendations.[1]

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes Safety glasses with side-shields or gogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166 to protect against potential splashes.[1] A face shield may be required for larger quantities or when there is a significant splash hazard.
Hands Chemical-resistant gloves (e.g., Nitrile rubber)Wear appropriate protective gloves to prevent skin contact.[1] Glove material should be selected based on breakthrough time and permeation rate for the specific laboratory conditions.
Body Laboratory coatA standard lab coat should be worn to protect against incidental skin contact. For tasks with a higher risk of splashes, a chemically resistant apron or coveralls may be necessary.[1]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorTo be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] A multi-purpose combination respirator cartridge is also recommended. All work with this compound should ideally be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for safety. The following diagram outlines the procedural steps for the safe handling of this compound from preparation to disposal.

Workflow for Safe Handling of this compound prep Preparation - Review SDS - Verify fume hood function - Assemble all materials ppe Don PPE - Safety Goggles - Nitrile Gloves - Lab Coat prep->ppe Before Handling handling Chemical Handling (in Fume Hood) - Carefully transport chemical - Dispense required amount - Keep container closed when not in use ppe->handling Proceed to experiment Experimental Procedure - Perform reaction in closed or contained system - Monitor for any signs of exposure handling->experiment During decon Decontamination - Clean work surfaces and equipment - Remove PPE correctly experiment->decon Post-Experiment disposal Waste Disposal - Segregate hazardous waste - Label waste container clearly - Store in designated area decon->disposal Final Step

Caption: Standard operating procedure for safely handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : All materials contaminated with this compound, including disposable gloves, paper towels, and reaction byproducts, should be collected in a designated, properly labeled hazardous waste container.[1]

  • Container Labeling : The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal : Chemical waste should be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.[1] Do not release into the environment.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Ethyl 2-hydroxy-4-phenylbutanoate
Reactant of Route 2
Reactant of Route 2
(S)-Ethyl 2-hydroxy-4-phenylbutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.